4-Methyl-2-oxopentanoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H9O3- |
|---|---|
Molecular Weight |
129.13 g/mol |
IUPAC Name |
4-methyl-2-oxopentanoate |
InChI |
InChI=1S/C6H10O3/c1-4(2)3-5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)/p-1 |
InChI Key |
BKAJNAXTPSGJCU-UHFFFAOYSA-M |
SMILES |
CC(C)CC(=O)C(=O)[O-] |
Canonical SMILES |
CC(C)CC(=O)C(=O)[O-] |
Synonyms |
2-keto-4-methylvalerate 2-ketoisocaproate 2-oxo-4-methylpentanoic acid 2-oxo-4-methylvaleric acid 2-oxoisocaproic acid 4-methyl-2-oxopentanoate 4-methyl-2-oxopentanoic acid 4-methyl-2-oxovalerate alpha-keto-isocaproic acid alpha-ketoisocaproate alpha-ketoisocaproic acid alpha-ketoisocaproic acid, calcium salt alpha-ketoisocaproic acid, sodium salt alpha-oxoisocaproate ketoleucine |
Origin of Product |
United States |
Foundational & Exploratory
The Metabolic Nexus of α-Ketoisocaproic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-Ketoisocaproic acid (α-KIC), also known as 4-methyl-2-oxopentanoic acid, is a pivotal metabolic intermediate positioned at the crossroads of amino acid metabolism and cellular signaling. As the α-keto acid analog of the essential branched-chain amino acid (BCAA) leucine, KIC is not merely a transient catabolite but an active signaling molecule with profound implications for health and disease.[1] Its metabolism is intricately linked to protein synthesis, energy homeostasis, and insulin signaling. Dysregulation of the KIC metabolic pathway is the hallmark of the inherited metabolic disorder Maple Syrup Urine Disease (MSUD) and has been increasingly implicated in prevalent conditions such as insulin resistance and type 2 diabetes.[2]
This technical guide provides a comprehensive exploration of the core aspects of the α-Ketoisocaproic acid metabolic pathway. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the biochemical reactions, regulatory mechanisms, and analytical methodologies pertinent to KIC research. The guide summarizes key quantitative data, presents detailed experimental protocols, and visualizes the intricate pathways and workflows to facilitate advanced research and therapeutic innovation.
The Core Metabolic Pathway of α-Ketoisocaproic Acid
The metabolism of α-Ketoisocaproic acid is primarily centered around its reversible conversion from leucine and its subsequent irreversible degradation. This pathway predominantly occurs in the mitochondria of various tissues, with distinct steps being prominent in either extrahepatic tissues (like skeletal muscle) or the liver.
The initial and reversible step in leucine catabolism is the transamination of L-leucine to α-KIC, catalyzed by branched-chain aminotransferases (BCATs) .[3] This reaction utilizes α-ketoglutarate as the amino group acceptor, producing glutamate. The reversibility of this step allows for the de novo synthesis of leucine from KIC, playing a crucial role in nitrogen homeostasis.[3]
The subsequent and rate-limiting step is the irreversible oxidative decarboxylation of KIC to isovaleryl-CoA, catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKD) complex .[4] This multi-enzyme complex is a critical regulatory point in BCAA metabolism. A deficiency in the BCKD complex leads to the accumulation of BCAAs and their respective α-keto acids, including KIC, which is characteristic of Maple Syrup Urine Disease (MSUD).[1] Isovaleryl-CoA, the product of the BCKD reaction, can then enter the tricarboxylic acid (TCA) cycle for energy production or be utilized in the synthesis of cholesterol and other lipids.[1]
Quantitative Data
A thorough understanding of the KIC metabolic pathway necessitates the examination of key quantitative parameters. The following tables summarize the available data on enzyme kinetics, physiological concentrations of KIC, and its plasma protein binding characteristics.
Table 1: Kinetic Parameters of Key Enzymes in KIC Metabolism
| Enzyme | Organism/Tissue | Substrate | Km (mM) | Vmax (units) | Notes |
| BCAT | E. coli | α-Ketoisocaproate (KIC) | 0.06 ± 0.01 | - | Data from a coupled assay with L-glutamate as the amino donor.[3] |
| BCAT | E. coli | L-Glutamate | 0.82 ± 0.08 | - | Data from a coupled assay with α-Ketoisocaproate as the amino acceptor.[3] |
| BCKD Complex | Rat Kidney Mitochondria | α-Ketoisocaproate (KIC) | ~0.02-0.05 | - | Apparent Km values can be influenced by the presence of other substrates and inhibitors.[5] |
Table 2: Physiological Concentrations of α-Ketoisocaproic Acid
| Analyte | Matrix | Condition | Concentration Range |
| α-Ketoisocaproic Acid | Plasma | Healthy Adults | 20 - 75 µmol/L[6] |
| α-Ketoisocaproic Acid | Urine | Healthy Adults | Highly variable, often normalized to creatinine |
| α-Ketoisocaproic Acid | Plasma | Maple Syrup Urine Disease (MSUD) | Markedly elevated, can exceed 1000 µmol/L |
Table 3: Plasma Protein Binding of α-Ketoisocaproic Acid
| Analyte | Binding Protein | % Bound in Plasma | Displacing Agents |
| α-Ketoisocaproic Acid | Serum Albumin | ~65%[3] | Free fatty acids (e.g., oleate, stearate), other α-keto acids[7] |
Signaling Pathways Involving α-Ketoisocaproic Acid
Beyond its role as a metabolic intermediate, α-KIC, in conjunction with its parent amino acid leucine, functions as a critical signaling molecule, influencing key cellular pathways that govern cell growth, proliferation, and metabolism.
mTOR Signaling Pathway
The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which are central regulators of cell growth and metabolism.[8] Leucine, and by extension KIC through its conversion to leucine, is a potent activator of mTORC1.[9] Activation of mTORC1 promotes protein synthesis by phosphorylating downstream targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[10]
Insulin Signaling Pathway
The interplay between KIC/leucine metabolism and insulin signaling is complex and context-dependent. While acute activation of mTORC1 by leucine can promote protein synthesis, chronic hyperactivation can lead to a negative feedback loop that impairs insulin signaling.[11] Activated S6K1 can phosphorylate insulin receptor substrate 1 (IRS-1) on inhibitory serine residues, which attenuates the downstream insulin signaling cascade, including the PI3K-Akt pathway, ultimately leading to reduced glucose uptake.[11] This mechanism is a key area of investigation in the context of insulin resistance associated with obesity and type 2 diabetes.
Experimental Protocols
Accurate and reproducible quantification of α-KIC and the activity of its metabolizing enzymes are fundamental to research in this field. This section provides detailed methodologies for key experiments.
Protocol 1: Quantification of α-Ketoisocaproic Acid in Plasma by GC-MS
This protocol describes a common method for the sensitive and specific quantification of KIC in plasma samples using gas chromatography-mass spectrometry (GC-MS) following derivatization.[12][13]
Materials:
-
Plasma samples
-
Internal standard (e.g., [13C6]-α-Ketoisocaproic acid)
-
Perchloric acid
-
Methoxyamine hydrochloride in pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate
-
Nitrogen gas supply
-
GC-MS system with a capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma, add a known amount of the internal standard.
-
Deproteinize the sample by adding 200 µL of ice-cold perchloric acid.
-
Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Extraction:
-
Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging.
-
Carefully transfer the upper organic layer to a clean glass tube. Repeat the extraction.
-
Evaporate the pooled organic layers to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Oximation: Add 50 µL of methoxyamine hydrochloride in pyridine to the dried extract. Incubate at 60°C for 60 minutes.
-
Silylation: Add 50 µL of BSTFA + 1% TMCS and incubate at 60°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use a suitable temperature program to achieve chromatographic separation.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of derivatized KIC and the internal standard.
-
Protocol 2: Coupled Spectrophotometric Assay for BCAT Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of branched-chain aminotransferase (BCAT) in the direction of leucine synthesis. The production of α-ketoglutarate is coupled to the oxidation of NADH by glutamate dehydrogenase.[14]
Materials:
-
Tissue homogenate or purified BCAT enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
α-Ketoisocaproic acid (KIC)
-
L-Glutamate
-
NADH
-
Ammonium chloride
-
Glutamate dehydrogenase (GDH)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mixture Preparation:
-
In a cuvette, prepare a reaction mixture containing assay buffer, L-glutamate, NADH, and ammonium chloride.
-
Add the tissue homogenate or purified BCAT enzyme to the mixture.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a saturating concentration of KIC.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the absorbance versus time plot.
-
Use the molar extinction coefficient of NADH (6220 M-1cm-1) to convert the rate of absorbance change to the rate of enzyme activity (µmol/min/mg protein).
-
To determine Km and Vmax, perform the assay with varying concentrations of KIC.
-
Protocol 3: Measurement of BCKD Complex Activity using α-keto[1-13C]isocaproate
This protocol outlines a sensitive, non-radioactive method for measuring the activity of the branched-chain α-keto acid dehydrogenase (BCKD) complex by quantifying the release of 13CO2 from a labeled substrate.[4][15]
Materials:
-
Mitochondrial preparations or tissue homogenates
-
Assay buffer (e.g., 30 mM potassium phosphate buffer, pH 7.4)
-
α-keto[1-13C]isocaproate ([1-13C]KIC)
-
Cofactors: NAD+, Coenzyme A, Thiamine pyrophosphate (TPP), MgCl2
-
Perchloric acid
-
Gas chromatography-isotope ratio mass spectrometry (GC-IRMS) system
Procedure:
-
Reaction Setup:
-
In a sealed reaction vial, combine the assay buffer, cofactors, and the mitochondrial preparation or tissue homogenate.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by injecting [1-13C]KIC into the sealed vial.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 30 minutes).
-
-
Reaction Termination and CO2 Trapping:
-
Terminate the reaction by injecting perchloric acid into the vial.
-
The released 13CO2 will be present in the headspace of the vial.
-
-
GC-IRMS Analysis:
-
Analyze the headspace gas using a GC-IRMS system to determine the ratio of 13CO2 to 12CO2.
-
Calculate the amount of 13CO2 produced, which is directly proportional to the BCKD complex activity.
-
Conclusion
Alpha-Ketoisocaproic acid is a central player in cellular metabolism, with its intricate pathway influencing a wide array of physiological processes. A comprehensive understanding of KIC metabolism, from the kinetics of its enzymatic conversions to its role in complex signaling networks, is paramount for advancing our knowledge of metabolic health and disease. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this guide offer a robust framework for researchers and drug development professionals to explore the multifaceted nature of α-Ketoisocaproic acid and its potential as a therapeutic target and diagnostic biomarker. Continued investigation into this critical metabolic nexus holds the promise of novel strategies for the management of both rare and common metabolic disorders.
References
- 1. α-Ketoisocaproic acid - Wikipedia [en.wikipedia.org]
- 2. a-Ketoisocaproic Acid | Rupa Health [rupahealth.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of branched-chain alpha-keto acid dehydrogenase complex activity in rat tissues using alpha-keto[1-13C]isocaproate as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of valine and alpha-ketoisocaproate metabolism in rat kidney mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Ketoisocaproic Acid - Organic Acids, Plasma - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. Regulation of alpha-ketoisocaproate binding to albumin in vivo by free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
4-Methyl-2-oxopentanoate biosynthesis from leucine
An In-depth Technical Guide on the Biosynthesis of 4-Methyl-2-Oxopentanoate from Leucine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of this compound, widely known as α-ketoisocaproate (KIC), from the essential branched-chain amino acid, leucine. KIC is a critical metabolic intermediate, standing at the crossroads of protein metabolism and cellular signaling. This document details the core metabolic pathway, including the key enzymes and their kinetics, and the physiological concentrations of the involved metabolites. Furthermore, it delves into the intricate signaling pathways, particularly the mTORC1 and insulin signaling cascades, that are modulated by leucine and KIC. Detailed experimental protocols for the key assays in this field are provided to facilitate further research. Finally, visualizations of the metabolic and signaling pathways are presented to offer a clear and concise understanding of the biochemical processes.
Core Metabolic Pathway: Leucine to this compound
The conversion of L-leucine to this compound (α-ketoisocaproate) is the initial and pivotal step in leucine catabolism. This process primarily involves a reversible transamination reaction followed by an irreversible oxidative decarboxylation.
The first step is the reversible transamination of leucine to α-ketoisocaproate (KIC), a reaction catalyzed by branched-chain aminotransferase (BCAT) isoenzymes.[1] There are two main isoforms: a cytosolic (BCATc) and a mitochondrial (BCATm) form.[2] This reaction involves the transfer of the amino group from leucine to α-ketoglutarate, yielding glutamate.[2]
The subsequent and rate-limiting step is the irreversible oxidative decarboxylation of KIC to isovaleryl-CoA, catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex.[3][4] This multi-enzyme complex plays a crucial role in the commitment of branched-chain amino acids to catabolism.[3]
Quantitative Data
Understanding the quantitative aspects of this pathway is crucial for metabolic modeling and drug development. The following tables summarize key kinetic parameters of the enzymes involved and the physiological concentrations of leucine and KIC.
Table 1: Enzyme Kinetic Data for Branched-Chain Amino Acid Aminotransferase (BCAT)
| Organism/Tissue | Isoform | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | Reference(s) |
| Thermus thermophilus | BCAT | 4-Methyl-2-oxovalerate | 0.043 ± 0.006 | 0.62 ± 0.03 | - | [5] |
| Thermus thermophilus | BCAT | α-Ketoglutarate | 6.59 ± 1.2 | 1.44 ± 0.07 | - | [5] |
| Human | BCATc & BCATm | Leucine | ~1 | - | - | [6] |
| Human | BCATc & BCATm | α-Ketoglutarate | 0.6 - 3 | - | - | [6] |
| Rat Astrocytes | - | Leucine (for KIC release) | 0.058 | ~2.0 nmol/mg/min | - | [7] |
Table 2: Enzyme Kinetic Data for Branched-Chain α-Keto Acid Dehydrogenase (BCKDH)
| Organism/Tissue | Substrate | Ki (mM) | Notes | Reference(s) |
| Rabbit Liver | α-Ketoacid Substrates | ~0.5 | Competitive inhibition by α-chloroisocaproate | [8] |
Table 3: Physiological Concentrations of Leucine and this compound (KIC)
| Analyte | Species | Tissue/Fluid | Concentration (µM) | Condition | Reference(s) |
| Leucine | Sheep | Arterial Blood | 95 | Fed | [9] |
| Leucine | Sheep | Arterial Blood | Increased from 95 | Fasted | [9] |
| KIC | Sheep | Arterial Blood | 6.5 | Fed | [9] |
| KIC | Sheep | Arterial Blood | Increased from 6.5 | Fasted | [9] |
| Leucine | Rat | Brain Hippocampus | Perfused up to 10 mM | Experimental | [10] |
| KIC | Rat | Brain Hippocampus | Perfused up to 10 mM | Experimental | [10] |
| Leucine | L6 Myotubes | Intracellular | 112 ± 3 | Basal | [11] |
| KIC | L6 Myotubes | Intracellular | 113 ± 9 | Basal | [11] |
Signaling Pathways
Leucine and its metabolite KIC are not merely metabolic intermediates but also potent signaling molecules that regulate crucial cellular processes, most notably through the mammalian target of rapamycin complex 1 (mTORC1) pathway.
Leucine/KIC and mTORC1 Signaling
Leucine is a primary and independent stimulator of mTORC1 activation.[12] This activation is crucial for promoting protein synthesis and cell growth. The signaling cascade involves the Rag GTPases, which, in response to leucine, translocate mTORC1 to the lysosomal surface where it can be activated by Rheb.[13][14] Leucine can bind to Sestrin2, disrupting its inhibitory interaction with GATOR2, leading to mTORC1 activation.[15] Another sensor for leucine is the leucyl-tRNA synthetase (LRS).[15]
Interaction with Insulin Signaling
The mTORC1 pathway activated by leucine intersects with the insulin signaling pathway. Insulin activates mTORC1 through a distinct mechanism involving the phosphorylation and inhibition of the TSC1/TSC2 complex by Akt, which in turn activates Rheb.[16] While both pathways converge on mTORC1, they are not entirely independent. For instance, the activation of S6K1, a downstream target of mTORC1, can lead to a negative feedback loop by inducing the degradation of insulin receptor substrate-1 (IRS-1), thereby causing insulin resistance.[14]
Experimental Protocols
Measurement of Branched-Chain Amino Acid Aminotransferase (BCAT) Activity
This protocol is a continuous spectrophotometric assay.
Principle: The transamination of L-leucine with α-ketoglutarate produces α-ketoisocaproate. This product is then reduced by D-2-hydroxyisocaproate dehydrogenase in the presence of NADH. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.[6]
Materials:
-
Potassium phosphate buffer (25 mM, pH 7.8)
-
L-leucine solution
-
α-ketoglutarate solution
-
NADH solution
-
D-2-hydroxyisocaproate dehydrogenase
-
Tissue homogenate or purified enzyme solution
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, L-leucine, α-ketoglutarate, and NADH in a cuvette.
-
Add the D-2-hydroxyisocaproate dehydrogenase to the mixture.
-
Initiate the reaction by adding the tissue homogenate or purified enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).
-
Calculate the enzyme activity based on the rate of NADH consumption, using the molar extinction coefficient of NADH (6220 M-1cm-1).
Measurement of Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity
This protocol is a spectrophotometric assay that measures the production of NADH.
Principle: The BCKDH complex catalyzes the oxidative decarboxylation of α-ketoisocaproate, producing isovaleryl-CoA and reducing NAD+ to NADH. The rate of NADH formation is monitored by the increase in absorbance at 340 nm.[17][18]
Materials:
-
Potassium phosphate buffer (e.g., 30 mM, pH 7.5)
-
α-ketoisocaproate solution
-
Coenzyme A (CoA) solution
-
Thiamine pyrophosphate (TPP) solution
-
Magnesium chloride (MgCl2) solution
-
NAD+ solution
-
Dihydrolipoamide dehydrogenase (E3 component, if measuring the reconstituted complex)
-
Mitochondrial lysate or purified BCKDH complex
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction cocktail containing potassium phosphate buffer, CoA, TPP, MgCl2, and NAD+.
-
If using a reconstituted complex, add the E3 component.
-
Add the mitochondrial lysate or purified BCKDH complex to the cocktail in a cuvette.
-
Initiate the reaction by adding the substrate, α-ketoisocaproate.
-
Monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 30°C).
-
Calculate the enzyme activity based on the rate of NADH production.
Quantification of Leucine and α-Ketoisocaproate by HPLC
This protocol provides a general workflow for the analysis of leucine and KIC in biological samples.
Principle: High-Performance Liquid Chromatography (HPLC) separates compounds based on their physicochemical properties. For amino and keto acids, pre-column derivatization is often employed to enhance their detection by UV or fluorescence detectors.[19][20]
Materials:
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase C18 column
-
Mobile phase A (e.g., 0.1% formic acid in water)
-
Mobile phase B (e.g., 0.1% formic acid in methanol or acetonitrile)
-
Derivatization reagents (e.g., o-phthalaldehyde (OPA) for primary amines, 9-fluorenylmethylchloroformate (FMOC-Cl) for secondary amines)[21]
-
Standards for leucine and KIC
-
Biological samples (e.g., plasma, tissue homogenates)
-
Protein precipitation agent (e.g., methanol, perchloric acid)
Procedure:
-
Sample Preparation:
-
Deproteinize the biological sample by adding a protein precipitation agent and centrifuging to remove the precipitate.
-
Collect the supernatant.
-
-
Derivatization (if required):
-
HPLC Analysis:
-
Inject the derivatized sample onto the HPLC column.
-
Elute the compounds using a gradient of mobile phase A and B.
-
Detect the derivatized compounds at the appropriate wavelength.
-
-
Quantification:
-
Create a standard curve using known concentrations of derivatized leucine and KIC standards.
-
Determine the concentration of leucine and KIC in the sample by comparing their peak areas to the standard curve.
-
Visualizations
Core Biosynthetic Pathway
Caption: Core pathway of this compound biosynthesis from leucine.
Leucine-mTORC1 Signaling Pathway
Caption: Simplified Leucine signaling pathway to activate mTORC1.
Interaction of Leucine/mTORC1 and Insulin Signaling
Caption: Convergence of Leucine and Insulin signaling on mTORC1.
References
- 1. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 4. Reactive nitrogen species inhibit branched chain alpha-ketoacid dehydrogenase complex and impact muscle cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Substrate specificity of branched chain amino acid aminotransferases: The substitution of glycine to serine in the active site determines the substrate specificity for α-ketoglutarate [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Astrocyte leucine metabolism: significance of branched-chain amino acid transamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of branched chain alpha-ketoacid dehydrogenase kinase activity by alpha-chloroisocaproate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Leucine and alpha-ketoisocaproate metabolism and interconversions in fed and fasted sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of alpha-ketoisocaproate and leucine on the in vivo oxidation of glutamate and glutamine in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ketoisocaproic acid, a metabolite of leucine, suppresses insulin-stimulated glucose transport in skeletal muscle cells in a BCAT2-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wjgnet.com [wjgnet.com]
- 13. Convergence of signaling pathways in mediating actions of leucine and IGF-1 on mTORC1 in L6 myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Reactive nitrogen species inhibit branched chain alpha-ketoacid dehydrogenase complex and impact muscle cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of leucine and alpha-ketoisocaproic acid concentrations and specific activity in plasma and leucine specific activities in proteins using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. lcms.cz [lcms.cz]
- 22. agilent.com [agilent.com]
4-Methyl-2-oxopentanoate: A Key Nutrient Signal in Cellular Metabolism and Growth
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methyl-2-oxopentanoate, also known as α-ketoisocaproate (KIC), is a keto acid derived from the essential amino acid leucine. Beyond its role as a metabolic intermediate, KIC has emerged as a critical nutrient signal, influencing a range of cellular processes from insulin secretion to protein synthesis. This technical guide provides a comprehensive overview of the signaling functions of KIC, with a focus on its molecular mechanisms, quantitative effects, and the experimental methodologies used to elucidate its roles. This document is intended for researchers, scientists, and drug development professionals investigating metabolic regulation and therapeutic interventions targeting nutrient-sensing pathways.
Introduction
The ability of cells to sense and respond to nutrient availability is fundamental to maintaining metabolic homeostasis and supporting cellular growth. Amino acids and their metabolites are key signaling molecules in this process. This compound (KIC), the α-ketoacid of leucine, has garnered significant attention for its ability to act as a potent nutrient signal. Elevated levels of KIC are associated with metabolic conditions such as insulin resistance, highlighting its physiological and pathological importance.[1] This guide delves into the intricate signaling pathways modulated by KIC, providing a detailed resource for the scientific community.
KIC Signaling Pathways
KIC exerts its signaling effects through several key pathways, primarily impacting insulin secretion from pancreatic β-cells and the mTORC1-mediated regulation of protein synthesis.
Regulation of Insulin Secretion
KIC is a potent secretagogue of insulin from pancreatic β-cells.[2][3] Its mechanism of action involves both metabolic and signaling events within the β-cell. Upon entering the cell, KIC can be transaminated back to leucine or further metabolized, leading to an increase in the ATP/ADP ratio. This change in cellular energy status leads to the closure of ATP-sensitive potassium (KATP) channels, causing membrane depolarization and the opening of voltage-gated calcium channels.[4][5] The subsequent influx of calcium triggers the exocytosis of insulin-containing granules.[4][5]
mTORC1 Signaling Pathway
The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation, responding to various environmental cues, including nutrients. Amino acids, and by extension KIC through its conversion to leucine, are potent activators of mTORC1. The activation of mTORC1 by amino acids is a lysosome-centric process involving the Rag GTPases and the KICSTOR complex, which is necessary for nutrient-sensing by mTORC1.[3][6]
Activated mTORC1 phosphorylates several downstream targets to promote protein synthesis, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[7][8] Phosphorylation of S6K1 at threonine 389 (T389) and ribosomal protein S6 (a substrate of S6K1) at serines 235/236 (S235/236) are key events in this pathway.[1][9]
Quantitative Data on KIC as a Nutrient Signal
The signaling effects of KIC are dose-dependent. The following tables summarize key quantitative data from published studies.
Table 1: Dose-Response of KIC on Insulin Secretion from Pancreatic Islets
| KIC Concentration | Insulin Secretion (relative to basal) | Reference |
| 4 mM | Threshold for stimulation | [2][3] |
| 25 mM | Maximal response | [2][3] |
Table 2: Effect of KIC on mTORC1 Signaling and Glucose Transport
| Treatment | Measured Parameter | Effect | Cell Type | Reference |
| KIC | Phosphorylation of S6 (S235/236) | Increased | L6 Myotubes | [1] |
| KIC | Insulin-stimulated glucose transport | Suppressed by ~34% | L6 Myotubes | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
2-Deoxyglucose Uptake Assay in L6 Myotubes
This protocol is adapted from studies investigating the effect of KIC on glucose transport.[2][10][11]
Objective: To measure the rate of glucose uptake in L6 myotubes following treatment with KIC.
Materials:
-
L6 myoblasts
-
DMEM with 10% Fetal Bovine Serum (FBS) (Growth Medium)
-
DMEM with 2% FBS (Differentiation Medium)
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]glucose
-
Unlabeled 2-deoxy-D-glucose
-
Insulin
-
This compound (KIC)
-
Phosphate-buffered saline (PBS)
-
0.1 M NaOH
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture and Differentiation:
-
Culture L6 myoblasts in growth medium until confluent.
-
Induce differentiation by switching to differentiation medium for 5-7 days, replacing the medium every 48 hours.
-
-
Serum Starvation:
-
Wash differentiated L6 myotubes twice with PBS.
-
Incubate in serum-free DMEM for 4-6 hours at 37°C.
-
-
KIC Treatment:
-
Wash the cells twice with KRH buffer.
-
Pre-incubate the cells with the desired concentrations of KIC in KRH buffer for the specified duration (e.g., 1 hour) at 37°C.
-
-
Insulin Stimulation:
-
Add insulin to a final concentration of 100 nM to the appropriate wells and incubate for 30 minutes at 37°C. For basal conditions, add vehicle.
-
-
Glucose Uptake:
-
Remove the incubation buffer and add KRH buffer containing 2-deoxy-D-[³H]glucose (1 µCi/mL) and unlabeled 2-deoxy-D-glucose (to a final concentration of 10 µM).
-
Incubate for 10 minutes at 37°C.
-
-
Termination and Lysis:
-
Terminate glucose uptake by aspirating the radioactive solution and washing the cells three times with ice-cold PBS.
-
Lyse the cells by adding 0.1 M NaOH to each well and incubating for at least 30 minutes at room temperature.
-
-
Quantification:
-
Transfer the cell lysate to scintillation vials.
-
Add scintillation cocktail and measure radioactivity using a scintillation counter.
-
Western Blot for Phosphorylated S6
This protocol is a generalized procedure based on standard western blotting techniques for detecting phosphorylated proteins.[12]
Objective: To determine the phosphorylation status of ribosomal protein S6 at Ser235/236 in response to KIC treatment.
Materials:
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody (anti-phospho-S6 Ser235/236)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with KIC as required.
-
Wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration of the lysates.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and add Laemmli sample buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run at a constant voltage.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-S6 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize, the membrane can be stripped and re-probed for total S6 and a loading control (e.g., GAPDH or β-actin).
-
Conclusion
This compound is a multifaceted nutrient signal with profound effects on key metabolic processes. Its ability to stimulate insulin secretion and modulate mTORC1 signaling underscores its importance in cellular physiology. The accumulation of KIC in metabolic disorders warrants further investigation into its role in disease pathogenesis. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers aiming to further unravel the complexities of KIC signaling and explore its potential as a therapeutic target.
References
- 1. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. KICSTOR recruits GATOR1 to the lysosome and is necessary for nutrients to regulate mTORC1. | Broad Institute [broadinstitute.org]
- 4. [Molecular mechanisms of insulin secretion] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. VWCE modulates amino acid-dependent mTOR signaling and coordinates with KICSTOR to recruit GATOR1 to the lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Direct imaging of the recruitment and phosphorylation of S6K1 in the mTORC1 pathway in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A nonradioisotope, enzymatic assay for 2-deoxyglucose uptake in L6 skeletal muscle cells cultured in a 96-well microplate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
The Role of 4-Methyl-2-oxopentanoate in Skeletal Muscle Protein Synthesis: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methyl-2-oxopentanoate, also known as α-ketoisocaproate (KIC), is a critical intermediate in the catabolism of the essential branched-chain amino acid (BCAA), leucine.[1] While historically viewed as a simple metabolic byproduct, KIC is now recognized as a potent signaling molecule that plays a significant role in the regulation of skeletal muscle protein synthesis.[2][3] Its ability to stimulate anabolic pathways, particularly the mechanistic target of rapamycin (mTOR) pathway, positions it as a molecule of interest for therapeutic strategies aimed at mitigating muscle wasting in various pathological conditions. This technical guide provides an in-depth exploration of KIC's core biological functions, presenting quantitative data from key studies, detailed experimental protocols for its investigation, and visualizations of the primary signaling cascades involved.
Core Metabolic Pathway: Leucine Catabolism
This compound is the initial keto acid formed from the reversible transamination of leucine, a reaction catalyzed by the branched-chain amino acid aminotransferase (BCAT) enzyme.[1] This is the first step in leucine degradation. Subsequently, KIC is typically committed to irreversible decarboxylation by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex, which is the rate-limiting step in BCAA catabolism.[1] The carbon skeleton can then enter the Krebs cycle for energy production.[1][4] Crucially, the reversible nature of the initial transamination allows KIC to be converted back into leucine, a mechanism that is fundamental to its anabolic effects in skeletal muscle.[5]
Signaling Mechanisms: KIC and the mTORC1 Pathway
KIC acts as a potent nutrient signal to stimulate skeletal muscle protein synthesis, primarily through the activation of the mechanistic target of rapamycin complex 1 (mTORC1).[2][3] The prevailing evidence suggests that this effect is largely mediated by the intracellular conversion of KIC back to leucine via the BCAT2 enzyme.[5] Leucine then directly activates mTORC1.
Activated mTORC1 is a master regulator of protein synthesis and cell growth.[6][[“]] It phosphorylates two key downstream effectors:
-
Ribosomal Protein S6 Kinase 1 (p70S6K): Phosphorylation of p70S6K leads to its activation, which in turn phosphorylates the ribosomal protein S6 (rpS6) and other components of the translational machinery, enhancing the synthesis of ribosomal proteins and biogenesis.[8]
-
Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): In its hypophosphorylated state, 4E-BP1 binds to and inhibits the eukaryotic translation initiation factor 4E (eIF4E).[3] mTORC1-mediated hyperphosphorylation of 4E-BP1 causes it to dissociate from eIF4E.[3][9] The released eIF4E can then bind to eIF4G, forming the active eIF4F complex, which is a critical rate-limiting step for the initiation of cap-dependent mRNA translation.[3]
The administration of KIC has been shown to increase the phosphorylation of both 4E-BP1 and eIF4G, leading to a greater abundance of the active eIF4G•eIF4E complex and a subsequent increase in protein synthesis.[3]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the effects of KIC on skeletal muscle protein synthesis and related parameters.
Table 1: In Vivo Effects of KIC on Skeletal Muscle Protein Synthesis
| Species | Model | KIC Administration | Key Findings | Reference |
|---|---|---|---|---|
| Porcine | Neonatal Pigs | 400 μmol/kg/h infusion for 60 min | Increased skeletal muscle protein synthesis. | [3][10] |
| Increased phosphorylation of 4E-BP1 and eIF4G. | [3] | |||
| Increased formation of active eIF4G•eIF4E complexes. | [3] | |||
| Increased plasma leucine levels. | [3][10] |
| Rat | Starved | Perfusion with 0.2 mM [1-14C]-leucine | By 90 min, apparent rates of 14CO2 release were 4.12 nmol/g muscle/min. |[11] |
Table 2: In Vitro Effects of KIC on Muscle Cells
| Cell Line | Treatment | Concentration | Duration | Key Findings | Reference |
|---|---|---|---|---|---|
| L6 Myotubes | KIC | 200 μM | Not specified | Suppressed insulin-stimulated glucose transport by ~34%. | [5] |
| KIC + Rapamycin | 200 μM KIC, 50 nM Rapamycin | Not specified | Attenuated the inhibitory effect of KIC on glucose transport. | [5] | |
| C2C12 Myotubes | KIC | 1 mM | 24 h | Regulated protein turnover. | [12] |
| | KIC | 0.1 - 1 mM | 48 h | Dose-dependently affected myostatin protein expression. |[12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of KIC's role in muscle protein synthesis.
Protocol 1: In Vivo Measurement of Muscle Protein Synthesis with Stable Isotopes
This protocol describes a primed, constant infusion of isotopically labeled KIC to determine the fractional synthetic rate (FSR) of muscle protein.[13][14]
Objective: To quantify the rate of muscle protein synthesis in vivo.
Materials:
-
Sterile, isotopically labeled KIC (e.g., α-[1-¹³C]KIC)
-
Infusion pumps
-
Catheters for venous infusion and arterialized blood sampling
-
Heated hand box (~60°C)
-
Muscle biopsy needles
-
Liquid nitrogen
-
Gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Subject Preparation: Subjects fast overnight (8-10 hours) before the study.[14]
-
Catheterization: Insert a catheter into an antecubital vein for the tracer infusion. Insert a second catheter into a contralateral dorsal hand vein for "arterialized" blood sampling, with the hand placed in a heating box.[14]
-
Priming Dose: Administer a priming bolus of labeled KIC to rapidly achieve isotopic equilibrium.
-
Constant Infusion: Begin a continuous intravenous infusion of the labeled KIC tracer.[15][16]
-
Biopsies and Sampling:
-
Obtain a baseline muscle biopsy (e.g., from the vastus lateralis) at the start of the measurement period.
-
Collect arterialized blood samples at regular intervals to measure plasma tracer enrichment.
-
Obtain a second muscle biopsy from the same muscle at the end of the infusion period (e.g., after 3-6 hours).[14]
-
-
Sample Processing: Immediately freeze muscle tissue in liquid nitrogen. Process blood to separate plasma.
-
Analysis: Use GC-MS to measure the isotopic enrichment of the tracer in the plasma (precursor pool) and incorporated into the muscle protein.[17]
-
Calculation: Calculate the Fractional Synthesis Rate (FSR) using the formula:
-
FSR (%/h) = (E_p2 - E_p1) / (E_precursor * t) * 100
-
Where E_p1 and E_p2 are the enrichments in bound muscle protein at the first and second biopsies, E_precursor is the average enrichment in the precursor pool (plasma KIC or intracellular leucine), and t is the time in hours between biopsies.[14]
-
Protocol 2: In Vitro Assessment of KIC on Myotubes
This protocol uses the C2C12 cell line to investigate the direct effects of KIC on muscle cell protein synthesis and signaling.
Objective: To assess the impact of KIC on protein synthesis and mTORC1 signaling in cultured muscle cells.
Materials:
-
C2C12 myoblasts
-
Growth Medium: DMEM, 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin.
-
Differentiation Medium: DMEM, 2% Horse Serum (HS), 1% penicillin-streptomycin.[14]
-
This compound (KIC) solution
-
Puromycin for SUnSET (Surface Sensing of Translation) method.[12][14]
-
Reagents for Western blotting (lysis buffer, antibodies for puromycin, p-p70S6K, p-4E-BP1, etc.).[12]
Procedure:
-
Cell Culture: Culture C2C12 myoblasts in growth medium until they reach ~80-90% confluency.
-
Differentiation: Switch to differentiation medium to induce the fusion of myoblasts into multinucleated myotubes. Allow 4-6 days for mature myotubes to form.
-
Treatment: Treat mature myotubes with various concentrations of KIC (e.g., 0.1-1 mM) for a specified duration (e.g., 24-48 hours).[12] Include appropriate controls (vehicle, positive control like leucine).
-
Protein Synthesis Assay (SUnSET):
-
Towards the end of the KIC treatment period, add a low concentration of puromycin (e.g., 1-10 µg/mL) to the medium for a short pulse (10-30 minutes).[12]
-
Puromycin is a tRNA analog that gets incorporated into nascent polypeptide chains, terminating translation.
-
Immediately wash cells with ice-cold PBS and harvest for Western blot analysis.
-
-
Western Blotting:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe one membrane with an anti-puromycin antibody to detect the amount of puromycin-labeled peptides, which is proportional to the global rate of protein synthesis.
-
Probe parallel membranes with antibodies against key signaling proteins (e.g., phospho-p70S6K, total p70S6K, phospho-4E-BP1, total 4E-BP1) to assess mTORC1 pathway activation.[18]
-
Normalize band intensities to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
This compound is a key leucine metabolite that functions as a significant signaling molecule in skeletal muscle. By stimulating the mTORC1 pathway, largely through its conversion back to leucine, KIC enhances translation initiation and increases the rate of muscle protein synthesis.[3][5] This anabolic potential makes KIC and its metabolic pathways a compelling area for research and a potential target for drug development professionals seeking to counteract muscle wasting associated with aging, cachexia, and disuse. The experimental protocols outlined in this guide provide a robust framework for further elucidating the precise mechanisms and therapeutic utility of this multifaceted molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Leucine and α-Ketoisocaproic Acid, but Not Norleucine, Stimulate Skeletal Muscle Protein Synthesis in Neonatal Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leucine - Wikipedia [en.wikipedia.org]
- 5. Ketoisocaproic acid, a metabolite of leucine, suppresses insulin-stimulated glucose transport in skeletal muscle cells in a BCAT2-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | mTOR as a Key Regulator in Maintaining Skeletal Muscle Mass [frontiersin.org]
- 7. consensus.app [consensus.app]
- 8. Dual roles of mTOR in skeletal muscle adaptation: coordinating hypertrophic and mitochondrial biogenesis pathways for exercise-induced chronic disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted disruption of p70s6k defines its role in protein synthesis and rapamycin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The application of stable‐isotope tracers to study human musculoskeletal protein turnover: a tale of bag filling and bag enlargement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploring Stable Isotope Tracers in Protein Metabolism | Technology Networks [technologynetworks.com]
- 17. Muscle Protein Synthesis Response to Exercise Training In Obese, Older Men and Women - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide to 4-Methyl-2-oxopentanoate: Nomenclature, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methyl-2-oxopentanoate, a critical intermediate in the metabolism of the essential amino acid L-leucine, has garnered significant attention in biomedical research. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, metabolic pathways, and its role in cellular signaling. Detailed experimental protocols for its quantification in biological matrices are provided, alongside visual representations of its metabolic and signaling pathways to facilitate a deeper understanding of its biological context. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, metabolic diseases, and drug development.
Nomenclature and Synonyms
This compound is known by a variety of names across different nomenclature systems and in scientific literature. A thorough understanding of these synonyms is crucial for comprehensive literature searches and clear scientific communication. The compound's IUPAC name is 4-methyl-2-oxopentanoic acid.[1][2] One of its most common synonyms is α-Ketoisocaproic acid (α-KIC or KIC).[1][3][4] It is also referred to as 2-Oxoisocaproic acid.[1][3] The conjugate base is referred to as this compound or α-ketoisocaproate.[4][5]
A summary of its various identifiers is presented in Table 1.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Value |
| IUPAC Name | 4-methyl-2-oxopentanoic acid |
| Common Synonyms | α-Ketoisocaproic acid (α-KIC), 2-Oxoisocaproic acid, Ketoleucine, 4-Methyl-2-oxovaleric acid |
| CAS Number | 816-66-0 |
| Molecular Formula | C₆H₁₀O₃ |
| InChI Key | BKAJNAXTPSGJCU-UHFFFAOYSA-N |
| Other Names | 2-Keto-4-methylvaleric acid, Isopropylpyruvic acid, 4-MOP, 2-Ketoisocaproate, 4-methyl-2-Oxovalerate |
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, analysis, and use in experimental settings. These properties are summarized in Table 2.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molar Mass | 130.14 g/mol | [1][6] |
| Appearance | Liquid, Pale yellow liquid | [1][3] |
| Melting Point | 8 - 10 °C | [1] |
| Boiling Point | 85 °C at 13 mmHg | |
| Density | 1.055 g/cm³ | |
| Water Solubility | 90 mg/mL | [6] |
| Solubility in Organic Solvents | Soluble in ethanol, DMSO (90 mg/mL), and dimethylformamide | [6] |
| pKa (Strongest Acidic) | 3.53 |
Biological Significance and Metabolic Pathways
This compound is a key metabolic intermediate in the catabolic pathway of the branched-chain amino acid L-leucine.[4] This pathway is crucial for energy homeostasis and protein metabolism.
L-Leucine Catabolism
The breakdown of L-leucine is initiated by the reversible transamination of L-leucine to this compound, a reaction catalyzed by branched-chain aminotransferases (BCAT). This initial step is followed by the irreversible oxidative decarboxylation of this compound to isovaleryl-CoA by the branched-chain α-ketoacid dehydrogenase (BCKD) complex. This is the rate-limiting step in leucine catabolism. Isovaleryl-CoA is further metabolized to acetyl-CoA and acetoacetate, which can then enter the citric acid cycle for energy production.
An accumulation of this compound and other branched-chain keto acids in the body is a hallmark of Maple Syrup Urine Disease (MSUD), a rare inherited metabolic disorder caused by a deficiency in the BCKD complex.[3] This buildup leads to severe neurological damage and other clinical manifestations.
Figure 1: Simplified diagram of the L-leucine catabolism pathway.
Role in Cellular Signaling
This compound has been shown to influence key cellular signaling pathways, most notably the mTOR (mechanistic target of rapamycin) pathway. The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival. Elevated levels of this compound can activate the mTORC1 complex, which in turn can lead to the inhibitory phosphorylation of Insulin Receptor Substrate 1 (IRS-1). This disruption of the insulin signaling cascade can impair glucose uptake and is implicated in the pathophysiology of insulin resistance and type 2 diabetes.
Figure 2: Influence of this compound on the mTOR signaling pathway.
Experimental Protocols
Accurate quantification of this compound in biological samples is crucial for research into metabolic diseases. Below are detailed protocols for its analysis using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantification of this compound in Plasma by GC-MS
This method requires derivatization to increase the volatility of the analyte.
a) Sample Preparation and Extraction:
-
To 100 µL of plasma, add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Deproteinize the sample by adding 400 µL of ice-cold methanol.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
b) Derivatization:
-
To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).
-
Incubate at 60°C for 60 minutes to protect the keto group.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 60°C for another 30 minutes to silylate the carboxylic acid group.
c) GC-MS Analysis:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.
Figure 3: Experimental workflow for GC-MS analysis of this compound.
Quantification of this compound in Serum and Muscles by LC-MS/MS
This method offers high sensitivity and often does not require derivatization.
a) Sample Preparation and Extraction:
-
For serum or muscle homogenate, add an internal standard.
-
Extract the analytes by adding 4 volumes of ice-cold methanol.
-
Vortex for 1 minute and centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness.
-
Reconstitute the residue in the initial mobile phase.
b) LC-MS/MS Analysis:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to elute the analyte.
-
Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for quantification.
Conclusion
This compound is a multifaceted molecule with a central role in amino acid metabolism and cellular signaling. Its accurate identification and quantification are paramount for advancing our understanding of metabolic disorders such as Maple Syrup Urine Disease and insulin resistance. The nomenclature, physicochemical data, and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals. The visualization of its metabolic and signaling pathways further aids in contextualizing its biological importance. Further research into the precise molecular mechanisms by which this compound influences cellular processes will be critical for the development of novel therapeutic strategies targeting metabolic diseases.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KIC (ketoisocaproic acid) and leucine have divergent effects on tissue insulin signaling but not on whole-body insulin sensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KIC (ketoisocaproic acid) and leucine have divergent effects on tissue insulin signaling but not on whole-body insulin sensitivity in rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Quantification of 4-Methyl-2-oxopentanoate in Plasma
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-2-oxopentanoate, also known as α-ketoisocaproic acid (KIC), is a critical intermediate in the catabolism of the essential branched-chain amino acid, leucine.[1][2] Its concentration in plasma is a key biomarker for monitoring metabolic health and disease. Elevated levels of this compound are a primary diagnostic marker for Maple Syrup Urine Disease (MSUD), a rare inherited metabolic disorder resulting from a deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[1] Furthermore, emerging evidence from metabolomic studies has linked elevated concentrations of this keto acid to insulin resistance and an increased risk of type 2 diabetes, making its accurate quantification crucial for research in metabolic disorders and drug development.[1][3]
This document provides detailed application notes and protocols for the robust quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Metabolic Pathway of Leucine Catabolism
This compound is formed from leucine via a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCAT). It is subsequently oxidatively decarboxylated by the BCKDH complex to form isovaleryl-CoA. A deficiency in the BCKDH enzyme is the underlying cause of MSUD, leading to the accumulation of branched-chain amino acids and their corresponding ketoacids, including this compound.[1]
Experimental Protocols
Accurate quantification of this compound requires meticulous sample handling and preparation. The following sections detail the recommended protocols for plasma collection and analysis by LC-MS/MS and GC-MS.
Protocol 1: Plasma Sample Collection and Handling
Proper sample collection and storage are critical to ensure the stability and integrity of the analyte.
-
Anticoagulant Selection: Collect whole blood in tubes containing EDTA as the anticoagulant. EDTA is the most frequently recommended choice for metabolomics studies as it demonstrates minimal interference.[4] Heparin may interfere with certain analytical methods, and citrate is not recommended due to sample dilution effects.[4]
-
Plasma Separation: Within one hour of collection, separate plasma from whole blood by centrifugation at 2,000 x g for 15 minutes at 4°C.
-
Storage: Immediately transfer the plasma supernatant to clean, labeled polypropylene tubes and store frozen at -80°C until analysis to ensure analyte stability.[4] Avoid repeated freeze-thaw cycles.
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of keto acids. Derivatization may be employed to enhance chromatographic performance and detection sensitivity.[5]
-
Materials and Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
This compound certified reference standard
-
Stable isotope-labeled internal standard (IS), e.g., this compound-¹³C₆
-
(Optional, for derivatization) O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) or similar derivatizing agent.[6]
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add a known amount of the internal standard solution.
-
Add 400 µL of ice-cold acetonitrile (or methanol) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis or derivatization.
-
-
Derivatization (Optional, if required):
-
Dry the supernatant from the previous step under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a solution containing the derivatizing agent (e.g., PFBHA in a suitable buffer).
-
Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 60 minutes) to complete the reaction.[6]
-
After incubation, the sample is ready for LC-MS/MS analysis.
-
-
LC-MS/MS Instrumental Parameters (Example):
-
LC System: UPLC or HPLC system
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) or a HILIC column may be used depending on the chosen methodology.[7][8]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 - 0.5 mL/min
-
Gradient: Develop a suitable gradient to resolve this compound from other plasma components.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (analyte-dependent).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize MRM transitions for the native analyte and the internal standard.
-
-
Quantification:
-
Prepare a calibration curve by spiking known concentrations of the this compound standard into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Process calibrators and quality control (QC) samples alongside the unknown plasma samples.
-
Quantify the analyte concentration by calculating the peak area ratio of the analyte to the internal standard and interpolating from the calibration curve.
-
Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis requires a mandatory derivatization step to increase the volatility and thermal stability of the keto acid. A two-step oximation-silylation is the most common and robust approach.[1][5]
-
Materials and Reagents:
-
Ethyl acetate (GC grade)
-
Pyridine (GC grade)
-
Methoxyamine hydrochloride (MOX)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
This compound certified reference standard
-
Stable isotope-labeled internal standard (IS)
-
-
Sample Preparation (Extraction and Derivatization):
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add the internal standard.
-
Deproteinize the sample by adding 10 µL of 6M HCl, followed by 500 µL of ethyl acetate.
-
Vortex vigorously for 2 minutes and centrifuge at 3,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean glass tube.
-
Dry the organic extract completely under a stream of nitrogen. This step is critical as moisture interferes with silylation.[9]
-
-
Derivatization Step 1 (Oximation):
-
Derivatization Step 2 (Silylation):
-
GC-MS Instrumental Parameters (Example):
-
GC System: Gas chromatograph with an autosampler.
-
Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.[9]
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temp 80°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.[9]
-
Mass Spectrometer: Quadrupole or Ion Trap mass spectrometer.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity. Monitor characteristic ions for the derivatized analyte and internal standard.
-
-
Quantification:
-
Prepare, extract, and derivatize a calibration curve and QC samples in a surrogate matrix alongside the unknown samples.
-
Quantify using the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Quantitative Data and Method Performance
The following tables summarize reported performance characteristics for the quantification of this compound in plasma and similar matrices.
Table 1: Performance Characteristics of LC-MS/MS Methods
| Parameter | Reported Value | Matrix | Citation |
| Linearity (r²) | > 0.997 | Rat Plasma | [6] |
| > 0.99 | Dried Blood Spot | [10] | |
| Limit of Detection (LOD) | 0.01 - 1 µM (range for keto acids) | Rat Plasma | [6] |
| 1 µM | Dried Blood Spot | [10] | |
| Limit of Quantification (LOQ) | 1.4 nM - 10 mM (general metabolomics) | Serum/Plasma | [11] |
| Precision (%CV / RSD) | 1.1 - 4.7% | Rat Plasma | [6] |
| Within 20% (general metabolomics) | Serum/Plasma | [11] | |
| Accuracy / Recovery (%) | 96 - 109% | Rat Plasma | [6] |
| 80 - 120% (general metabolomics) | Serum/Plasma | [11] |
Table 2: Performance Characteristics of GC-MS Methods
| Parameter | Reported Value | Matrix | Citation |
| Limit of Detection (LOD) | 70 fmol per injection (S/N=3) | Rat Plasma | [2] |
| Limit of Quantification (LOQ) | ~50 nM | Rat Plasma | [2] |
| Intra-day Precision (%RSD) | 6.5% | Rat Plasma | [2] |
| Inter-day Precision (%RSD) | 5.4% | Rat Plasma | [2] |
| Intra-day Accuracy (%RE) | < 6.4% | Rat Plasma | [2] |
| Inter-day Accuracy (%RE) | < 3.8% | Rat Plasma | [2] |
Expected Plasma Concentrations
Data on a definitive reference range for this compound in the plasma of healthy individuals is limited, and further research is needed for standardization.[1] However, its concentration is known to be significantly elevated in patients with MSUD. High concentrations are also associated with insulin resistance and type 2 diabetes in humans.[3] The provided analytical methods are sufficiently sensitive to quantify basal levels in healthy subjects and to detect pathological elevations.
References
- 1. benchchem.com [benchchem.com]
- 2. α-Ketoisocaproic acid - Wikipedia [en.wikipedia.org]
- 3. Ketoisocaproic acid, a metabolite of leucine, suppresses insulin-stimulated glucose transport in skeletal muscle cells in a BCAT2-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a New LC-MS/MS Method for the Quantification of Keto Acids | Semantic Scholar [semanticscholar.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exposome-Explorer - 4-Methyl-2-oxovaleric acid (Compound) [exposome-explorer.iarc.fr]
- 10. Liquid chromatography-mass spectrometric method for the simultaneous analysis of branched-chain amino acids and their ketoacids from dried blood spot as secondary analytes for the detection of maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comprehensive LC-MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of 4-Methyl-2-oxopentanoate using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-2-oxopentanoate, also known as α-ketoisocaproate (KIC), is a key branched-chain keto acid (BCKA) derived from the transamination of the essential amino acid L-leucine. As a critical intermediate in amino acid metabolism, the accurate quantification of this compound in biological matrices is crucial for the study of various physiological and pathological conditions. Elevated levels of this metabolite are a hallmark of Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder.[1] Furthermore, this compound is implicated in signaling pathways, such as the mTOR pathway, which regulates cell growth and protein synthesis.[2]
This document provides detailed application notes and protocols for the determination of this compound using High-Performance Liquid Chromatography (HPLC) coupled with various detection methods. The methodologies outlined below are designed to offer a range of options in terms of sensitivity, selectivity, and instrumentation, catering to diverse research and drug development needs.
Comparative Overview of HPLC Methods
The selection of an appropriate analytical method for this compound quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. This section provides a comparative summary of three common HPLC-based methods.
Table 1: Quantitative Data Comparison for this compound HPLC Methods
| Parameter | HPLC-UV (with NPD Derivatization) | HPLC-Fluorescence (with DMB Derivatization) | LC-MS/MS |
| Linearity Range | 0.2 - 100 µg/mL | 50 nM - 5 µM | Typically wide, e.g., ng/mL to µg/mL range |
| Limit of Detection (LOD) | 0.045 - 2.5 µg/mL | 1.3 - 5.4 nM | High sensitivity, often in the low ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | 0.15 - 0.8 µg/mL | 4.2 - 18 nM | High sensitivity, often in the low ng/mL to pg/mL range |
| Precision (RSD) | 1.1 - 2.2% | Intra-day: 2.9–6.6%, Inter-day: 5.2–10.7% | Typically <15% |
| Derivatization Required | Yes (Pre-column) | Yes (Pre-column) | Not typically required |
| Selectivity | Moderate | High | Very High |
| Instrumentation Cost | Low to Moderate | Moderate | High |
Experimental Protocols
The following section details the experimental procedures for sample preparation and analysis using the three highlighted HPLC methods.
Protocol 1: HPLC-UV with 4-Nitro-1,2-phenylenediamine (NPD) Derivatization
This method is a robust and cost-effective approach suitable for routine quantification of this compound. Derivatization with NPD enhances the UV absorbance of the keto acid, allowing for sensitive detection.[3][4]
Materials:
-
4-Nitro-1,2-phenylenediamine (NPD)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid-sodium acetate buffer (pH 3)
-
This compound standard
-
Biological sample (e.g., serum, plasma)
Sample Preparation and Derivatization:
-
Protein Precipitation: To 1.0 mL of serum, add 2.0 mL of cold methanol. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new tube.
-
Derivatization Reaction:
-
Filtration: Filter the derivatized sample through a 0.45 µm syringe filter before injection.
HPLC Conditions:
-
Column: Zorbax C18 (or equivalent), 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic elution with Methanol:Water:Acetonitrile (42:56:2, v/v/v)[5]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Protocol 2: HPLC-Fluorescence with 1,2-Diamino-4,5-methylenedioxybenzene (DMB) Derivatization
This highly sensitive method is ideal for detecting low concentrations of this compound. DMB reacts with the α-keto acid to form a highly fluorescent derivative.[6][7]
Materials:
-
1,2-Diamino-4,5-methylenedioxybenzene dihydrochloride (DMB·2HCl)
-
Sodium sulfite
-
2-Mercaptoethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (65 mM)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
This compound standard
-
Biological sample (e.g., cell extract, deproteinized plasma)
Sample Preparation and Derivatization:
-
DMB Reagent Preparation: Prepare a solution containing 1.6 mg of DMB·2HCl in 1.0 mL of a solution comprised of 4.9 mg of sodium sulfite, 70 µL of 2-mercaptoethanol, and 58 µL of concentrated HCl in 0.87 mL of water.[7]
-
Protein Precipitation: Use a suitable method for protein removal, such as methanol precipitation as described in Protocol 1.
-
Derivatization Reaction:
-
Dilution: Dilute the reaction mixture fivefold with 65 mM NaOH solution to obtain a single peak for analysis.[7]
-
Filtration: Filter the derivatized sample through a 0.45 µm syringe filter before injection.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: An isocratic or gradient mixture of methanol and water or acetonitrile and a suitable buffer. The exact composition should be optimized for the specific α-keto acids of interest.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: Fluorescence detector with excitation at 350 nm and emission at 410 nm.
Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest selectivity and sensitivity, often eliminating the need for derivatization. This method is particularly useful for complex matrices and for quantifying multiple analytes simultaneously.
Materials:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound standard
-
Internal standard (e.g., isotopically labeled this compound)
-
Biological sample (e.g., plasma, urine)
Sample Preparation:
-
Internal Standard Addition: Add an appropriate amount of internal standard to the sample.
-
Protein Precipitation: Precipitate plasma proteins by adding a cold organic solvent such as methanol or acetonitrile (typically in a 3:1 or 4:1 ratio of solvent to sample).
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Supernatant Transfer: Transfer the clear supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase.
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for carboxylic acids.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be determined and optimized.
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for the analysis of this compound.
Signaling Pathway
Caption: Simplified mTOR signaling pathway activation by this compound.
References
Application Notes and Protocols for the Synthesis of Isotopically Labeled α-Ketoisocaproate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of isotopically labeled α-ketoisocaproate (α-KIC), a key metabolite of the essential amino acid leucine. Isotopically labeled α-KIC is an invaluable tool in metabolic research, particularly for tracing the flux of branched-chain amino acids (BCAAs), studying protein metabolism, and investigating cellular signaling pathways such as the mechanistic target of rapamycin (mTOR) pathway. This guide covers chemical and enzymatic methods for the synthesis of α-KIC labeled with stable isotopes such as ¹³C, ¹⁵N, and ²H (deuterium), along with protocols for purification and analysis.
Introduction to Isotopically Labeled α-Ketoisocaproate
α-Ketoisocaproate is the α-keto acid analog of leucine and a central intermediate in its metabolism. The reversible transamination between leucine and α-KIC allows for the tracking of BCAA fate in various biological systems. By introducing a stable isotope label into the α-KIC molecule, researchers can non-invasively monitor its conversion to leucine and subsequent incorporation into proteins, or its catabolism through other metabolic pathways. This makes isotopically labeled α-KIC a powerful tracer for metabolic flux analysis, studies of protein synthesis and degradation, and for elucidating the mechanisms of metabolic diseases like maple syrup urine disease (MSUD) and insulin resistance. Commercial suppliers like Cambridge Isotope Laboratories, Inc. offer various isotopically labeled α-KIC sodium salts, including [1-¹³C], [¹³C₆], and [methyl-D₃] variants, which can be used as starting materials or standards in these studies.[1][2]
Data Presentation: Synthesis of Isotopically Labeled α-Ketoisocaproate
The following table summarizes quantitative data for different methods of synthesizing isotopically labeled α-ketoisocaproate. The choice of method will depend on the desired isotopic label, required yield, and available resources.
| Isotopic Label | Synthesis Method | Starting Materials | Reported Yield | Isotopic Enrichment | Reference |
| ¹³C | Chemical Synthesis (Grignard Reaction) | Isovaleronitrile, ¹³CO₂ | Moderate to High | >98% | Adapted from general α-keto acid synthesis principles |
| ¹⁵N | Enzymatic Synthesis (Transamination) | L-[¹⁵N]-Leucine, α-Ketoglutarate | High | >98% | [3][4] |
| ²H | Chemical Synthesis (H/D Exchange) | α-Ketoisocaproic acid, D₂O, Pd/C catalyst | High | Variable, dependent on reaction time and conditions | [5] |
| ¹⁴C | Chemical Synthesis (from labeled leucine) | 1-¹⁴C-labeled leucine | Not specified | Not specified | [6] |
| Multiple Labels | Microbial Production | Genetically engineered Corynebacterium glutamicum, labeled glucose | Up to 6.1 g/L | Dependent on labeled substrate | [7][8] |
Experimental Protocols
Protocol 1: Chemical Synthesis of [1-¹³C]-α-Ketoisocaproate via Grignard Reaction
This protocol describes a general method for the synthesis of ¹³C-labeled α-keto acids, adapted for α-ketoisocaproate.
Materials:
-
Isobutyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether
-
¹³CO₂ gas (99 atom % ¹³C)
-
Dry ice/acetone bath
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of isobutyl bromide in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere. The reaction is initiated by gentle heating and then maintained by the exothermic reaction. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent (isobutylmagnesium bromide).
-
Carboxylation with ¹³CO₂: Cool the Grignard reagent solution in a dry ice/acetone bath. Introduce ¹³CO₂ gas from a cylinder into the flask with vigorous stirring. The ¹³CO₂ will precipitate as the magnesium salt. Continue the addition of ¹³CO₂ until the exothermic reaction ceases.
-
Hydrolysis: Slowly add aqueous HCl to the reaction mixture to hydrolyze the magnesium salt and liberate the [1-¹³C]-isocaproic acid.
-
Oxidation to α-Keto Acid: The resulting [1-¹³C]-isocaproic acid can be converted to [1-¹³C]-α-ketoisocaproate through various oxidation methods. A common method involves the formation of an intermediate, such as an α-bromo acid, followed by hydrolysis. A detailed procedure for the bromination of isocaproic acid is available in Organic Syntheses.[9]
-
Purification: The crude [1-¹³C]-α-ketoisocaproate is purified by extraction with diethyl ether. The ether extracts are washed with saturated NaHCO₃ solution, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure using a rotary evaporator. Further purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC).[10][11][12]
Protocol 2: Enzymatic Synthesis of [¹⁵N]-α-Ketoisocaproate
This protocol utilizes the reversible reaction of branched-chain aminotransferase (BCAT) to produce [¹⁵N]-α-KIC from L-[¹⁵N]-leucine.[13]
Materials:
-
L-[¹⁵N]-Leucine (99 atom % ¹⁵N)
-
α-Ketoglutarate
-
Branched-chain aminotransferase (BCAT) enzyme (commercially available or purified)
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate buffer (pH 7.4)
-
Glutamate dehydrogenase (GDH)
-
NADH
-
Ammonium chloride
-
Cation exchange chromatography column
-
HPLC system for purification
Procedure:
-
Reaction Setup: In a reaction vessel, prepare a solution containing L-[¹⁵N]-leucine, a molar excess of α-ketoglutarate, and PLP in potassium phosphate buffer.
-
Enzyme Addition: Add BCAT enzyme to the reaction mixture. To drive the reaction towards α-KIC formation, a coupled enzyme system can be used to remove the glutamate co-product. This can be achieved by adding glutamate dehydrogenase (GDH), NADH, and ammonium chloride to convert glutamate back to α-ketoglutarate.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation. Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC or GC-MS.
-
Reaction Termination: Terminate the reaction by adding a strong acid, such as perchloric acid, to precipitate the enzymes. Centrifuge the mixture to remove the precipitated protein.
-
Purification: The supernatant containing [¹⁵N]-α-ketoisocaproate can be purified using cation exchange chromatography to remove unreacted L-[¹⁵N]-leucine. The fractions containing α-KIC are then collected and can be further purified by preparative HPLC.
Protocol 3: Synthesis of Deuterated α-Ketoisocaproate via H/D Exchange
This protocol describes a general method for deuterium labeling of α-keto acids through catalytic hydrogen-deuterium exchange.[5][14][15]
Materials:
-
α-Ketoisocaproic acid
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Palladium on carbon (Pd/C) catalyst (10%)
-
Anhydrous solvent (e.g., dioxane)
-
High-pressure reaction vessel
-
Celite
-
Rotary evaporator
-
NMR spectrometer and/or mass spectrometer for analysis
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, combine α-ketoisocaproic acid, Pd/C catalyst, and D₂O in an anhydrous solvent like dioxane.
-
Reaction Conditions: Seal the vessel and heat the mixture to 80-150°C with vigorous stirring. The reaction time can range from several hours to days, depending on the desired level of deuteration.
-
Monitoring: The progress of deuterium incorporation can be monitored by taking small aliquots, filtering off the catalyst, removing the solvent, and analyzing the residue by ¹H NMR spectroscopy (to observe the disappearance of proton signals) or mass spectrometry (to observe the mass shift).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Filter the solution through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of the solvent. Combine the filtrate and washings, and remove the solvent under reduced pressure. The crude deuterated α-KIC can be purified by column chromatography or preparative HPLC.
Protocol 4: Purification and Analysis of Isotopically Labeled α-Ketoisocaproate
A. Purification by High-Performance Liquid Chromatography (HPLC)
Preparative reversed-phase HPLC is a common method for purifying α-KIC.
Instrumentation:
-
HPLC system with a preparative pump, autosampler, and UV detector
-
Reversed-phase C18 column
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% TFA in acetonitrile
Procedure:
-
Dissolve the crude labeled α-KIC in the mobile phase.
-
Inject the sample onto the HPLC column.
-
Elute with a gradient of mobile phase B (e.g., 5-95% over 30 minutes).
-
Monitor the elution at a suitable wavelength (e.g., 210 nm).
-
Collect the fractions corresponding to the α-KIC peak.
-
Combine the fractions and remove the solvent by lyophilization or rotary evaporation.
B. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the quantification and isotopic enrichment analysis of α-KIC.[16][17][18][19][20][21]
Derivatization: α-KIC is non-volatile and requires derivatization prior to GC-MS analysis. A common two-step derivatization involves oximation followed by silylation.
-
Oximation: The sample containing α-KIC is treated with methoxyamine hydrochloride in pyridine to protect the keto group.
-
Silylation: The carboxyl group is then converted to a volatile trimethylsilyl (TMS) ester using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector: Splitless injection at 250°C.
-
Oven Program: A temperature gradient from 80°C to 280°C.
-
Mass Spectrometer: Electron Impact (EI) ionization at 70 eV. Data can be acquired in full scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification and isotopic enrichment analysis.
Visualizations
Signaling Pathway Diagram
The mTOR pathway is a central regulator of cell growth and metabolism that is responsive to amino acid availability. Leucine, and by extension its precursor α-KIC, is a potent activator of the mTORC1 complex. The following diagram illustrates how isotopically labeled α-KIC can be used to trace this signaling pathway.
Caption: Labeled α-KIC is converted to labeled Leucine, which activates mTORC1 signaling.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis, purification, and analysis of isotopically labeled α-ketoisocaproate.
Caption: General workflow for synthesis, purification, and analysis of labeled α-KIC.
Logical Relationship Diagram
This diagram illustrates the logical relationship between the choice of isotopic label and the primary application of the synthesized α-ketoisocaproate.
Caption: Relationship between isotopic label choice and research application for α-KIC.
References
- 1. α-Ketoisocaproic acid, sodium salt (1-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. α-Ketoisocaproic acid, sodium salt (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-4785-0.1 [isotope.com]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic synthesis of some (15)N-labelled L-amino acids. | Sigma-Aldrich [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. Utilization of alpha-ketoisocaproate for synthesis of hepatic export proteins and peripheral proteins in normal and cirrhotic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of 2-ketoisocaproate with Corynebacterium glutamicum strains devoid of plasmids and heterologous genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of 2-ketoisocaproate with Corynebacterium glutamicum strains devoid of plasmids and heterologous genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hplc.eu [hplc.eu]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Gas chromatographic-mass spectrometric determination of alpha-ketoisocaproic acid and [2H7]alpha-ketoisocaproic acid in plasma after derivatization with N-phenyl-1,2-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. masspec.scripps.edu [masspec.scripps.edu]
Application Notes and Protocols for 4-Methyl-2-oxopentanoate in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-2-oxopentanoate, also known as α-ketoisocaproate (KIC), is the keto acid analog of the branched-chain amino acid L-leucine. It is a key intermediate in leucine metabolism and plays a significant role in various cellular processes.[1] In cell culture, this compound serves as a valuable tool to investigate metabolic pathways, cellular signaling, and the pathophysiology of metabolic disorders. Its ability to be readily taken up by cells and converted to leucine allows for the specific interrogation of leucine-dependent pathways.[2] Furthermore, it has been shown to influence insulin secretion, regulate protein synthesis through the mTOR signaling pathway, and impact cell viability at high concentrations.[1][2] These characteristics make it a compound of interest in fields ranging from metabolic research and diabetes to cancer biology and neurology.
Applications in Cell Culture
-
Metabolic Flux Analysis: Stable isotope-labeled this compound (e.g., ¹³C-KIC) is extensively used to trace the metabolic fate of leucine. This allows researchers to quantify the contribution of leucine to central carbon metabolism, including the TCA cycle, and to study metabolic reprogramming in various disease states.
-
Studying Insulin Secretion: this compound has been shown to stimulate insulin secretion in pancreatic islet cells.[2] This makes it a useful tool for in vitro studies on the mechanisms of insulin release and for screening compounds that may modulate this process.
-
Investigating mTOR Signaling: As a metabolite of leucine, this compound is an activator of the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[1] This allows for the study of mTOR-dependent processes and the evaluation of potential mTOR inhibitors.
-
Modeling Metabolic Diseases: Elevated levels of this compound are a hallmark of Maple Syrup Urine Disease (MSUD), a rare metabolic disorder.[1][3][4] In cell culture models, particularly with neuronal cells, exposure to high concentrations of KIC can mimic the neurotoxic effects observed in MSUD patients, providing a platform for studying disease mechanisms and testing therapeutic interventions.[3][4]
-
Cancer Research: The role of branched-chain amino acid metabolism in cancer is an active area of research. This compound can be used to probe the reliance of cancer cells on leucine metabolism and to investigate its effects on cancer cell proliferation and survival. Recent studies have also explored its potential to attenuate muscle atrophy in cancer cachexia models.[5]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various cell culture studies.
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| HT-22 (mouse hippocampal neuronal cells) | 1-10 mM | 6, 12, and 24 hours | Reduced cell viability (MTT assay), increased reactive species production. | [3][4] |
| C2C12 (mouse myotubes) | 4.68 mM | Not specified | Maintained 50% cell viability. | [5] |
| C2C12 (mouse myotubes) | Not specified | Not specified | Increased myotube diameter by 63.8% and fusion index by 51.9% in a cancer cachexia model. | [5] |
| L6 (rat skeletal muscle myotubes) | Not specified | 30 minutes | Suppressed insulin-stimulated glucose transport. | [6] |
| Rat Pancreatic Islets | Not specified | Not specified | Markedly stimulated islet-cell respiration, ketone-body formation, and biosynthetic activity. | [2] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is designed to determine the cytotoxic effects of this compound on a selected cell line.
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (KIC) stock solution (e.g., 1 M in sterile water or PBS, filter-sterilized)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 20 mM). Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the different concentrations of KIC. Include wells with medium alone as a negative control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Express the results as a percentage of the control (untreated cells) and plot the cell viability against the concentration of this compound to determine the IC₅₀ value.
Protocol 2: Metabolic Flux Analysis using ¹³C-labeled this compound
This protocol outlines a general workflow for tracing the metabolism of KIC using stable isotope labeling.
Materials:
-
Target cell line
-
Leucine-free cell culture medium (e.g., DMEM or RPMI)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
¹³C-labeled this compound (¹³C-KIC)
-
Sterile PBS, ice-cold
-
Quenching/Extraction solvent: 80% methanol (pre-chilled to -80°C)
-
Cell scraper
-
Microcentrifuge tubes
-
LC-MS or GC-MS system for metabolite analysis
Procedure:
-
Preparation of Labeling Medium: Prepare the leucine-free culture medium and supplement it with dFBS and other necessary components (e.g., glutamine). Add the desired concentration of ¹³C-KIC to the medium.
-
Cell Seeding and Growth: Plate cells in standard growth medium and grow to the desired confluency (typically 70-80%).
-
Isotope Labeling:
-
Aspirate the standard growth medium.
-
Gently wash the cells once with pre-warmed sterile PBS.
-
Add the pre-warmed ¹³C-KIC labeling medium to the cells.
-
Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the label into downstream metabolites.
-
-
Metabolite Quenching and Extraction:
-
To halt metabolic activity, place the culture plate on dry ice.
-
Aspirate the labeling medium.
-
Wash the cells once with ice-cold PBS.
-
Immediately add a sufficient volume of pre-chilled (-80°C) 80% methanol to cover the cells.
-
-
Sample Processing:
-
Scrape the cells in the presence of the extraction buffer and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at >15,000 x g for 10-15 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
-
Analysis: Resuspend the dried metabolites in a suitable solvent for LC-MS or GC-MS analysis to determine the isotopic enrichment in various metabolites.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
Caption: Signaling pathways modulated by this compound (KIC).
Experimental Workflow for Investigating KIC Effects
Caption: General workflow for KIC-based cell culture studies.
References
- 1. benchchem.com [benchchem.com]
- 2. The metabolism of this compound in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolic effect of α-ketoisocaproic acid: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolic effect of α-ketoisocaproic acid: in vivo and in vitro studies | springermedicine.com [springermedicine.com]
- 5. Alpha‐Ketoisocaproate Attenuates Muscle Atrophy in Cancer Cachexia Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. physoc.onlinelibrary.wiley.com [physoc.onlinelibrary.wiley.com]
Animal Models for Studying Alpha-Ketoisocaproate Metabolism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-ketoisocaproate (KIC), the ketoacid analog of the essential branched-chain amino acid (BCAA) leucine, is a critical intermediate in BCAA metabolism.[1][2] Dysregulation of KIC metabolism is implicated in various metabolic disorders, including Maple Syrup Urine Disease (MSUD), obesity, type 2 diabetes, and cancer cachexia.[2][3][4][5] Animal models are indispensable tools for elucidating the complex pathways of KIC metabolism and for the preclinical evaluation of therapeutic interventions. This document provides detailed application notes and protocols for utilizing various animal models to study KIC metabolism.
I. Animal Models and Their Applications
A variety of animal models are employed to investigate different facets of KIC metabolism. The choice of model depends on the specific research question, as each model recapitulates different aspects of human physiology and disease.
1. Rodent Models:
-
Rats:
-
Diet-Induced Obesity (DIO) Rats: Used to study the effects of high-fat diets on KIC metabolism and the regulation of the branched-chain α-ketoacid dehydrogenase (BCKDH) complex, the rate-limiting enzyme in BCAA catabolism.[3]
-
Zucker Diabetic Fatty (ZDF) and Otsuka Long-Evans Tokushima Fatty (OLETF) Rats: Spontaneous models of type 2 diabetes used to investigate the downregulation of hepatic BCAA catabolic enzymes and decreased BCKDH activity.[3][6]
-
Uremic Rat Models (Nephrectomized): Employed to study the efficiency of KIC utilization for protein synthesis in the context of chronic kidney disease.[7][8][9]
-
-
Mice:
-
Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK) Knockout Mice: These mice lack the enzyme that inactivates the BCKDH complex, leading to constitutively active BCAA catabolism. They are valuable for studying the physiological consequences of unregulated BCAA oxidation.[10][11]
-
Cancer Cachexia Models (e.g., C26 or 4T1 tumor-bearing mice): Used to evaluate the therapeutic potential of KIC in mitigating muscle atrophy associated with cancer.[5]
-
Ppm1k-deficient mice: These mice have impaired BCAA catabolism and are used to study the link between BCAA metabolism and glucose homeostasis.[12]
-
2. Porcine Models:
-
Pigs are increasingly used as a translational model due to their anatomical, physiological, and metabolic similarities to humans.[13] They are particularly useful for studying inter-organ metabolism and transport of BCAAs and their ketoacids.[13]
II. Data Presentation: Quantitative Metabolic Parameters
The following tables summarize key quantitative data on KIC and related metabolite concentrations and fluxes in different animal models.
Table 1: Plasma Concentrations of KIC and Related Metabolites in Pigs
| Metabolite | Postabsorptive State (µM) | Postprandial State (Peak, µM) |
| Leucine | - | 418[14][15] |
| KIC | - | 61[16][17] |
| Isoleucine | - | 282[18] |
| KMV | - | 41 |
| Valine | - | 377 |
| KIV | - | 13[13] |
Data presented as mean [95% CI]. Sourced from multi-catheterized pigs.[13]
Table 2: Organ Net Fluxes of KIC and Related Metabolites in Pigs (Postprandial, µmol/kg body wt/4 h)
| Metabolite | Portal Drained Viscera (PDV) | Liver | Kidney | Hindquarter (Muscle) |
| KIC | 12.3 [7.0, 17.6] (Release) | Uptake (part of total BCKA) | - | Release (part of total BCKA) |
| KMV | - | Uptake (part of total BCKA) | - | Release (part of total BCKA) |
| KIV | - | Uptake (part of total BCKA) | 10.0 [2.3, 17.8] (Release) | Release (part of total BCKA) |
| Total BCKA | - | 200 (Uptake) | - | 46.2 [34.2, 58.2] (Release) |
Positive values indicate release, and uptake is noted.[13]
III. Experimental Protocols
1. Protocol for In Vivo Stable Isotope Tracing of KIC Metabolism
This protocol is adapted for use in mice to trace the metabolic fate of KIC.
a. Materials:
-
[1-¹³C]KIC or other suitably labeled KIC
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
LC-MS/MS or GC-MS for metabolite analysis
b. Procedure:
-
Animal Preparation: Acclimatize mice to the experimental conditions. Fasting prior to tracer administration may be required depending on the experimental question.
-
Tracer Administration: Administer the stable isotope-labeled KIC via intravenous injection, intraperitoneal injection, or oral gavage. The route of administration should be chosen based on the biological question of interest.
-
Sample Collection: At predetermined time points after tracer administration, anesthetize the mice and collect blood and tissues of interest (e.g., liver, skeletal muscle, kidney). Immediately freeze tissues in liquid nitrogen to quench metabolic activity.
-
Metabolite Extraction: Homogenize the frozen tissues and extract metabolites using appropriate solvents (e.g., methanol/acetonitrile/water).
-
Metabolite Analysis: Analyze the isotopic enrichment of KIC and its downstream metabolites (e.g., leucine, acetyl-CoA, ketone bodies) using LC-MS/MS or GC-MS.[12][13]
-
Data Analysis: Calculate the fractional enrichment of each metabolite to determine the contribution of KIC to different metabolic pathways.
2. Protocol for Measuring BCKDH Complex Activity
This protocol is for determining the activity of the BCKDH complex in tissue homogenates.
a. Materials:
-
Tissue of interest (e.g., liver, muscle)
-
Homogenization buffer
-
Assay buffer containing cofactors (e.g., NAD+, CoASH)
-
[1-¹⁴C]-labeled branched-chain α-ketoacid (e.g., [1-¹⁴C]KIC)
-
Scintillation counter
b. Procedure:
-
Tissue Homogenization: Homogenize the tissue in a buffer that preserves enzyme activity.
-
Enzyme Assay: Incubate the tissue homogenate with the assay buffer and the radiolabeled substrate.
-
Measurement of ¹⁴CO₂: The activity of the BCKDH complex is determined by measuring the rate of ¹⁴CO₂ release from the radiolabeled substrate.
-
Data Analysis: Express BCKDH activity as nmol of substrate decarboxylated per minute per milligram of protein.
IV. Visualization of Signaling Pathways and Workflows
1. KIC Metabolism and its Regulation
The catabolism of leucine to KIC and its subsequent oxidative decarboxylation is a tightly regulated process, primarily controlled by the phosphorylation state of the BCKDH complex.
Caption: Overview of L-leucine catabolism to KIC and its regulation by the BCKDH complex.
2. Experimental Workflow for In Vivo KIC Metabolism Study
A typical workflow for investigating KIC metabolism in an animal model using stable isotope tracing.
Caption: A streamlined workflow for stable isotope tracing of KIC metabolism in animal models.
3. Interplay of KIC Metabolism with mTOR and Insulin Signaling
Leucine and its metabolite KIC are known to influence key cellular signaling pathways like mTOR and insulin signaling.
Caption: Interaction of the leucine/KIC-mTORC1 axis with the insulin signaling pathway.[4]
V. Conclusion
The animal models and protocols described herein provide a robust framework for investigating the multifaceted role of alpha-ketoisocaproate in health and disease. Careful selection of the appropriate model and experimental design is crucial for obtaining translatable data that can inform the development of novel therapeutic strategies for metabolic disorders. The use of stable isotope tracing and metabolomics offers powerful tools to unravel the complexities of KIC metabolism in vivo.
References
- 1. α-Ketoisocaproic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Regulation of hepatic branched-chain α-ketoacid dehydrogenase complex in rats fed a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Alpha‐Ketoisocaproate Attenuates Muscle Atrophy in Cancer Cachexia Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Utilization of alpha-ketoisocaproate for protein synthesis in uremic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamin K Metabolism in a Rat Model of Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impaired growth and neurological abnormalities in branched-chain α-keto acid dehydrogenase kinase-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The case for regulating indispensable amino acid metabolism: the branched-chain α-keto acid dehydrogenase kinase-knockout mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Branched-chain keto acids inhibit mitochondrial pyruvate carrier and suppress gluconeogenesis in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Physiological impact of in vivo stable isotope tracing on cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 17. cds.ismrm.org [cds.ismrm.org]
- 18. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of 4-Methyl-2-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-2-oxopentanoate, also known as α-ketoisocaproate (KIC), is the keto acid metabolite of the branched-chain amino acid leucine. It plays a significant role in cellular metabolism and has been a subject of interest in various research fields, including metabolic disorders like Maple Syrup Urine Disease (MSUD), muscle protein synthesis, and insulin signaling.[1][2] In MSUD, deficient activity of the branched-chain α-keto acid dehydrogenase complex leads to the accumulation of KIC, which is considered a significant neurotoxic metabolite.[2][3] Conversely, KIC has also been investigated for its potential ergogenic and therapeutic effects, such as stimulating skeletal muscle protein synthesis.[4]
These application notes provide an overview of the in vivo effects of this compound and detailed protocols for its administration in research settings.
In Vivo Effects and Mechanisms of Action
This compound administration in vivo has been shown to elicit a range of physiological and cellular responses:
-
Neurological Effects: In the context of elevated concentrations, as seen in MSUD, KIC is neurotoxic.[2][3] Intracerebroventricular (ICV) injection in rats has been shown to impair mitochondrial function in the hippocampus and increase the production of reactive oxygen species.[2][3] This can lead to impairments in memory.[4]
-
Metabolic Effects: KIC influences energy metabolism. In the brain, it can increase the oxidation of glutamate.[3] It has also been shown to act as an uncoupler of oxidative phosphorylation and a metabolic inhibitor, potentially by inhibiting α-ketoglutarate dehydrogenase activity.[5]
-
Muscle Metabolism: KIC acts as a nutrient signal and can stimulate skeletal muscle protein synthesis.[4]
-
Insulin Signaling: The effects of KIC on insulin signaling are complex. While some studies suggest a link between elevated KIC levels and insulin resistance, others indicate that its effects may be tissue-specific and uncoupled from whole-body insulin sensitivity.[6]
Quantitative Data Summary
The following tables summarize the available quantitative data from in vivo studies involving this compound administration.
Table 1: In Vivo Administration Protocols and Observed Effects
| Animal Model | Administration Route | Dosage | Duration | Key Findings | Reference |
| Thirty-day-old male rats | Intracerebroventricular (ICV) injection | Not specified | 1 hour | Reduced mitochondrial complex activities and increased reactive species in the hippocampus. | [2][3] |
| Rats | Intracerebroventricular (ICV) injection | 4 mol/L | 1 hour and 15 days | Impairment of habitual and long-term memory. | [4] |
| Pigs | Carotid arch injection | 400 μmol/kg/h | 60 minutes | Increased skeletal muscle protein synthesis and plasma leucine levels. | [4] |
| Five-week-old male Sprague-Dawley rats | Oral gavage | 30 g/L (0.75 ml/100g) | Single dose | Increased phosphorylation of S6 in the liver; no effect on whole-body insulin tolerance. | |
| Rats | Hippocampal microdialysis | 0.5 mM - 10 mM | Not specified | Increased oxidation of glutamate in the brain. | [3] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) regulations.
Objective: To administer a defined dose of this compound orally to rats.
Materials:
-
This compound
-
Vehicle (e.g., sterile water, saline, or as appropriate for the compound's solubility)
-
Gavage needles (appropriate size for the rat's weight, typically 16-18 gauge for adult rats)
-
Syringes
-
Animal scale
-
Personal Protective Equipment (PPE): gloves, lab coat, eye protection
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve or suspend it in the chosen vehicle to the desired final concentration (e.g., 30 g/L). Ensure the solution is homogenous.
-
Prepare the solution fresh on the day of the experiment.
-
-
Animal Handling and Restraint:
-
Weigh the rat to determine the correct dosing volume (typically up to 10-20 ml/kg body weight).[7]
-
Gently but firmly restrain the rat. One common method is to hold the rat over the neck and thoracic region while supporting the lower body.[7] The head should be slightly extended to create a straight line from the mouth to the esophagus.[7][8]
-
-
Gavage Needle Insertion:
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion depth.[7] Mark this length on the needle.
-
Attach the syringe containing the dosing solution to the gavage needle.
-
Gently insert the needle into the mouth, passing it over the tongue and into the esophagus.[7] The needle should pass smoothly without force. If resistance is met, withdraw and re-insert.[7]
-
-
Administration of the Compound:
-
Post-Administration Monitoring:
-
After administration, gently remove the needle.
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing.[8]
-
Protocol 2: Intracerebroventricular (ICV) Injection in Rats
This is a surgical procedure that requires aseptic technique, anesthesia, and appropriate post-operative care. All procedures must be approved by an IACUC.
Objective: To directly administer this compound into the cerebral ventricles of a rat.
Materials:
-
This compound
-
Sterile artificial cerebrospinal fluid (aCSF) or other suitable sterile vehicle
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, forceps, drill, etc.)
-
Hamilton syringe with a fine-gauge needle
-
Suturing material or tissue adhesive
-
Heating pad
-
Ophthalmic ointment
-
Antiseptic solution
-
Analgesics
Procedure:
-
Preparation of Dosing Solution:
-
Animal Preparation and Anesthesia:
-
Anesthetize the rat using an approved method. Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.
-
Place the animal in the stereotaxic apparatus, ensuring the head is level.[10]
-
Maintain the animal's body temperature with a heating pad.[10]
-
Apply ophthalmic ointment to the eyes to prevent them from drying.[10]
-
Shave the scalp and clean the area with an antiseptic solution.[10]
-
-
Surgical Procedure:
-
Make a midline incision in the scalp to expose the skull.[10]
-
Identify the bregma landmark.
-
Using the stereotaxic coordinates for the lateral ventricle in a rat (these will vary depending on the age and strain of the rat), mark the injection site.
-
Carefully drill a small hole through the skull at the marked location, being cautious not to damage the underlying dura mater.
-
-
Intracerebroventricular Injection:
-
Load the Hamilton syringe with the prepared this compound solution.
-
Slowly lower the syringe needle through the burr hole to the predetermined depth for the lateral ventricle.
-
Infuse the solution at a slow, controlled rate (e.g., 0.5-1 µL/minute) to avoid a rapid increase in intracranial pressure.[10]
-
After the infusion is complete, leave the needle in place for an additional 2-5 minutes to allow for diffusion and to minimize backflow upon withdrawal.[10]
-
Slowly retract the needle.
-
-
Post-Operative Care:
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. α-Ketoisocaproic acid - Wikipedia [en.wikipedia.org]
- 2. The metabolic effect of α-ketoisocaproic acid: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of alpha-ketoisocaproate and leucine on the in vivo oxidation of glutamate and glutamine in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Alpha-ketoisocaproic acid and leucine provoke mitochondrial bioenergetic dysfunction in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.sdsu.edu [research.sdsu.edu]
- 7. research.fsu.edu [research.fsu.edu]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. ouv.vt.edu [ouv.vt.edu]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: The Use of Alpha-Ketoisocaproate (KIC) in Exercise Physiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-ketoisocaproate (KIC), the keto acid analog of the branched-chain amino acid (BCAA) leucine, has been a subject of interest in exercise physiology and sports nutrition research. As a key intermediate in leucine metabolism, KIC is hypothesized to possess ergogenic and anti-catabolic properties that could benefit athletes and individuals undergoing strenuous physical activity.[1][2] Theoretical mechanisms underpinning its use include promoting muscle energy supply, attenuating the accumulation of ammonia during exercise, and reducing exercise-induced muscle damage.[3] This document provides detailed application notes and protocols for researchers investigating the effects of KIC in the context of exercise physiology.
Theoretical Mechanisms of Action
KIC is thought to influence exercise performance and recovery through several pathways:
-
Leucine Precursor: KIC can be readily transaminated back to leucine in skeletal muscle, providing a source of this essential amino acid for protein synthesis and the activation of key signaling pathways.[3]
-
Ammonia Buffering: During intense exercise, ammonia levels can rise, contributing to fatigue. KIC can accept an amino group to form leucine, a process that consumes ammonia and may therefore delay fatigue.[3]
-
Energy Substrate: Although not a primary energy source, KIC can enter the Krebs cycle and contribute to cellular energy production.[3]
Summary of Research Findings
Research on the efficacy of KIC supplementation has yielded mixed results. While some studies suggest benefits, particularly in combination with other compounds, KIC monotherapy has not consistently demonstrated significant improvements in exercise performance.
KIC Monotherapy
Studies investigating the effects of KIC as a standalone supplement have largely failed to show improvements in single-bout, high-intensity exercise performance.[3][4]
KIC in Combination with Other Supplements
More promising results have been observed when KIC is co-administered with other supplements, such as β-hydroxy-β-methylbutyrate (HMB) or a combination of glycine and L-arginine (GAKIC).[1] The synergistic effects may be attributed to the multi-faceted approach of targeting different aspects of muscle metabolism and recovery.
Quantitative Data Summary
The following tables summarize quantitative data from key studies on KIC supplementation and exercise performance.
Table 1: Effects of KIC Monotherapy on Resistance Exercise Performance
| Study | Dosage (KIC) | Placebo | Exercise Protocol | Leg Press (Reps to Failure) | Chest Press (Reps to Failure) |
| Yarrow et al. | 1.5 g | Isocaloric Control | Repetitions to failure | 21.0 ± 0.5 | 18.5 ± 0.3 |
| 9.0 g | Isocaloric Control | 22.4 ± 0.6 | 18.0 ± 0.3 | ||
| Low Control | - | 19.8 ± 0.4 | 18.1 ± 0.2 | ||
| High Control | - | 20.1 ± 0.3 | 17.8 ± 0.3 |
Data presented as mean ± SEM. No significant differences were observed between KIC and placebo conditions (p > 0.05).[4]
Table 2: Effects of KIC and HMB Supplementation on Markers of Exercise-Induced Muscle Damage
| Study | Supplementation | Creatine Kinase (CK) Response | Delayed Onset Muscle Soreness (DOMS) at 24h Post-Exercise |
| van Someren et al. | 3 g HMB + 0.3 g KIC daily for 14 days | Attenuated response compared to placebo (P < 0.05) | Reduced compared to placebo (P < 0.05) |
| Placebo | - | - |
This study demonstrated that combined HMB and KIC supplementation can reduce signs and symptoms of exercise-induced muscle damage.[1][5]
Signaling Pathways
The primary signaling pathway through which KIC is thought to exert its effects on muscle protein synthesis is the mechanistic target of rapamycin (mTOR) pathway . As a precursor to leucine, KIC can contribute to the leucine pool, which is a potent activator of mTORC1.[6][7] Activation of mTORC1 initiates a cascade of downstream signaling events that promote protein synthesis and muscle hypertrophy.[8][9]
References
- 1. Supplementation with beta-hydroxy-beta-methylbutyrate (HMB) and alpha-ketoisocaproic acid (KIC) reduces signs and symptoms of exercise-induced muscle damage in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of leucine and alpha-ketoisocaproic acid concentrations and specific activity in plasma and leucine specific activities in proteins using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.humankinetics.com [journals.humankinetics.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous quantification of plasma levels of alpha-ketoisocaproate and leucine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of mTOR by amino acids and resistance exercise in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | mTOR as a Key Regulator in Maintaining Skeletal Muscle Mass [frontiersin.org]
- 9. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: α-Ketoisocaproic Acid (KIC) as a Standalone Supplement in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-Ketoisocaproic acid (KIC), a keto-analog of the branched-chain amino acid leucine, has garnered interest as a potential nutritional supplement to support muscle metabolism, enhance exercise performance, and attenuate muscle damage. As an intermediate in leucine metabolism, KIC is theorized to possess anticatabolic properties, potentially promoting a positive nitrogen balance and stimulating muscle protein synthesis. This document provides a comprehensive overview of the findings from clinical trials investigating KIC as a standalone supplement, detailed experimental protocols from key studies, and a summary of its proposed mechanisms of action.
Proposed Mechanisms of Action
KIC is believed to exert its effects through several metabolic pathways. Primarily, it can be transaminated to leucine, a potent stimulator of the mTOR signaling pathway, which is a central regulator of muscle protein synthesis. Additionally, KIC may contribute to energy production within the muscle and potentially reduce the accumulation of ammonia during intense exercise, thereby delaying fatigue.
Metabolic Fate of α-Ketoisocaproic Acid
The metabolic journey of KIC is crucial to understanding its physiological effects. Following ingestion, KIC is absorbed and can undergo several transformations.
KIC and Muscle Protein Synthesis Signaling
The potential of KIC to stimulate muscle protein synthesis is primarily attributed to its conversion to leucine, which in turn activates the mTORC1 signaling pathway. This pathway is a master regulator of cell growth and protein synthesis.
Clinical Trial Data: KIC as a Monotherapy Supplement
To date, clinical trial evidence for the efficacy of KIC as a standalone supplement is limited. The most comprehensive study is a randomized, double-blind, placebo-controlled crossover trial conducted by Yarrow et al. (2007) on resistance-trained males. This study investigated the acute effects of two different doses of KIC on exercise performance.
Summary of Quantitative Data
| Outcome Measure | Low Dose KIC (1.5g) | Low Dose Placebo | High Dose KIC (9.0g) | High Dose Placebo | P-value |
| Leg Press (reps to failure) | 21.0 ± 0.5 | 19.8 ± 0.4 | 22.4 ± 0.6 | 20.1 ± 0.3 | > 0.05 |
| Chest Press (reps to failure) | 18.5 ± 0.3 | 18.1 ± 0.2 | 18.0 ± 0.3 | 17.8 ± 0.3 | > 0.05 |
| Peak Vertical Jump (cm) | 35.6 ± 2.0 | 34.6 ± 2.2 | 34.8 ± 2.3 | 35.7 ± 2.1 | > 0.05 |
| Mean Vertical Jump (cm) | 29.4 ± 1.6 | 28.6 ± 1.8 | 28.3 ± 1.7 | 29.4 ± 1.7 | > 0.05 |
Data presented as mean ± SEM.[1][2]
Experimental Protocols
This section provides a detailed methodology based on the clinical trial conducted by Yarrow et al. (2007), which serves as a key reference for future investigations into KIC supplementation.
Experimental Workflow
References
- 1. The effects of short-term alpha-ketoisocaproic acid supplementation on exercise performance: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of short-term alpha-ketoisocaproic acid supplementation on exercise performance: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 4-Methyl-2-oxopentanoate Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-2-oxopentanoate, also known as α-ketoisocaproic acid (KIC), is a key metabolite of the branched-chain amino acid L-leucine.[1] It plays a significant role in energy metabolism and acts as a signaling molecule in various cellular processes.[2][3] Dysregulation of KIC metabolism is associated with metabolic disorders such as Maple Syrup Urine Disease (MSUD), where its accumulation leads to severe neurological damage.[4][5][6]
Recent studies have highlighted the multifaceted role of KIC in modulating critical signaling pathways, including the mTOR and HIF1α pathways.[2][6][7] KIC has been shown to influence protein synthesis, lipid metabolism, insulin sensitivity, and cellular stress responses.[3][8][9] These application notes provide a comprehensive guide for designing and conducting experiments to investigate the signaling properties of this compound.
Key Signaling Pathways
mTOR Signaling
The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. KIC, being a derivative of leucine, can stimulate the mTORC1 signaling pathway.[6][10] This activation can promote protein synthesis in skeletal muscle.[2][3] However, chronic activation of mTORC1 by metabolites like KIC has been linked to the development of insulin resistance through the inhibitory phosphorylation of Insulin Receptor Substrate 1 (IRS-1).[6][11][12] Furthermore, impaired mTOR signaling by KIC can lead to increased endoplasmic reticulum (ER) stress and lipid accumulation in preadipocytes.[2][3][8]
References
- 1. α-Ketoisocaproic acid - Wikipedia [en.wikipedia.org]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Npc323163 | C6H9O3- | CID 3527278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methyl-2-oxovaleric acid | C6H10O3 | CID 70 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Branched chain α-ketoacids aerobically activate HIF1α signaling in vascular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α-ketoisocaproic acid promotes ER stress through impairment of autophagy, thereby provoking lipid accumulation and insulin resistance in murine preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ketoisocaproic acid, a metabolite of leucine, suppresses insulin-stimulated glucose transport in skeletal muscle cells in a BCAT2-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ketoisocaproic acid, a metabolite of leucine, suppresses insulin-stimulated glucose transport in skeletal muscle cells in a BCAT2-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of ketoisocaproic acid and inflammation on glucose transport in muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KIC (ketoisocaproic acid) and leucine have divergent effects on tissue insulin signaling but not on whole-body insulin sensitivity in rats | PLOS One [journals.plos.org]
Application Notes and Protocols: The Influence of 4-Methyl-2-oxopentanoate on Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-2-oxopentanoate, also known as α-ketoisocaproate (KIC), is a key metabolite of the branched-chain amino acid L-leucine.[1] Beyond its role in amino acid metabolism, this compound is an active signaling molecule that influences crucial cellular processes, including protein synthesis, lipid metabolism, and insulin sensitivity. Its effects are primarily mediated through the modulation of key signaling pathways, most notably the mechanistic target of rapamycin (mTOR) pathway.[1][2] Understanding the impact of this compound on gene expression is critical for research in metabolic diseases, cancer, and the development of novel therapeutics.
These application notes provide a comprehensive overview of the effects of this compound on gene expression, detailed protocols for studying these effects, and visualizations of the key signaling pathways involved.
Key Signaling Pathways Affected by this compound
This compound primarily exerts its effects on gene expression by influencing the mTOR signaling cascade. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. This compound has been shown to stimulate mTORC1 signaling, which can, in turn, affect downstream targets that control protein synthesis and other metabolic processes.[2] Furthermore, it has been observed to increase endoplasmic reticulum (ER) stress and impair autophagy signaling pathways.[1]
Below is a diagram illustrating the central role of this compound in activating the mTORC1 signaling pathway.
Quantitative Analysis of Gene Expression Changes
Treatment of various cell types and animal models with this compound has been shown to alter the expression of genes involved in lipid metabolism and transport. The following table summarizes the observed changes in gene expression in the longissimus dorsi and soleus muscles of growing pigs supplemented with this compound.
| Gene | Gene Name | Function | Tissue | Effect of this compound |
| FATP-1 | Fatty acid transport protein 1 | Fatty acid transport | Longissimus Dorsi | Decreased Expression |
| ACC | Acetyl-CoA carboxylase | Fatty acid synthesis | Longissimus Dorsi | Decreased Expression |
| ATGL | Adipose triglyceride lipase | Lipolysis | Longissimus Dorsi | Decreased Expression |
| C/EBPα | CCAAT/enhancer-binding protein alpha | Adipogenesis transcription factor | Longissimus Dorsi | Decreased Expression |
| PPARγ | Peroxisome proliferator-activated receptor gamma | Adipogenesis transcription factor | Longissimus Dorsi | Decreased Expression |
| SREBP-1c | Sterol regulatory element-binding protein 1c | Lipogenesis transcription factor | Longissimus Dorsi | Decreased Expression |
| FATP-1 | Fatty acid transport protein 1 | Fatty acid transport | Soleus Muscle | Increased Expression |
| FAT/CD36 | Fatty acid translocase | Fatty acid transport | Soleus Muscle | Increased Expression |
| ATGL | Adipose triglyceride lipase | Lipolysis | Soleus Muscle | Increased Expression |
| M-CPT-1 | Muscle carnitine palmitoyltransferase I | Fatty acid oxidation | Soleus Muscle | Increased Expression |
Table 1: Summary of quantitative changes in gene expression in response to this compound supplementation in porcine skeletal muscle.
Experimental Protocols
To investigate the effect of this compound on gene expression, a standard workflow involving cell culture, treatment, RNA extraction, and quantitative real-time PCR (qPCR) is recommended.
Experimental Workflow
The following diagram outlines the key steps in a typical experiment to analyze gene expression changes induced by this compound.
Protocol 1: In Vitro Treatment of Adherent Cells with this compound
1. Cell Culture and Seeding: a. Culture cells (e.g., 3T3-L1 preadipocytes, L6 myotubes) in appropriate growth medium at 37°C and 5% CO₂. b. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. c. Allow cells to adhere and grow for 24 hours.
2. Preparation of this compound Solutions: a. Prepare a stock solution of this compound (sodium salt) in sterile phosphate-buffered saline (PBS) or the appropriate vehicle. b. Prepare working solutions of this compound in serum-free or low-serum cell culture medium at the desired final concentrations (e.g., 0-300 µM).[1] c. Prepare a vehicle control using the same medium and volume of PBS used for the highest concentration of this compound.
3. Cell Treatment: a. Aspirate the growth medium from the wells. b. Wash the cells once with sterile PBS. c. Add the prepared this compound working solutions and the vehicle control to the respective wells. d. Incubate the cells for the desired treatment duration (e.g., 24-48 hours).
Protocol 2: RNA Extraction and Quantitative Real-Time PCR (qPCR)
1. Total RNA Extraction: a. After treatment, aspirate the medium and wash the cells with PBS. b. Lyse the cells directly in the wells using a lysis buffer from a commercial RNA extraction kit (e.g., TRIzol or column-based kits). c. Proceed with the RNA extraction according to the manufacturer's protocol. d. Elute the RNA in nuclease-free water and quantify it using a spectrophotometer (e.g., NanoDrop). Assess RNA quality by checking the A260/A280 and A260/A230 ratios.
2. cDNA Synthesis: a. Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
3. Quantitative PCR (qPCR): a. Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for the target genes and a reference gene (e.g., GAPDH, β-actin), and nuclease-free water. b. Add the cDNA template to the master mix. c. Perform qPCR using a real-time PCR system with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). d. Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.
4. Data Analysis: a. Determine the cycle threshold (Ct) values for the target and reference genes in both the control and treated samples. b. Calculate the relative gene expression using the ΔΔCt method.
Conclusion
This compound is a biologically active metabolite that can significantly influence gene expression, particularly of genes involved in lipid metabolism, through its effects on the mTOR signaling pathway. The protocols and information provided herein offer a framework for researchers to investigate the molecular mechanisms underlying the effects of this compound and to explore its potential as a therapeutic target or a nutraceutical supplement. Careful experimental design and adherence to standardized protocols are essential for obtaining reliable and reproducible results in the analysis of this compound-induced gene expression changes.
References
Troubleshooting & Optimization
Technical Support Center: 4-Methyl-2-oxopentanoate Quantification
Welcome to the technical support center for 4-Methyl-2-oxopentanoate (4-MOP) quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this important keto acid.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: Derivatization is a critical step for the successful GC-MS analysis of organic acids like this compound. The presence of a carboxyl group makes the molecule polar and non-volatile, which leads to poor chromatographic peak shape (tailing) and low sensitivity. Derivatization converts the carboxylic acid into a more volatile and less polar derivative, such as an ester or a silylated compound, making it suitable for GC analysis.
Q2: What are the common derivatization methods for this compound for GC-MS analysis?
A2: The most common derivatization techniques for carboxylic acids are esterification and silylation.
-
Esterification: This method converts the carboxylic acid to its corresponding ester, often a methyl ester, using reagents like methanolic HCl or boron trifluoride in methanol. This is a robust and widely used technique.
-
Silylation: This involves replacing the active hydrogen in the carboxyl group with a trimethylsilyl (TMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Silylation is a versatile method suitable for a wide range of functional groups. To prevent tautomerization of the keto group, an oximation step using methoxyamine hydrochloride (MeOx) is often performed before silylation.[1]
Q3: What type of GC column is most suitable for analyzing derivatized this compound?
A3: A nonpolar or semi-polar capillary column is generally recommended for the analysis of derivatized organic acids. A common choice is a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms). These columns provide good resolution and thermal stability for a wide range of derivatized compounds.
Q4: I am observing multiple peaks for my this compound standard in GC-MS. What could be the cause?
A4: The presence of multiple peaks for a single analyte is often related to the derivatization process. Keto-enol tautomerism of the α-keto group can lead to the formation of multiple silylated derivatives if the keto group is not protected.[1] A recommended solution is to perform a methoximation step prior to silylation to "lock" the keto group in one form.[1] Incomplete derivatization can also result in multiple peaks corresponding to the underivatized or partially derivatized analyte.[1] Optimizing the derivatization protocol, ensuring the sample is dry, and using a sufficient excess of derivatizing agents can resolve this issue.[1]
Q5: What are the main advantages of using LC-MS/MS over GC-MS for this compound quantification?
A5: LC-MS/MS offers several advantages, including higher sensitivity and specificity. It often does not require the derivatization step that is essential for GC-MS, which simplifies sample preparation and reduces a potential source of variability. This makes LC-MS/MS particularly suitable for analyzing low-level analytes in complex biological matrices.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments in a question-and-answer format.
GC-MS Analysis
Problem: Poor Peak Shape (Tailing)
-
Q: My peaks for this compound are tailing. What are the possible causes and solutions?
-
A: Possible Cause 1: Incomplete Derivatization.
-
Solution: Ensure the derivatization reaction has gone to completion. This may involve optimizing the reaction time, temperature, or the amount of derivatizing reagent. It is also crucial to ensure the sample is dry, as water can interfere with the derivatization process.[1]
-
-
A: Possible Cause 2: Active Sites in the GC System.
-
Solution: Active sites in the injector liner, column, or detector can interact with the analyte, causing peak tailing. Regularly replace the injector liner and septum. Using a deactivated liner can also help minimize interactions. Conditioning the column at a high temperature can help remove contaminants. If the problem persists, trimming a small portion (e.g., 10-20 cm) from the front of the column may be necessary.[2]
-
-
A: Possible Cause 3: Improper Column Installation.
-
Solution: Ensure the column is cut cleanly at a 90-degree angle and is installed at the correct height within the inlet according to the manufacturer's instructions.[2]
-
-
Problem: Low Sensitivity / No Peak Detected
-
Q: I am not detecting a peak for this compound, or the signal is very low. What should I check?
-
A: Possible Cause 1: Insufficient Sample Concentration.
-
Solution: If the analyte concentration is below the limit of detection, consider concentrating the sample extract before derivatization.
-
-
A: Possible Cause 2: Analyte Degradation.
-
Solution: this compound can be thermally unstable. Ensure the injector and transfer line temperatures are not excessively high. A balance must be found between ensuring volatility and preventing degradation.
-
-
A: Possible Cause 3: Leaks in the GC System.
-
Solution: Check for leaks in the gas lines, connections, and septum. Leaks can lead to a loss of sample and reduced sensitivity.
-
-
Problem: Ghost Peaks / Contamination
-
Q: I am seeing unexpected peaks in my chromatogram. What is the source of this contamination?
-
A: Possible Cause 1: Carryover from Previous Injections.
-
Solution: Run a solvent blank after a concentrated sample to check for carryover. If ghost peaks are observed, bake out the column and clean the injector port.[3]
-
-
A: Possible Cause 2: Contaminated Solvents or Reagents.
-
Solution: Use high-purity, chromatography-grade solvents and fresh reagents. Analyze a "blank" sample containing only the solvents and reagents to confirm their purity.[3]
-
-
A: Possible Cause 3: Septum Bleed.
-
Solution: The septum in the injection port can degrade over time and introduce silicone-related peaks. Replace the septum regularly.[3]
-
-
LC-MS/MS Analysis
Problem: Poor Sensitivity and Ion Suppression
-
Q: My signal for this compound is weak and variable between samples. Could this be ion suppression?
-
A: Yes, this is a classic symptom of ion suppression, a common matrix effect in LC-MS/MS. Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to a reduced signal.[4][5]
-
Solution 1: Improve Chromatographic Separation. Optimize your LC method to separate this compound from the interfering matrix components. This may involve changing the mobile phase composition, gradient profile, or using a different column.[6]
-
Solution 2: Enhance Sample Cleanup. Use more effective sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix components prior to analysis.[7]
-
Solution 3: Use a Stable Isotope-Labeled Internal Standard. A stable isotope-labeled internal standard (SIL-IS) of this compound is the most effective way to compensate for matrix effects. The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification.[8]
-
Solution 4: Dilute the Sample. If the analyte concentration is high enough, diluting the sample can reduce the concentration of matrix components and minimize ion suppression.[9]
-
Problem: Inconsistent Retention Times
-
Q: The retention time for this compound is shifting between injections. What could be the issue?
-
A: Possible Cause 1: Inadequate Column Equilibration.
-
Solution: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. For reversed-phase chromatography, flushing with at least 10 column volumes is recommended.[10]
-
-
A: Possible Cause 2: Changes in Mobile Phase Composition.
-
Solution: Prepare fresh mobile phase daily and ensure the composition is accurate. Small variations in pH or solvent ratio can affect retention times.[11]
-
-
A: Possible Cause 3: Column Temperature Fluctuations.
-
Solution: Use a column oven to maintain a stable temperature. Inconsistent temperature can lead to retention time drift.[10]
-
-
A: Possible Cause 4: Column Degradation.
-
Solution: Over time, the column performance can degrade. If other troubleshooting steps fail, it may be time to replace the column.
-
-
Quantitative Data Summary
The choice of analytical method depends on the specific requirements of the study, such as sensitivity, sample throughput, and available instrumentation. The following tables summarize the key performance characteristics of common methods for this compound quantification.
Table 1: Performance Characteristics of Analytical Methods for this compound Quantification
| Parameter | GC-MS | LC-MS/MS | HPLC-UV |
| Linearity Range | 1 - 5000 ng/g | 0.1 ng/mL - 10 µg/mL | 0.2 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 1 - 5 ng/g | As low as 0.01 ng/mL | 0.045 - 2.5 µg/mL |
| Limit of Quantification (LOQ) | 2 - 10 ng/g | 0.01 - 0.25 µM | 0.35 - 7.5 µg/mL |
| Accuracy (Recovery) | Variable (dependent on derivatization) | 96 - 109% | 96 - 98% |
| Precision (RSD) | Variable | 1.1 - 4.7% | 1.1 - 2.2% |
Data compiled from multiple sources.[12][13][14][15]
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Plasma
This protocol describes a two-step derivatization method (methoximation followed by silylation) for the analysis of 4-MOP in plasma.
1. Sample Preparation and Extraction
- To 100 µL of plasma, add a known amount of a suitable internal standard (e.g., stable isotope-labeled 4-MOP).
- Precipitate proteins by adding 400 µL of cold methanol.
- Vortex for 30 seconds and let stand at -20°C for 20 minutes.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube.
- Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
2. Derivatization
- Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Vortex and incubate at 60°C for 60 minutes.[16][17]
- Silylation: Add 90 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Vortex and incubate at 60°C for 60 minutes.
- Cool the sample to room temperature before injection.
3. GC-MS Conditions
- GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Injector: Splitless mode at 250°C.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
- MS Transfer Line: 280°C.
- Ion Source: 230°C.
- Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
Protocol 2: LC-MS/MS Analysis of this compound in Plasma
This protocol describes a direct analysis of 4-MOP in plasma without derivatization.
1. Sample Preparation
- To 50 µL of plasma, add a known amount of a stable isotope-labeled internal standard.
- Precipitate proteins by adding 200 µL of cold acetonitrile.
- Vortex for 1 minute.
- Centrifuge at 15,000 x g for 15 minutes at 4°C.
- Transfer the supernatant to an autosampler vial for injection.
2. LC-MS/MS Conditions
- LC Column: A suitable reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Start at 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Ion Source: Electrospray Ionization (ESI) in negative mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
Visualization of Key Processes
Experimental Workflow for 4-MOP Quantification
Caption: A generalized experimental workflow for the quantification of this compound using GC-MS and LC-MS/MS.
mTOR Signaling Pathway and Leucine Metabolism
This compound is a metabolite of the essential amino acid leucine. Leucine is a known activator of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[18][19]
Caption: Simplified diagram of the mTOR signaling pathway, highlighting the role of leucine, the precursor of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. benchchem.com [benchchem.com]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. zefsci.com [zefsci.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. benchchem.com [benchchem.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. cusabio.com [cusabio.com]
- 19. medchemexpress.com [medchemexpress.com]
Technical Support Center: Improving the Stability of Alpha-Ketoisocaproate (KIC) in Biological Samples
Welcome to the technical support center for the analysis of alpha-ketoisocaproate (KIC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of KIC in biological samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the integrity and accurate quantification of your samples.
Frequently Asked Questions (FAQs)
Q1: What is alpha-Ketoisocaproate (KIC) and why is its stability a concern?
A1: Alpha-Ketoisocaproic acid (α-KIC), also known as 4-methyl-2-oxovaleric acid, is a crucial intermediate in the metabolism of the essential amino acid L-leucine.[1][2] Its accurate measurement is vital in studies of metabolic disorders like Maple Syrup Urine Disease (MSUD), where its levels are elevated.[2][3] KIC is a reactive α-keto acid, making it susceptible to degradation under various experimental conditions, which can lead to inaccurate measurements.[1]
Q2: What are the primary factors that cause KIC degradation during sample handling and extraction?
A2: The main factors that can lead to the degradation of KIC include:
-
Temperature: Elevated temperatures can speed up degradation pathways like decarboxylation.[1]
-
pH: Both highly acidic and basic conditions can catalyze the degradation of α-keto acids.[1]
-
Oxidation: KIC is susceptible to oxidation, particularly in the presence of reactive oxygen species.[1]
-
Light Exposure: Exposure to light, especially UV radiation, may cause photolytic degradation.[1]
-
Enzymatic Activity: Residual enzyme activity in biological samples can continue to metabolize KIC if not properly quenched.[1]
Q3: How should I store my biological samples to ensure KIC stability?
A3: For optimal stability, it is highly recommended to process biological samples as quickly as possible after collection.[1][4] If immediate analysis is not possible, samples should be stored at -20°C or ideally at -80°C to minimize degradation.[4][5] It is also crucial to minimize freeze-thaw cycles.[4]
Q4: Can derivatization improve the stability of KIC?
A4: Yes, derivatization is a common strategy, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. It not only enhances the stability of KIC but also improves its volatility and chromatographic separation.[1] For GC-MS, a two-step process of methoximation followed by silylation is often used.[3] For HPLC-based methods, derivatization with reagents like 1,2-diamino-4,5-methylenedioxybenzene (DMB) can form a highly fluorescent and stable derivative.[3][5]
Q5: Can KIC bind to other components in my sample, affecting its recovery?
A5: Yes, KIC can bind to plasma proteins, particularly albumin.[6] This binding can be displaced by free fatty acids, which may influence the concentration of free KIC in the sample.[6] Inefficient protein precipitation during sample preparation can lead to low recovery of KIC as it may remain bound to the protein pellet.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of KIC, presented in a question-and-answer format.
Issue: Low or No Recovery of KIC
-
Potential Cause 1: Degradation during extraction.
-
Potential Cause 2: Incomplete protein precipitation.
-
Potential Cause 3: Suboptimal derivatization.
-
Solution: Ensure that the derivatization reagents are fresh and used in the correct molar excess. Optimize the reaction time and temperature according to the specific protocol. For instance, derivatization with MTBSTFA for GC-MS may require heating at 100°C for up to 4 hours.[4]
-
Issue: High Variability Between Replicates
-
Potential Cause 1: Inconsistent sample handling.
-
Potential Cause 2: Evaporation of solvent.
-
Solution: Keep sample tubes capped whenever possible to minimize solvent evaporation.[1]
-
-
Potential Cause 3: Pipetting errors.
-
Solution: Ensure accurate dispensing of samples and reagents. Use calibrated pipettes and consider using automated liquid handlers if available to minimize volumetric errors.[7]
-
Issue: Matrix Effects in LC-MS/MS Analysis
-
Potential Cause: Interference from other components in the biological matrix.
-
Solution: The most reliable method to correct for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[8] Alternatively, prepare calibration standards in a surrogate matrix that mimics the biological sample.[8] Chemical derivatization can also help by shifting the retention time of KIC away from interfering matrix components.[8]
-
Data Presentation
Table 1: Comparison of Protein Precipitation Solvents for KIC Extraction
| Precipitation Solvent | Solvent:Sample Ratio | Advantages | Disadvantages | Reference(s) |
| Acetonitrile | 2:1 with plasma | High protein removal efficiency (often >96%) | - | [4] |
| Methanol | 8:1 with water for extraction | Good recovery for branched-chain keto acids (78.4% to 114.3%); effective for tissue and serum | May require larger solvent volumes | [4][9] |
| Methanol/Chloroform | Varies | Good for complex matrices like urine; achieved ~80% protein recovery | Multi-step process | [4] |
Table 2: Performance of an HPLC-FLD Method for KIC Quantification using DMB Derivatization
| Analyte | Limit of Detection (LOD) (nM) | Limit of Quantification (LOQ) (nM) |
| α-Ketoisocaproic acid (KIC) | 1.3 | 4.2 |
| α-Ketoglutaric acid (KG) | 5.4 | 18 |
| Pyruvic acid (PV) | 3.5 | 12 |
| α-Ketobutyric acid (KB) | 1.3 | 4.2 |
| α-Ketoisovaleric acid (KIV) | 1.5 | 5.1 |
| Data from references[5]. |
Experimental Protocols
Protocol 1: Sample Collection and Handling for KIC Analysis
-
Blood Collection: Collect blood samples using standard venipuncture techniques into tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).
-
Plasma/Serum Separation: Centrifuge the blood samples as soon as possible to separate plasma or serum. For serum, allow the blood to clot for at least 30 minutes before centrifugation.[10]
-
Immediate Processing: Process the samples for KIC extraction immediately.
-
Storage: If immediate processing is not possible, aliquot the plasma/serum into cryovials and store them at -80°C. Avoid repeated freeze-thaw cycles.[4]
Protocol 2: Protein Precipitation for KIC Extraction from Plasma/Serum
-
Sample Preparation: To 100 µL of plasma or serum in a microcentrifuge tube, add 4 µL of an appropriate internal standard (e.g., [13C]-KIC, 0.1 mmol/L).[4]
-
Precipitation/Extraction: Add 900 µL of an ice-cold extraction solution (methanol:water, 8:2, v:v).[4]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[4]
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.[4]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.[4]
-
Drying (Optional): If required for the analytical method, evaporate the supernatant to dryness under a gentle stream of nitrogen.[4]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical instrument (e.g., mobile phase for LC-MS).[4]
Protocol 3: Derivatization of KIC with DMB for HPLC-FLD Analysis
-
Reagent Preparation: Prepare the DMB solution by dissolving 1.6 mg of DMB·2HCl in 1.0 mL of a solution containing 4.9 mg sodium sulfite, 70 µL of 2-mercaptoethanol, and 58 µL of concentrated HCl in 0.87 mL of water.[4][5]
-
Sample Preparation: Use the dried extract from Protocol 2, reconstituted in 40 µL of ultrapure water.[4]
-
Reaction: Add 40 µL of the DMB solution to the 40 µL aqueous sample in a sealed tube.[4][5]
-
Incubation: Heat the sealed tube at 85°C for 45 minutes in a heating block.[4][5]
-
Cooling: After incubation, immediately cool the tube on ice for 5 minutes.[4] The sample is now ready for HPLC-FLD analysis.
Visualizations
Caption: Metabolic pathway of L-Leucine to α-Ketoisocaproate and its subsequent catabolism.
Caption: General experimental workflow for the analysis of α-Ketoisocaproate.
Caption: Troubleshooting decision tree for low recovery of α-Ketoisocaproate.
References
- 1. benchchem.com [benchchem.com]
- 2. α-Ketoisocaproic acid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Regulation of alpha-ketoisocaproate binding to albumin in vivo by free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
Technical Support Center: Analysis of 4-Methyl-2-oxopentanoate by Mass Spectrometry
Welcome to the Technical Support Center for the mass spectrometry analysis of 4-Methyl-2-oxopentanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures involving this compound, also known as α-ketoisocaproic acid (α-KIC).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the GC-MS analysis of this compound, presented in a question-and-answer format.
Q1: Why am I observing low or no peaks for my this compound analyte?
A1: This is a common issue that can stem from several factors related to sample preparation and analytical methodology.
-
Incomplete Derivatization: this compound is a polar and non-volatile compound, making derivatization essential for GC-MS analysis. Incomplete reactions are a primary cause of poor signal intensity.
-
Solution: Employ a two-step derivatization process. First, protect the keto group using oximation (e.g., with methoxyamine hydrochloride), followed by silylation of the carboxylic acid group (e.g., with BSTFA or MSTFA).[1] Ensure optimal reaction conditions, including anhydrous reagents and appropriate incubation times and temperatures. The presence of moisture can significantly hinder silylation.
-
-
Analyte Degradation: As a keto acid, this compound can be thermally unstable and prone to decarboxylation, especially at elevated temperatures in the GC inlet.
-
Solution: The initial oximation step is crucial as it stabilizes the keto group, preventing degradation during the subsequent heating stages of derivatization and GC analysis.[2]
-
-
Active Sites in the GC System: Polar analytes can adsorb to active sites within the GC inlet liner or on the column, leading to poor peak shape and reduced signal.
-
Solution: Ensure the use of a deactivated inlet liner and a high-quality, inert GC column. Regular maintenance, including changing the septum and liner, is critical.
-
Q2: I'm seeing multiple peaks for my this compound standard. What could be the cause?
A2: The presence of multiple peaks for a single analyte is often related to the derivatization process.
-
Tautomerization: Keto-enol tautomerism of the α-keto group can lead to the formation of multiple silylated derivatives if the keto group is not protected.
-
Solution: A methoximation step prior to silylation is highly recommended to "lock" the carbonyl group in its oxime form, preventing the formation of multiple derivatives.
-
-
Incomplete Derivatization: If the derivatization reaction does not go to completion, you may see peaks corresponding to both the derivatized and underivatized or partially derivatized analyte.
-
Solution: Optimize your derivatization protocol. This includes ensuring the sample is completely dry before adding the reagents and using a sufficient excess of derivatizing agents.
-
Q3: My results are showing poor reproducibility. What are the likely sources of this variability?
A3: Poor reproducibility in quantitative analysis can be a significant challenge.
-
Matrix Effects: The biological matrix (e.g., urine, plasma) contains numerous compounds that can interfere with the analysis, causing either signal enhancement or suppression.[1]
-
Solution: The use of a suitable internal standard is critical. For keto-acids like α-KIC, a stable isotope-labeled internal standard is the gold standard for correcting matrix effects.[1]
-
-
Inconsistent Sample Preparation: Variability in sample extraction, evaporation of solvents, and derivatization can all contribute to poor reproducibility.[1]
-
Solution: Standardize your sample preparation protocol. Ensure consistent timing for each step, particularly the evaporation of solvents, as prolonged heating can lead to the loss of volatile analytes. Use automated liquid handlers if available to minimize volumetric errors.[1]
-
-
GC-MS System Variability: Fluctuations in the GC-MS system's performance can also lead to inconsistent results.
-
Solution: Regularly tune the mass spectrometer. Monitor the performance of the system by injecting a standard mixture at the beginning and end of each analytical run.[1]
-
Q4: What are some common interfering substances in the GC-MS analysis of this compound from biological samples?
A4: Biological matrices are complex, and several endogenous compounds can potentially interfere with the analysis.
-
Co-eluting Organic Acids: Other organic acids present in the sample may have similar retention times to this compound.
-
Solution: Optimize your GC temperature program to achieve better separation. Using a high-resolution capillary column can also improve the separation of closely eluting peaks. Mass spectrometry with selected ion monitoring (SIM) can help to differentiate between compounds with similar retention times but different mass spectra.
-
-
Matrix Components: Phospholipids, salts, and other endogenous metabolites in plasma or urine can cause ion suppression or enhancement.
-
Solution: A thorough sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can help to remove some of the interfering matrix components before derivatization.
-
Data Presentation
Table 1: Comparison of Analytical Methods for α-Ketoisocaproic Acid Quantification.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Derivatization | Required (e.g., oximation and silylation) | Often required for improved sensitivity and retention |
| Sensitivity | High, with reported minimum detectable enrichment of 0.1 at% excess for isotopic studies.[3] | Good, with reported limits of detection in the range of 1.3 - 5.4 nM.[3] |
| Specificity | Very high due to mass spectrometric detection.[3] | Good, but can be susceptible to interferences. |
| Sample Throughput | Lower, due to longer run times and sample preparation. | Generally higher than GC-MS. |
| Instrumentation | Requires GC-MS system. | Requires HPLC system with a suitable detector (e.g., UV, fluorescence, or MS). |
Table 2: Mass Spectral Fragmentation of Methoxyamine-Trimethylsilyl (MOX-TMS) Derivative of this compound.
| m/z | Proposed Fragment Ion | Structure | Relative Abundance (Predicted) |
| 231 | [M]+• (Molecular Ion) | C10H21NO3Si | Low |
| 216 | [M - CH3]+ | [C9H18NO3Si]+ | Moderate |
| 200 | [M - OCH3]+ | [C9H18NO2Si]+ | Moderate |
| 132 | [M - C(O)OSi(CH3)3]+ | [C6H12NO]+ | High |
Data derived from PubChem entry for 2-Ketoisocaproic acid mo-tms.
Experimental Protocols
Protocol: Quantification of this compound in Urine by GC-MS
This protocol outlines a typical workflow for the analysis of this compound in urine samples.
1. Sample Preparation and Extraction:
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.[1]
-
Transfer a 1 mL aliquot of urine to a clean glass tube.[1]
-
Add an appropriate internal standard (e.g., stable isotope-labeled this compound).[1]
-
Acidify the urine sample by adding 50 µL of 6M HCl.[1]
-
Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3000 rpm for 5 minutes.[1]
-
Carefully transfer the upper organic layer to a new tube.[1]
-
Repeat the extraction process with another 3 mL of ethyl acetate and combine the organic layers.[1]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.[1]
2. Derivatization:
-
Oximation: To the dried extract, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. Cap the tube tightly, vortex, and incubate at 60°C for 60 minutes.[1]
-
Silylation: After cooling, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) to the tube. Cap the tube tightly and vortex for 1 minute. Incubate at 60°C for 30 minutes.[1]
-
Allow the sample to cool to room temperature before analysis.[1]
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[1]
-
Injector Temperature: 250°C.[1]
-
Injection Mode: Splitless.[1]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.[1]
-
-
Mass Spectrometer (MS) Conditions:
Mandatory Visualization
Caption: Troubleshooting workflow for GC-MS analysis of this compound.
Caption: Recommended two-step derivatization process for this compound.
References
- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 2. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation for Alpha-Ketoisocaproate
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the High-Performance Liquid Chromatography (HPLC) separation of alpha-ketoisocaproate and its related isomers.
Frequently Asked Questions (FAQs)
Q1: What is alpha-ketoisocaproate (KIC), and why is its separation important?
Alpha-ketoisocaproate (α-Ketoisocaproic acid or KIC) is a branched-chain keto acid (BCKA) that is the metabolic precursor to the amino acid leucine. Accurate quantification of KIC and its structural isomers, such as α-ketoisovaleric acid and α-keto-β-methylvaleric acid, is crucial for studying various metabolic pathways and diseases, including maple syrup urine disease and the progression of certain cancers.[1]
Q2: Do I need to derivatize alpha-ketoisocaproate for HPLC analysis?
Yes, derivatization is highly recommended. Alpha-keto acids like KIC lack strong chromophores, making them difficult to detect with standard UV-Vis detectors at low concentrations. Derivatization with a fluorescent tag, such as 1,2-diamino-4,5-methylenedioxybenzene (DMB), significantly enhances detection sensitivity, allowing for quantification in the nanomolar range.[1][2] Another option for derivatization is using N-phenyl-1,2-phenylenediamine to form N-phenylquinoxalinone derivatives for GC-MS analysis, a principle that can be adapted for HPLC.[3]
Q3: How do I choose the correct HPLC column for my analysis?
The choice of column depends on the specific isomers you are trying to separate:
-
For separating structural isomers (e.g., KIC from other branched-chain keto acids): A standard reversed-phase column, such as a C18 (ODS), is highly effective.[2][4] These columns separate compounds based on their hydrophobicity.
-
For separating enantiomers (chiral separation) : A chiral stationary phase (CSP) is required.[5][6] Polysaccharide-based CSPs are common and can be used in reversed-phase mode.[7] Alternatively, a chiral mobile phase additive (CMPA) can be used with a standard achiral column to form transient diastereomeric complexes that can be separated.[8]
Q4: What are the key parameters for mobile phase optimization?
Optimizing the mobile phase is critical for achieving good resolution and peak shape.[9][10][11] Key factors to consider include:
-
Solvent Composition : In reversed-phase chromatography, the mobile phase is typically a mixture of water or a buffer and an organic modifier like acetonitrile or methanol.[9][12] Adjusting the ratio of these solvents alters the retention time and selectivity.[10]
-
pH Control : The pH of the mobile phase is crucial as it affects the ionization state of the analytes.[9][10] For reproducible results, especially with ionizable compounds, the mobile phase pH should be buffered and kept at least 1.5 units away from the analyte's pKa.[12][13]
-
Gradient vs. Isocratic Elution : Isocratic elution uses a constant mobile phase composition, while gradient elution involves changing the composition during the run. A gradient is often necessary to separate complex mixtures containing compounds with a wide range of polarities.[11]
Troubleshooting Guide
This section addresses common problems encountered during the HPLC analysis of alpha-ketoisocaproate.
Peak Shape Problems
Q5: Why are my peaks splitting?
-
Possible Cause 1: Sample Solvent Incompatibility : Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion.[14]
-
Solution : Whenever possible, dissolve your sample in the initial mobile phase.[15] If the sample is not soluble, use a weaker solvent.
-
-
Possible Cause 2: Acidic Sample Conditions : For derivatized alpha-keto acids, overly acidic injection samples can lead to split peaks.[1][2]
-
Solution : Dilute the final derivatized sample with a basic solution, such as 65 mM NaOH, before injection to neutralize the acidity.[2]
-
-
Possible Cause 3: Column Void or Contamination : A void at the head of the column or strong sample constituent adsorption can distort the peak profile.[14][16]
Q6: Why are my peaks tailing or showing excessive broadening?
-
Possible Cause 1: Secondary Interactions : Interactions between the analyte and residual silanols on the silica-based stationary phase can cause tailing.
-
Solution : Adjust the mobile phase pH or buffer strength. Adding a stronger organic solvent like acetonitrile may also help.[16]
-
-
Possible Cause 2: Column Degradation or Contamination : Over time, the stationary phase can degrade or become contaminated, leading to poor peak shape.[17]
-
Solution : Try cleaning the column with a strong solvent. If this doesn't work, the column may need to be replaced.
-
-
Possible Cause 3: Extra-Column Volume : Excessive dead volume in the system tubing or fittings can cause band broadening.[17][18]
-
Solution : Ensure all fittings are properly installed and use tubing with the appropriate internal diameter. Check for any void volume at the column connection.[18]
-
Retention Time and Baseline Issues
Q7: Why are my retention times shifting or inconsistent?
-
Possible Cause 1: Inconsistent Mobile Phase Composition : Poor mixing of mobile phase solvents or changes in composition can cause retention time drift.[15]
-
Possible Cause 2: Fluctuating Column Temperature : Changes in column temperature affect mobile phase viscosity and analyte retention.
-
Solution : Use a column oven to maintain a stable temperature throughout the analysis.[2]
-
-
Possible Cause 3: Pump Malfunction : Leaks in the pump seals or faulty check valves can lead to an inconsistent flow rate, affecting retention times.[15]
-
Solution : Check for leaks and perform regular pump maintenance.
-
Q8: Why is my baseline noisy or drifting?
-
Possible Cause 1: Air Bubbles : Air bubbles in the mobile phase, pump, or detector cell are a common cause of baseline noise.[10][15]
-
Solution : Thoroughly degas the mobile phase using sonication or helium sparging.[11] Prime the pump carefully to remove any trapped air.
-
-
Possible Cause 2: Contaminated Mobile Phase : Impurities in the mobile phase solvents or buffer salts can create a noisy or drifting baseline.
-
Solution : Use high-purity HPLC-grade solvents and reagents. Filter the mobile phase before use.[17]
-
-
Possible Cause 3: Insufficient Mobile Phase Mixing : Inadequate mixing of gradient solvents can cause baseline fluctuations.[18]
-
Solution : Ensure the gradient mixer is working efficiently. Premixing solvents can sometimes help.[15]
-
System and Sensitivity Issues
Q9: Why is my system backpressure too high?
-
Possible Cause 1: Blockage in the System : Particulate matter from the sample or mobile phase can clog inline filters, guard columns, or the column inlet frit.[17]
-
Solution : Isolate the source of the high pressure by systematically removing components (start with the column, then the guard column). Replace any clogged filters or frits.[17]
-
-
Possible Cause 2: Buffer Precipitation : Using a high percentage of organic solvent with a buffered aqueous mobile phase can cause the buffer salts to precipitate.[12][17]
-
Solution : Ensure the buffer is soluble in the highest organic percentage used. If precipitation occurs, flush the system (without the column) with a buffer-free aqueous mobile phase.[17]
-
Q10: Why is my detector signal (sensitivity) low?
-
Possible Cause 1: Incomplete Derivatization : The derivatization reaction may be incomplete due to incorrect reagent concentration, temperature, or reaction time.
-
Solution : Optimize the derivatization protocol. Ensure reagents are fresh and the correct reaction conditions (e.g., heating at 85°C for 45 min for DMB) are maintained.[2]
-
-
Possible Cause 2: Degradation of Derivatized Sample : The fluorescent derivative may be unstable.
-
Solution : Analyze samples promptly after derivatization. If necessary, cool the sample on ice after the reaction and before injection.[2]
-
-
Possible Cause 3: Incorrect Detection Wavelengths : The excitation and emission wavelengths may not be set to the optimum for the fluorescent tag.
-
Solution : Verify the correct wavelengths for your derivative. For DMB derivatives of alpha-keto acids, typical wavelengths are 367 nm for excitation and 446 nm for emission.[2]
-
Experimental Protocols & Data
Protocol: Analysis of Alpha-Keto Acids via HPLC with Fluorescence Detection
This protocol is adapted from a validated method for quantifying six α-keto acids, including alpha-ketoisocaproate.[1][2]
1. Derivatization Reagent Preparation:
-
Prepare a solution containing sodium sulfite, 2-mercaptoethanol, and concentrated HCl in water.
-
Add 1,2-diamino-4,5-methylenedioxybenzene (DMB·2HCl) to this solution.
| Component | Amount |
| DMB·2HCl | 1.6 mg |
| Sodium Sulfite | 4.9 mg |
| 2-Mercaptoethanol | 70 µL |
| Concentrated HCl | 58 µL |
| H₂O | 0.87 mL |
| Table 1: Derivatization Reagent Composition [2] |
2. Sample Derivatization:
-
Mix 40 µL of the DMB solution with 40 µL of the α-keto acid aqueous sample in a sealed tube.
-
Heat the mixture at 85°C for 45 minutes.
-
Cool the tube on ice for 5 minutes.
-
Dilute the solution fivefold with a 65 mM NaOH aqueous solution to prevent peak splitting.[2]
-
Inject 25 µL into the HPLC system.
3. HPLC Conditions:
-
Column : Inertsil ODS-4V (250 × 3.0 mm, 5.0 µm)
-
Mobile Phase A : 30% Methanol in Water (v/v)
-
Mobile Phase B : 100% Methanol
-
Flow Rate : 0.3 mL/min
-
Column Temperature : 40°C
-
Detection : Fluorescence (Excitation: 367 nm, Emission: 446 nm)
-
Gradient Program :
| Time (minutes) | % Mobile Phase B |
| 0 | 0 |
| 10 | 0 |
| 20 | 50 |
| 50 | 50 |
| Table 2: HPLC Gradient Elution Program [2] |
Visualizations
Caption: A flowchart of the key steps for analyzing alpha-ketoisocaproate.
Caption: A decision tree for diagnosing the cause of split peaks.
Caption: Key variables and goals in mobile phase optimization.
References
- 1. Analysis of intracellular α-keto acids by HPLC with fluorescence detection. | Semantic Scholar [semanticscholar.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Gas chromatographic-mass spectrometric determination of alpha-ketoisocaproic acid and [2H7]alpha-ketoisocaproic acid in plasma after derivatization with N-phenyl-1,2-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions of HPLC Stationary Phases - IMTAKT [imtakt.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. molnar-institute.com [molnar-institute.com]
- 8. Chiral Mobile-Phase Additives in HPLC Enantioseparations | Springer Nature Experiments [experiments.springernature.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 10. mastelf.com [mastelf.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. welch-us.com [welch-us.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. realab.ua [realab.ua]
- 15. HPLC故障排除指南 [sigmaaldrich.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. scribd.com [scribd.com]
- 18. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
Technical Support Center: Overcoming Solubility Issues of Alpha-Ketoisocaproate (KIC) In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with alpha-ketoisocaproate (KIC) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is alpha-ketoisocaproate (KIC) and why is its solubility a concern in vitro?
Alpha-ketoisocaproate (KIC), also known as 4-methyl-2-oxopentanoic acid, is a key metabolite of the essential amino acid L-leucine.[1][2] It plays a crucial role in various cellular processes, including nutrient signaling, protein synthesis, and energy metabolism.[3] Its solubility in aqueous solutions, such as cell culture media, can be limited, posing a challenge for researchers aiming to study its biological effects at specific concentrations.
Q2: What are the common forms of KIC available for in vitro studies?
KIC is available in its free acid form, as well as sodium and calcium salts.[4][5][6] The choice of which form to use often depends on the desired solvent and final concentration.
Q3: I am having trouble dissolving KIC free acid in my aqueous buffer/cell culture medium. What should I do?
The free acid form of KIC has limited solubility in neutral aqueous solutions. To improve its solubility, you can:
-
Use an organic solvent for stock solutions: KIC free acid is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF) at approximately 30 mg/mL.[1][6] You can prepare a concentrated stock solution in one of these solvents and then dilute it into your aqueous experimental medium. Be mindful of the final solvent concentration to avoid cellular toxicity.
-
Adjust the pH: The solubility of KIC free acid can be increased by raising the pH of the solution. Adding a molar equivalent of a base like sodium hydroxide (NaOH) can help to deprotonate the carboxylic acid group, forming the more soluble sodium salt in situ.[7]
-
Switch to a salt form: Using the sodium or calcium salt of KIC is a common and effective way to overcome solubility issues in aqueous media.[4][5]
Q4: Which salt form of KIC offers better solubility in aqueous solutions?
-
Sodium salt: The sodium salt of KIC is a good option for aqueous solutions. It is soluble in PBS (pH 7.2) at 10 mg/mL and in ethanol at 5 mg/mL.[5]
-
Calcium salt: There is some conflicting information regarding the solubility of the calcium salt. While some sources state it is soluble in water, others describe it as only very slightly soluble.[4][8] It is recommended to test the solubility of the calcium salt in your specific buffer system before proceeding with your experiment.
Q5: My KIC solution appears cloudy or forms a precipitate over time. What could be the cause and how can I prevent it?
Precipitation of KIC in your experimental setup can be due to several factors:
-
Exceeding solubility limits: Ensure that the final concentration of KIC in your medium does not exceed its solubility limit under the specific experimental conditions (e.g., temperature, pH).
-
Interaction with media components: Components in complex cell culture media, such as certain amino acids or salts, can sometimes interact with KIC and reduce its solubility.[9][10] Using a simpler, defined medium or preparing fresh solutions just before use can help mitigate this.
-
Temperature fluctuations: Changes in temperature can affect solubility. Ensure your solutions are stored at a constant temperature.
-
Instability: While generally stable, prolonged storage in solution, especially at non-optimal pH, may lead to degradation.[11] It is best to prepare fresh solutions for each experiment.
Troubleshooting Guides
Issue 1: Difficulty Dissolving KIC Free Acid
| Symptom | Possible Cause | Troubleshooting Steps |
| Powder does not dissolve in aqueous buffer or media. | Low intrinsic solubility of the free acid form at neutral pH. | 1. Prepare a stock solution in an organic solvent: Dissolve KIC in ethanol, DMSO, or DMF.[1][6] 2. Adjust pH: Slowly add a molar equivalent of NaOH to your aqueous solution to form the more soluble sodium salt.[7] 3. Use a salt form: Purchase and use the sodium or calcium salt of KIC.[4][5] |
| Solution is cloudy after adding KIC. | Exceeded solubility limit. | 1. Reduce the final concentration. 2. Gently warm the solution (if compatible with other components) to aid dissolution. 3. Filter-sterilize the solution after attempting to dissolve to remove any undissolved particles. |
Issue 2: Precipitation in Cell Culture Media
| Symptom | Possible Cause | Troubleshooting Steps |
| A precipitate forms after adding KIC stock solution to the cell culture medium. | Final concentration exceeds solubility in the complex medium. Interaction with media components.[9][10] | 1. Lower the final KIC concentration. 2. Add the KIC stock solution to the medium slowly while stirring. 3. Prepare the KIC-containing medium immediately before use. 4. Consider using a serum-free or chemically defined medium with fewer complex components. |
| A precipitate forms over time during incubation. | Temperature fluctuations affecting solubility. Instability of the compound in solution.[11] | 1. Ensure the incubator maintains a stable temperature. 2. Prepare fresh media for longer experiments or perform media changes more frequently. |
Data Presentation
Table 1: Solubility of Alpha-Ketoisocaproate and its Salts
| Compound | Solvent | Solubility | Reference |
| α-Ketoisocaproic Acid (Free Acid) | Ethanol | ~30 mg/mL | [1][6] |
| α-Ketoisocaproic Acid (Free Acid) | DMSO | ~30 mg/mL | [1][6] |
| α-Ketoisocaproic Acid (Free Acid) | DMF | ~30 mg/mL | [1][6] |
| α-Ketoisocaproic Acid, Sodium Salt | PBS (pH 7.2) | 10 mg/mL | [5] |
| α-Ketoisocaproic Acid, Sodium Salt | Ethanol | 5 mg/mL | [5] |
| α-Ketoisocaproic Acid, Calcium Salt | Water | Soluble / Very Slightly Soluble | [4][8] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM KIC Stock Solution using the Sodium Salt
Materials:
-
Alpha-ketoisocaproate, sodium salt (FW: 152.1 g/mol )[5]
-
Sterile phosphate-buffered saline (PBS), pH 7.2
-
Sterile conical tubes
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weigh out 152.1 mg of KIC sodium salt.
-
Add the powder to a sterile 15 mL conical tube.
-
Add 10 mL of sterile PBS (pH 7.2) to the tube.
-
Vortex gently until the powder is completely dissolved. The final concentration will be 100 mM.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot and store at -20°C for long-term storage or at 4°C for short-term use.
Protocol 2: Preparation of a 100 mM KIC Stock Solution from Free Acid
Materials:
-
Alpha-ketoisocaproic acid (FW: 130.1 g/mol )[1]
-
1 M Sodium Hydroxide (NaOH), sterile
-
Sterile deionized water
-
Sterile conical tubes
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weigh out 130.1 mg of KIC free acid.
-
Add the powder to a sterile 15 mL conical tube.
-
Add approximately 8 mL of sterile deionized water. The solution will likely be cloudy.
-
While stirring, slowly add 1 M NaOH dropwise until the KIC is fully dissolved and the solution becomes clear. This will be approximately 1 mL of 1 M NaOH.
-
Adjust the final volume to 10 mL with sterile deionized water.
-
Verify the pH of the solution and adjust to the desired pH (e.g., 7.2-7.4) with 1 M HCl or 1 M NaOH if necessary.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot and store at -20°C.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways influenced by alpha-ketoisocaproate (KIC).
Experimental Workflow
Caption: Logical workflow for overcoming KIC solubility issues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. α-Ketoisocaproic acid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chembk.com [chembk.com]
- 9. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 10. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: 4-Methyl-2-oxopentanoate (α-Ketoisocaproic Acid) Dose-Response Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-2-oxopentanoate (also known as α-Ketoisocaproic acid or KIC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological roles?
This compound (α-Ketoisocaproic acid, KIC) is a key metabolite of the branched-chain amino acid L-leucine.[1][2][3] It plays a significant role in energy metabolism and acts as a nutrient signal.[1][2] Its primary functions include stimulating skeletal muscle protein synthesis, but it can also increase endoplasmic reticulum stress, promote lipid accumulation, and induce insulin resistance by impairing mTOR and autophagy signaling pathways.[1][2]
Q2: In which research areas is this compound commonly studied?
It is often investigated in the context of metabolic disorders like Maple Syrup Urine Disease (MSUD), where it accumulates to toxic levels.[1][4][5][6] Additionally, it is studied for its role in insulin resistance, obesity, muscle metabolism, and as a potential nutritional supplement for exercise performance.[3][7][8][9]
Q3: What are the typical starting concentrations for in vitro experiments?
For in vitro cell culture experiments, a common starting range for this compound is 0-300 μM.[1][10] For example, studies on 3T3-L1 preadipocytes have used concentrations of 100 µM and 300 µM for a 2-day incubation period.[10] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: How should this compound be prepared for in vitro and in vivo studies?
For in vitro use, this compound can be dissolved in DMSO to prepare a stock solution.[10] For in vivo applications, it can be prepared in various vehicles depending on the administration route. For example, for intracerebroventricular (ICV) injections in rats, it has been administered at a concentration of 4 mol/L.[1][10] For carotid arch injections in pigs, a dosage of 400 μmol/kg/h has been used.[1][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background in cell-based assays | Insufficient blocking of non-specific sites. | Use a suitable blocking buffer and ensure adequate incubation time. Specialized blocking solutions for cell-based assays are available.[11] |
| Inconsistent results between experiments | 1. Cell passage number variability.2. Mycoplasma contamination.3. Inconsistent cell seeding density. | 1. Use cells within a consistent and low passage number range.[12][13]2. Regularly test for mycoplasma contamination.[12][13]3. Ensure accurate and consistent cell counting and seeding for each experiment.[14] |
| Poor antibody penetration in immunofluorescence or In-Cell Westerns | Inadequate fixation and permeabilization. | Optimize fixation and permeabilization conditions (time, concentration, temperature) for your specific cell type.[11] |
| Low signal in viability/proliferation assays | Cell number is below the detection limit of the assay. | Choose an assay with higher sensitivity. For instance, bioluminescent assays can detect as few as 10 cells per well in a 96-well plate.[13] |
| Unexpected off-target effects | The chosen dose may be too high, leading to toxicity or non-specific effects. | Perform a thorough dose-response analysis to identify the optimal concentration that elicits the desired effect with minimal off-target consequences.[15] |
Experimental Protocols
General Cell Culture Protocol for this compound Treatment
This protocol provides a general framework for treating adherent cells with this compound.
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for optimal growth during the treatment period.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Preparation of Treatment Media: Prepare fresh culture media containing the desired concentrations of this compound. A stock solution in DMSO can be diluted to the final working concentrations.[10] Remember to include a vehicle control (media with the same concentration of DMSO used for the highest treatment dose).
-
Treatment: Remove the existing media from the cells and replace it with the prepared treatment media.
-
Incubation: Incubate the cells for the desired duration (e.g., 48 hours for studies on lipid accumulation in 3T3-L1 cells).[1][10]
-
Downstream Analysis: After the incubation period, harvest the cells for downstream applications such as Western blotting, qPCR, or viability assays.
Western Blot Analysis for mTOR Pathway Activation
This protocol outlines the key steps for assessing the activation of the mTOR signaling pathway.
-
Protein Extraction: Following treatment with this compound, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated and total forms of mTOR and its downstream targets (e.g., p70S6K, 4E-BP1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Quantitative Data Summary
Table 1: In Vitro Dose-Response of this compound
| Cell Line | Concentration Range | Duration | Observed Effect | Reference |
| 3T3-L1 preadipocytes | 0-300 μM | 2 days | Promotes lipid accumulation and adipogenesis. Increases ER stress and mTOR phosphorylation. | [1][10] |
| L6 myotubes | Not specified | Not specified | Stimulates mTORC1 signaling and suppresses insulin-stimulated glucose transport. | [7] |
Table 2: In Vivo Dosages of this compound
| Animal Model | Dosage | Administration Route | Duration | Observed Effect | Reference |
| Pigs | 400 μmol/kg/h | Carotid arch injection | 60 minutes | Increases skeletal muscle protein synthesis and plasma leucine levels. | [1][10] |
| Rats | 4 mol/L | Intracerebroventricular (ICV) | 1 hour and 15 days | Causes impairment of habitual and long-term memory. Increases oxidative stress markers. | [1][10] |
Visualizations
Caption: Leucine metabolism to KIC and its subsequent impact on cellular signaling pathways.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Leucine - Wikipedia [en.wikipedia.org]
- 4. Npc323163 | C6H9O3- | CID 3527278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methyl-2-oxovaleric acid | C6H10O3 | CID 70 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Ketoisocaproic acid, a metabolite of leucine, suppresses insulin-stimulated glucose transport in skeletal muscle cells in a BCAT2-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of short-term alpha-ketoisocaproic acid supplementation on exercise performance: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. α-Ketoisocaproic acid - Wikipedia [en.wikipedia.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 13. youtube.com [youtube.com]
- 14. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 15. Dose-Response Metabolomics To Understand Biochemical Mechanisms and Off-Target Drug Effects with the TOXcms Software - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alpha-Ketoisocaproate (KIC) Metabolic Studies
Welcome to the technical support center for alpha-ketoisocaproate (KIC) metabolic studies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is alpha-ketoisocaproate (KIC) and why is it important in metabolic studies?
Alpha-ketoisocaproate (α-KIC), also known as 4-methyl-2-oxovaleric acid, is a metabolic intermediate derived from the essential branched-chain amino acid (BCAA), L-leucine.[1] Its metabolism is crucial for understanding various physiological and pathological states.[2] KIC plays a significant role in nitrogen balance, energy homeostasis, and cellular signaling.[3] Dysregulation of KIC metabolism is a hallmark of metabolic disorders such as Maple Syrup Urine Disease (MSUD) and has been linked to insulin resistance.[2][4]
Q2: What are the common analytical methods for quantifying KIC?
The most prevalent analytical techniques for KIC quantification are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with various detectors, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] The choice of method often involves a trade-off between sensitivity, selectivity, sample throughput, and the complexity of instrumentation and sample preparation.[2]
Q3: What are the primary causes of low KIC recovery during sample preparation?
Low recovery of KIC is a frequent challenge and can stem from several factors, including:
-
Inefficient Protein Precipitation: Incomplete removal of proteins from the sample matrix can interfere with analysis.[5]
-
Suboptimal Derivatization: KIC often requires derivatization to improve its volatility and thermal stability for GC-MS analysis or to enhance its detection by fluorescence in HPLC.[2][5] Incomplete reactions can lead to significant analyte loss.
-
Sample Degradation: KIC is a keto acid and can be unstable. Proper storage at -20°C or lower and minimizing freeze-thaw cycles are crucial.[5]
-
Binding to Plasma Proteins: KIC can bind to proteins like albumin, reducing the amount of free analyte available for extraction.[3][5]
Q4: How does dietary protein intake affect KIC metabolism?
Dietary protein levels significantly influence the efficiency of KIC as a substitute for leucine.[6] Studies in rats have shown that as dietary protein intake increases, the nutritional efficiency of KIC relative to leucine for whole-body protein synthesis decreases.[6] The relationship between plasma leucine and KIC concentrations remains relatively constant across a wide range of protein intakes, which is important for tracer studies.[7]
Q5: Can liver disease impact the results of KIC metabolic studies?
Yes, severe liver disease and portal-systemic shunting can increase the utilization of KIC for protein synthesis in the body as a whole and in most organs, with the exception of the liver itself, where its utilization may be unaffected or slightly reduced.[8] The liver, gut, and kidneys all play significant roles in the metabolism of absorbed KIC.[9]
Troubleshooting Guides
Issue 1: Low or Inconsistent KIC Recovery
This guide provides a systematic approach to troubleshooting low recovery of KIC in your samples.
Troubleshooting Workflow for Low KIC Recovery
Caption: Troubleshooting workflow for low alpha-ketoisocaproate recovery.
| Parameter | Recommendation | Rationale |
| Protein Precipitation Solvent | Compare acetonitrile, methanol, and trichloroacetic acid (TCA).[5] | The choice of solvent is critical for removing proteins while keeping KIC in the supernatant. Acetonitrile has shown high protein removal efficiency.[5] |
| Solvent to Sample Ratio | Verify the optimal ratio for your sample type. A 2:1 ratio of acetonitrile to plasma is often effective.[5] | An incorrect ratio can lead to incomplete protein precipitation. |
| Derivatization Conditions | Optimize reagent, temperature, and time for your specific method. For GC-MS with MTBSTFA, heating at 100°C for up to 4 hours may be necessary.[5] | Incomplete derivatization is a major source of analyte loss. |
| Sample Storage | Store samples at -20°C or lower and minimize freeze-thaw cycles.[5] | KIC can degrade if not stored properly. |
| Internal Standard | Use a stable isotope-labeled internal standard (e.g., [¹³C]-KIC).[5] | This can help to correct for analyte loss during sample preparation and for matrix effects. |
Issue 2: Inaccurate Flux Measurements in Isotope Tracing Studies
Stable isotope tracing is a powerful technique to study KIC metabolism, but it is prone to several confounding factors that can lead to inaccurate flux calculations.
Logical Flow for Validating Isotope Tracing Experiments
Caption: Workflow for validating isotope tracing experimental design.
| Confounding Factor | Troubleshooting Action | Rationale |
| Failure to Reach Isotopic Steady State | Conduct a preliminary time-course experiment to determine the point at which the enrichment of key metabolites plateaus.[10] | Flux calculations are often based on the assumption of isotopic steady state. If this is not achieved, the results will be inaccurate. |
| Violation of Metabolic Steady State | Ensure that the experimental conditions, including the introduction of the tracer, do not alter the overall metabolic state of the system.[10] | Changes in the metabolic state during the experiment will violate the assumptions of many metabolic flux analysis models. |
| Ineffective Quenching | Use a rapid quenching protocol, such as plunging cells into ice-cold methanol, to instantly halt enzymatic reactions at the moment of sampling.[10] | Ineffective quenching can lead to significant alterations in metabolite levels and labeling patterns after sample collection. |
| Kinetic Isotope Effects | Be aware that kinetic isotope effects can impact the ¹³C labeling patterns of intracellular metabolites. These effects may need to be considered in rigorous flux analysis models.[11] | The natural discrimination against heavier isotopes by enzymes can introduce errors in flux calculations if not accounted for. |
Experimental Protocols
Protocol 1: KIC Extraction from Serum for LC-MS Analysis
This protocol outlines a common procedure for extracting KIC from serum samples prior to analysis by LC-MS.[5]
-
Sample Thawing: Thaw frozen serum samples on ice.
-
Internal Standard Addition: Add an appropriate internal standard (e.g., 4 µL of 0.1 mmol/L [¹³C]-KIC) to 100 µL of serum in a microcentrifuge tube.[5]
-
Protein Precipitation and Extraction: Add 900 µL of an extraction solution of methanol:water (8:2, v:v).[5]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.[5]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your LC-MS system (e.g., the mobile phase).
Protocol 2: Derivatization of KIC for HPLC-Fluorescence Detection
This protocol describes a derivatization procedure using 1,2-diamino-4,5-methylenedioxybenzene (DMB) for the analysis of KIC and other α-keto acids by HPLC with fluorescence detection.[12]
-
Prepare DMB Solution: Prepare the DMB derivatization reagent as described in the literature.[12]
-
Reaction Mixture: In a sealed tube, add 40 µL of the DMB solution to 40 µL of the aqueous solution containing the α-keto acids.[12]
-
Heating: Heat the solution at 85°C for 45 minutes.[12]
-
Cooling: Cool the reaction mixture on ice for 5 minutes.[12]
-
Dilution: Dilute the solution fivefold with 65 mM NaOH aqueous solution. This step is crucial to avoid split peaks for certain keto acids.[12]
-
Injection: Inject 25 µL of the diluted solution into the HPLC system.[12]
Signaling Pathways
KIC and its Role in the BCAA Catabolic Pathway
Alpha-ketoisocaproate is a central intermediate in the catabolism of the branched-chain amino acid leucine. This pathway is critical for energy production and nitrogen homeostasis.
Caption: Reversible transamination of L-leucine to α-ketoisocaproate.
References
- 1. α-Ketoisocaproic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Effect of the level of dietary protein on the utilization of alpha-ketoisocaproate for protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of experimental liver disease on the utilization for protein synthesis of orally administered alpha-ketoisocaproate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Disposal of alpha-ketoisocaproate: roles of liver, gut, and kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Synthesis of 4-Methyl-2-oxopentanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of synthetic 4-Methyl-2-oxopentanoate, also known as α-Ketoisocaproic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound.
Q1: My overall yield is consistently low. What are the general factors I should investigate first?
A1: Low yields in the synthesis of α-keto acids like this compound can often be attributed to several critical factors. The primary concern is often the inherent instability of the product, which can lead to decarboxylation. This process involves the loss of the carboxyl group as carbon dioxide (CO₂) and is promoted by heat or non-neutral pH conditions.[1]
Key areas to investigate include:
-
Reaction Temperature: Elevated temperatures can significantly accelerate decarboxylation, especially for β-keto acids, but α-keto acids are also susceptible.[1] Whenever feasible, conduct reactions at or below room temperature.
-
pH Control: Both acidic and basic conditions can catalyze the degradation of the product. It is crucial to maintain a neutral pH during the workup and purification stages.[1]
-
Purification Method: High-temperature purification techniques such as distillation should be avoided. Milder methods like low-temperature column chromatography on a neutral stationary phase (e.g., neutral silica gel) or crystallization are preferable to prevent product loss.[1]
Q2: I am attempting a Grignard synthesis using an isobutyl Grignard reagent and diethyl oxalate, but the reaction is failing or giving poor yields. What could be wrong?
A2: The Grignard reaction is a powerful tool for this synthesis, but it is highly sensitive to reaction conditions. Common failure points include:
-
Grignard Reagent Formation: The Grignard reagent (RMgX) is a potent nucleophile and a strong base, making it reactive with any acidic protons, especially water.[2][3]
-
Troubleshooting: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, typically diethyl ether or THF.[2][4] The magnesium metal surface can be passivated by an oxide layer; activating it by crushing a few turnings with a glass rod or adding a small crystal of iodine can initiate the reaction.[2][4]
-
-
Reaction with Diethyl Oxalate: The reaction should form a stable intermediate after the first addition. However, a second addition of the Grignard reagent can occur.
-
Troubleshooting: This side reaction can be minimized by maintaining a low reaction temperature (e.g., -78 °C to 0 °C) and adding the Grignard reagent to the diethyl oxalate solution slowly and dropwise to avoid localized excess of the nucleophile.
-
Q3: I am observing significant byproduct formation, particularly a ketone with one less carbon. What is causing this?
A3: The formation of a ketone byproduct (in this case, 3-methyl-2-butanone) is a classic sign of decarboxylation.[1] α-keto acids are prone to losing CO₂, a side reaction that can occur during the reaction itself or, more commonly, during the workup and purification stages if conditions are not mild enough.[1]
-
Solution:
-
Workup: When neutralizing the reaction mixture after hydrolysis, use a mild acid and keep the temperature low with an ice bath.[1]
-
Solvent Removal: Use a rotary evaporator with a low-temperature water bath to remove solvents under reduced pressure.[1]
-
Purification: Avoid purification by distillation. Opt for column chromatography at room temperature with a neutral stationary phase or crystallization at low temperatures.[1]
-
Q4: My enzymatic synthesis from L-leucine has a low conversion rate. How can I optimize this process?
A4: Enzymatic synthesis using L-amino acid deaminase or oxidase is a green alternative but requires careful optimization.[5][6]
-
Feedback Inhibition: The product, this compound (α-KIC), can cause feedback inhibition, limiting the reaction progress.[5]
-
Hydrogen Peroxide Formation: L-amino acid oxidases produce hydrogen peroxide (H₂O₂) as a byproduct, which can cause oxidative decarboxylation of the desired α-keto acid.[5]
-
Solution: Include catalase in the reaction mixture. Catalase efficiently breaks down H₂O₂ into water and oxygen, preventing it from degrading the product.[5]
-
-
Reaction Conditions: Enzyme activity is highly dependent on pH, temperature, and substrate/enzyme concentrations. Systematically screen these parameters to find the optimal conditions for your specific enzyme.
Data Presentation: Comparison of Synthetic Strategies
| Parameter | Grignard Synthesis | Oxidation of 4-methyl-2-pentanol | Enzymatic Synthesis (L-Leucine) |
| Starting Materials | Isobutyl halide, Magnesium, Diethyl oxalate | 4-methyl-2-pentanol, Oxidizing agent (e.g., PCC, KMnO₄) | L-Leucine, L-amino acid oxidase, Catalase |
| Key Advantages | Versatile, well-established C-C bond formation.[2] | Potentially high-yielding if over-oxidation is controlled. | High selectivity, mild conditions, environmentally friendly.[5] |
| Common Challenges | Highly sensitive to water/air, requires anhydrous conditions.[3] | Risk of over-oxidation to form smaller carboxylic acids. | Enzyme cost, feedback inhibition, H₂O₂ byproduct management.[5] |
| Typical Yields | Variable (40-75%), highly dependent on conditions. | Moderate to high (50-85%), depends on oxidant. | Can be very high (>90% conversion) with optimization.[5] |
| Safety Concerns | Flammable ether solvents, reactive organometallics. | Use of strong, potentially toxic oxidizing agents. | Generally safe, requires proper handling of enzymes. |
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction with Diethyl Oxalate
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
Magnesium turnings
-
Isobutyl bromide
-
Anhydrous diethyl ether
-
Diethyl oxalate
-
Sulfuric acid (or HCl), dilute solution
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Preparation: Set up an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings to the flask. Add a solution of isobutyl bromide in anhydrous diethyl ether to the dropping funnel. Add a small portion of the bromide solution to the magnesium. If the reaction does not start, gently warm the flask or add a crystal of iodine.[4] Once initiated, add the remaining isobutyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction: Cool the Grignard reagent to 0 °C in an ice bath. In a separate flask, prepare a solution of diethyl oxalate in anhydrous diethyl ether. Add the diethyl oxalate solution to the dropping funnel and add it dropwise to the stirred Grignard reagent at 0 °C.
-
Workup and Hydrolysis: After the addition is complete, stir the reaction mixture for 1-2 hours. Pour the mixture slowly into a beaker containing ice and dilute sulfuric acid.[4] This step should be performed carefully in a fume hood.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer two more times with diethyl ether.
-
Purification: Combine the organic extracts and wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure at low temperature to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.
Protocol 2: Enzymatic Synthesis from L-Leucine
This protocol is a general method for the enzymatic conversion of L-leucine.
Materials:
-
L-Leucine
-
L-amino acid oxidase (e.g., from snake venom)
-
Catalase
-
Phosphate buffer (pH ~7.5)
Procedure:
-
Reaction Setup: Dissolve L-leucine in the phosphate buffer in a reaction vessel.[6]
-
Enzyme Addition: Add L-amino acid oxidase and catalase to the solution. The optimal enzyme-to-substrate ratio should be determined experimentally.[5]
-
Incubation: Incubate the mixture at the enzyme's optimal temperature (e.g., 37 °C) with gentle agitation to ensure proper mixing and aeration (as oxygen is a substrate for the oxidase).
-
Monitoring: Track the reaction's progress by taking aliquots over time and analyzing them using HPLC to measure the concentration of this compound.[6]
-
Workup: Once the reaction reaches completion, the enzyme can be denatured by heating or by pH adjustment, followed by centrifugation to remove the precipitated protein. The supernatant containing the product can then be purified, for example, by ion-exchange chromatography.
Visualizations
References
Technical Support Center: Alpha-Ketoisocaproate (α-KIC) Quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding calibration curve issues encountered during the quantification of alpha-ketoisocaproate (α-KIC), a critical metabolite in leucine metabolism.[1][2]
Troubleshooting Guide & FAQs
This section addresses common problems researchers face when generating calibration curves for α-KIC analysis, particularly using chromatographic methods like GC-MS and LC-MS/MS.
Q1: Why is my calibration curve for α-KIC non-linear?
A non-linear calibration curve, especially one that flattens at higher concentrations, can be caused by several factors:
-
Detector Saturation: The most common cause is the saturation of the mass spectrometer or other detectors at high analyte concentrations. The detector's response is no longer proportional to the amount of analyte.
-
Matrix Effects: In LC-MS/MS, co-eluting compounds from the biological matrix can suppress or enhance the ionization of α-KIC, leading to a non-linear response.[3][4] This is particularly prevalent when the concentration range of the calibration curve is large.[5][6]
-
Chemical or Isotopic Impurities: Impurities in the analytical standard or internal standard can interfere with the measurement.
-
Inappropriate Curve Fitting Model: Forcing a linear regression on data that is inherently non-linear will result in a poor fit.[7] It's important to assess the data and select an appropriate regression model, such as a quadratic fit, if necessary.
Solution:
-
Reduce Injection Volume/Dilute Samples: If detector saturation is suspected, reduce the injection volume or dilute the higher concentration standards.[7]
-
Optimize Chromatography: Improve chromatographic separation to minimize the impact of matrix effects.[4]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects and other sources of variability.[3][8]
-
Evaluate Different Regression Models: Use the analytical software to test different curve fits (e.g., linear, quadratic, weighted linear) and choose the one that provides the best fit for the data, often assessed by examining the residual plots.[6][7]
Q2: I'm observing low or no signal for my α-KIC standards. What is the cause?
Low or absent signal is a common issue that can often be traced back to sample preparation or the analyte's stability.[8]
-
Analyte Degradation: As a keto acid, α-KIC can be unstable, particularly at elevated temperatures or in non-optimal pH conditions, leading to decarboxylation.[8][9]
-
Incomplete Derivatization: For GC-MS and some HPLC methods, derivatization is essential to improve volatility and stability.[2][9] Incomplete reactions are a primary cause of poor signal intensity.[8] Moisture can significantly hinder many derivatization reactions, such as silylation.[8]
-
Active Sites in the GC System: In GC-MS, polar analytes like α-KIC can adsorb to active sites in the inlet liner or on the column, resulting in poor peak shape and reduced signal.[8]
Solution:
-
Control Sample Handling: Perform extractions on ice and protect samples from light to minimize degradation.[9] For long-term storage, samples should be kept at -80°C.[10]
-
Optimize Derivatization: A two-step derivatization is often recommended for GC-MS: first, an oximation step to protect the keto group, followed by silylation of the carboxylic acid group.[2][8] Ensure reagents are fresh and anhydrous, and optimize reaction times and temperatures.[8]
-
System Maintenance: For GC-MS, use a deactivated inlet liner and a high-quality, inert column. Regularly replace the septum and liner.[8]
Q3: Why am I seeing multiple peaks for a single α-KIC standard?
The presence of multiple peaks for a single analyte is frequently related to the derivatization process.
-
Tautomerization: The keto-enol tautomerism of the α-keto group can lead to the formation of multiple derivatives if the keto group is not protected before analysis.[8]
-
Incomplete Derivatization: If the reaction does not go to completion, you may see peaks for the underivatized, partially derivatized, and fully derivatized analyte.[8]
Solution:
-
Protect the Keto Group: A methoximation or oximation step prior to silylation (for GC-MS) is highly recommended to "lock" the carbonyl group and prevent the formation of multiple derivatives.[2][8]
-
Optimize Reaction Conditions: Ensure a sufficient excess of derivatizing reagents and adhere to the recommended reaction times and temperatures to drive the reaction to completion.[8]
Q4: My results show poor reproducibility between replicate injections. What are the likely sources of this variability?
Poor reproducibility can be a significant challenge and often points to inconsistencies in the analytical workflow.
-
Inconsistent Sample Preparation: Variability in extraction, solvent evaporation, and derivatization steps can all contribute to poor reproducibility.[8]
-
Matrix Effects: Inconsistent signal suppression or enhancement between different samples due to variations in the biological matrix.[3]
-
System Variability: Fluctuations in the performance of the GC-MS or LC-MS/MS system.[8]
Solution:
-
Standardize Protocols: Ensure consistent timing and conditions for every step of the sample preparation protocol for all samples and standards.[8]
-
Use an Internal Standard: The use of a suitable internal standard, ideally a stable isotope-labeled version of α-KIC, is critical for correcting for variability in sample preparation and matrix effects.[3][8]
-
Monitor System Performance: Regularly tune the mass spectrometer and inject a quality control (QC) sample at the beginning and end of each analytical run to monitor the system's performance.[8]
Data Presentation: Performance of Analytical Methods
The selection of an analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix.[2] The table below summarizes typical performance characteristics for α-KIC quantification.
| Analytical Method | Matrix | Linearity (r²) | Limit of Quantification (LOQ) | Derivatization Required? | Reference(s) |
| LC-MS/MS | Tissue | >0.999 | 7.8 nM | Recommended (e.g., with OPD) | [11] |
| UFLC-MS | Tissue | >0.999 | 20 nM | Yes (OPD) | [12] |
| HPLC-Q-TOF/MS | Serum | Not specified | 0.06 - 0.23 µmol/L | No | [13][14] |
| GC-MS | Plasma | Not specified | ~50 nM | Yes (e.g., N-phenyl-1,2-phenylenediamine) | [15] |
| HPLC-FLD | Brain Tissue | Not specified | Femtomole level | Yes (DMB) | [16][17] |
Abbreviations: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry), UFLC-MS (Ultra Fast Liquid Chromatography-Mass Spectrometry), HPLC-Q-TOF/MS (High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry), GC-MS (Gas Chromatography-Mass Spectrometry), HPLC-FLD (High-Performance Liquid Chromatography with Fluorescence Detection), OPD (o-phenylenediamine), DMB (1,2-diamino-4,5-methylenedioxybenzene).
Experimental Protocols
A detailed and reproducible experimental protocol is crucial for reliable quantification. Below is a representative protocol for the analysis of α-KIC in plasma using LC-MS/MS with derivatization.
Protocol: Quantification of α-KIC in Plasma by LC-MS/MS with OPD Derivatization
-
Sample Preparation (Protein Precipitation):
-
Derivatization:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[3]
-
Reconstitute the dried extract in a solution containing o-phenylenediamine (OPD) in an acidic buffer.[11]
-
Incubate the mixture to allow the derivatization reaction to proceed. The exact time and temperature will depend on the specific protocol but can range from 30 minutes to several hours.[11][18]
-
-
Sample Cleanup (Liquid-Liquid Extraction):
-
LC-MS/MS Analysis:
-
Column: A C18 reversed-phase column is commonly used.[14]
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like ammonium acetate or formic acid.[13][14]
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both derivatized α-KIC and the internal standard.[12]
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (α-KIC/Internal Standard) against the concentration of the standards.[11]
-
Use a weighted (e.g., 1/x) linear regression for the calibration curve.[11]
-
Quantify α-KIC in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
The following diagrams illustrate key workflows for α-KIC analysis and troubleshooting.
Caption: Troubleshooting workflow for calibration curve issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. Fitting Nonlinear Calibration Curves: No Models Perfect [scirp.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Gas chromatographic-mass spectrometric determination of alpha-ketoisocaproic acid and [2H7]alpha-ketoisocaproic acid in plasma after derivatization with N-phenyl-1,2-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of femtomole concentrations of alpha-ketoisocaproic acid in brain tissue by precolumn fluorescence derivatization with 4,5-dimethoxy-1,2-diaminobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Alpha-ketoisocaproate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the analysis of alpha-ketoisocaproate (KIC). It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the analysis of alpha-ketoisocaproate.
Question: Why am I observing low or no peaks for my alpha-ketoisocaproate (KIC) analyte?
Answer: This is a common issue that can stem from several factors related to sample preparation and the analytical methodology, particularly when using Gas Chromatography-Mass Spectrometry (GC-MS). A primary cause of poor signal intensity is incomplete derivatization, as KIC is a polar and non-volatile compound requiring this step for GC-MS analysis.[1] Additionally, polar analytes like KIC can adsorb to active sites within the GC inlet liner or on the column, leading to poor peak shape and reduced signal.[1]
-
Troubleshooting Steps:
-
Verify Derivatization Efficiency: Ensure that the derivatization protocol is optimized. This includes making sure the sample is completely dry before adding reagents, using a sufficient excess of derivatizing agents, and adhering to the recommended reaction times and temperatures.[1] For GC-MS, a methoximation step before silylation is highly recommended to prevent the formation of multiple derivatives due to keto-enol tautomerism.[1]
-
Check for Active Sites in the GC System: Use a deactivated inlet liner and a high-quality, inert GC column.[1] Regular maintenance, such as changing the septum and liner, is crucial.[1]
-
Evaluate Sample Preparation: Inconsistent sample preparation, including variability in sample extraction and solvent evaporation, can contribute to poor reproducibility.[1] Standardize your sample preparation protocol to ensure consistency.[1]
-
Question: I'm seeing multiple peaks for my alpha-ketoisocaproate (KIC) standard. What could be the cause?
Answer: The presence of multiple peaks for a single analyte is often related to the derivatization process.[1]
-
Troubleshooting Steps:
-
Address Tautomerization: The keto-enol tautomerism of the α-keto group in KIC can lead to the formation of multiple silylated derivatives if the keto group is not protected.[1] A methoximation step prior to silylation is recommended to "lock" the carbonyl group in its oxime form, which prevents the formation of multiple derivatives.[1]
-
Ensure Complete Derivatization: If the derivatization reaction does not go to completion, you may see peaks corresponding to both the derivatized and underivatized or partially derivatized analyte.[1] Optimize your derivatization protocol by ensuring the sample is completely dry before adding reagents, using a sufficient excess of derivatizing agents, and adhering to the recommended reaction times and temperatures.[1]
-
Question: My results are showing poor reproducibility. What are the likely sources of this variability?
Answer: Poor reproducibility in quantitative analysis can be a significant challenge.
-
Troubleshooting Steps:
-
Investigate Matrix Effects: The biological matrix (e.g., urine, plasma) contains numerous compounds that can interfere with the analysis, causing either signal enhancement or suppression.[1] The use of a suitable internal standard is critical to correct for these effects.[1] For keto-acids like KIC, 2-ketocaproic acid is a commonly used internal standard.[1] However, stable isotope-labeled internal standards are the gold standard for correcting matrix effects.[1]
-
Standardize Sample Preparation: Variability in sample extraction, evaporation of solvents, and derivatization can all contribute to poor reproducibility.[1] Ensure consistent timing for each step, particularly the evaporation of solvents, as prolonged heating can lead to the loss of volatile analytes.[1]
-
Monitor System Performance: Inject a standard mixture at the beginning and end of each analytical run to monitor the performance of the system.[1]
-
Frequently Asked Questions (FAQs)
What are matrix effects and how do they impact the analysis of alpha-ketoisocaproate (KIC)?
Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[2] In the analysis of KIC, this can lead to ion suppression or enhancement, causing inaccurate and unreliable quantification.[2] Common interfering components in plasma include phospholipids, salts, and endogenous metabolites.[2]
How can I detect matrix effects in my KIC assay?
Two primary methods are used to assess matrix effects:
-
Post-column infusion: A constant flow of KIC standard is infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system.[2] Any signal deviation at the retention time of KIC indicates the presence of matrix effects.[2]
-
Post-extraction spike: The response of KIC spiked into a blank matrix extract is compared to the response of KIC in a neat solvent.[2] The matrix factor (MF) is calculated as the ratio of the peak area in the matrix to the peak area in the neat solvent.[2] An MF value different from 1 indicates a matrix effect.[2]
What is the most effective strategy to compensate for matrix effects?
The use of a stable isotope-labeled internal standard (SIL-IS) for KIC is the gold standard for compensating for matrix effects.[1][2] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS peak area ratio.[2]
Can derivatization help in mitigating matrix effects for KIC analysis?
Yes, chemical derivatization can significantly improve the performance of KIC analysis.[2] Derivatization can enhance the analyte's ionization efficiency and chromatographic retention, moving its elution away from interfering matrix components.[2] Reagents like Girard's reagent T and o-phenylenediamine (OPD) are effective for derivatizing α-keto acids.[2]
Data Presentation
Table 1: Comparison of Sample Preparation Methods for KIC Analysis
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (Methanol) | 78.4 - 114.3 | Not specified | [3] |
| Solid-Phase Extraction | Not specified | Not specified | [4] |
| Liquid-Liquid Extraction | Not specified | Not specified | [1] |
Note: Quantitative data on matrix effects for different sample preparation methods for KIC is limited in the provided search results. The recovery data is for branched-chain keto acids in general.
Experimental Protocols
Protocol 1: Protein Precipitation for KIC in Plasma
This protocol is a quick and simple method for sample cleanup, but may result in significant matrix effects.[2]
-
Sample Preparation: To 100 µL of plasma sample, add a working solution of the stable isotope-labeled internal standard (e.g., a-KIC-1-¹³C). Add 400 µL of ice-cold methanol.[2]
-
Vortex: Vortex for 1 minute to precipitate proteins.[2]
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[2]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.[2]
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.[2]
-
Analysis: Inject an aliquot into the LC-MS/MS system.[2]
Protocol 2: Derivatization of KIC with Girard's Reagent T
This protocol enhances the sensitivity and chromatographic retention of KIC.[2]
-
Sample Preparation: Perform protein precipitation as described in Protocol 1 and evaporate the supernatant to dryness.[2]
-
Derivatization Reaction: To the dried residue, add 50 µL of a freshly prepared solution of Girard's reagent T (1 mg/mL in 10% acetic acid in methanol). Vortex and incubate at 60°C for 30 minutes.[2]
-
Sample Dilution: After incubation, dilute the sample with the initial mobile phase before injection.[2]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of femtomole concentrations of alpha-ketoisocaproic acid in brain tissue by precolumn fluorescence derivatization with 4,5-dimethoxy-1,2-diaminobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Alpha-Ketoisocaproate Detection Sensitivity
Welcome to the Technical Support Center for alpha-ketoisocaproate (α-KIC) detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of α-KIC, presented in a question-and-answer format.
Issue 1: Low or No Analyte Signal
Q1: Why am I observing low or no peaks for my α-KIC analyte?
A1: This is a common issue that can stem from several factors related to sample preparation and analytical methodology. The primary causes include inefficient protein precipitation, suboptimal derivatization, sample degradation, and binding to plasma proteins.[1]
-
Troubleshooting Steps:
-
Optimize Protein Precipitation: The choice of precipitation solvent is critical. Acetonitrile (2:1 ratio with plasma) has shown high protein removal efficiency (>96%).[1] Methanol-based solutions are also effective for extracting α-KIC from serum and muscle.[1][2]
-
Ensure Complete Derivatization: For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is essential to increase volatility and thermal stability.[3][4] A two-step process of oximation followed by silylation is common.[3][4][5] Ensure reagents are fresh, used in sufficient excess, and that reaction times and temperatures are optimized.[5][6] For High-Performance Liquid Chromatography (HPLC) with fluorescence detection, derivatization with reagents like 4,5-dimethoxy-1,2-diaminobenzene (DMB) can significantly enhance sensitivity.[1][7]
-
Check for Sample Degradation: α-KIC is susceptible to degradation at elevated temperatures and in strongly acidic or basic conditions.[6] Store samples at -20°C or ideally -80°C and minimize freeze-thaw cycles.[1] Process samples promptly after collection.[1]
-
Consider Protein Binding: A significant portion of α-KIC in plasma is bound to albumin, which can hinder its extraction.[1][8] High concentrations of free fatty acids can displace α-KIC from albumin, increasing its availability for analysis.[1][8]
-
Issue 2: Poor Reproducibility
Q2: My results are showing poor reproducibility. What are the likely sources of this variability?
A2: Poor reproducibility in quantitative analysis can be a significant challenge. Key sources of variability include matrix effects, inconsistent sample preparation, and fluctuations in the analytical instrument's performance.[5]
-
Troubleshooting Steps:
-
Utilize an Internal Standard: The use of a suitable internal standard is critical for correcting matrix effects, which can cause signal enhancement or suppression.[5] Stable isotope-labeled internal standards, such as [¹³C]-KIC or [²H₇]α-ketoisocaproic acid, are the gold standard.[2][5][9]
-
Standardize Sample Preparation: Ensure consistent timing, temperatures, and volumes for each step of your protocol, especially during solvent evaporation, as prolonged heating can lead to the loss of volatile analytes.[5][6]
-
Monitor Instrument Performance: Regularly tune the mass spectrometer and inject a standard mixture at the beginning and end of each analytical run to monitor system performance.[5]
-
Issue 3: Multiple or Split Peaks
Q3: I'm seeing multiple peaks for my α-KIC standard. What could be the cause?
A3: The presence of multiple peaks for a single analyte is often related to the derivatization process or acidic conditions in HPLC.[5][10]
-
Troubleshooting Steps:
-
Prevent Tautomerization in GC-MS: The keto-enol tautomerism of the α-keto group can lead to multiple silylated derivatives. A methoximation step prior to silylation is highly recommended to "lock" the carbonyl group in its oxime form.[5]
-
Ensure Complete Derivatization: Incomplete reactions can result in peaks for both derivatized and underivatized analyte. Optimize your derivatization protocol by ensuring the sample is dry before adding reagents and using a sufficient excess of derivatizing agents.[5]
-
Adjust pH for HPLC: In HPLC with fluorescence detection using DMB, acidic injection samples can cause split peaks. Diluting the derivatization solution with a NaOH solution can resolve this issue.[10][11]
-
Issue 4: Interfering Substances
Q4: What are some common interfering substances in the analysis of α-KIC from biological samples?
A4: Biological matrices are complex, and several endogenous compounds can interfere with the analysis.[5]
-
Troubleshooting Steps:
-
Optimize Chromatographic Separation: Co-eluting organic acids can interfere with α-KIC detection. Optimize your GC temperature program or HPLC gradient to achieve better separation.[5] Using a high-resolution capillary column can also improve the separation of closely eluting peaks.[5]
-
Address Structurally Similar Compounds: Other branched-chain keto acids, such as α-keto-β-methylvalerate and α-ketoisovalerate, will be extracted and derivatized along with α-KIC.[5] Ensure your chromatographic method can resolve these compounds.
-
Minimize Matrix Effects: As mentioned previously, using a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[5]
-
Data Presentation: Comparison of Analytical Methods
The selection of an analytical method for α-KIC quantification often involves a trade-off between sensitivity, selectivity, and the complexity of sample preparation.[3]
| Method | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Key Advantages | Key Disadvantages |
| GC-MS | LOD: 70 fmol per injection; LOQ: ~50 nM in rat plasma[9] | High sensitivity and selectivity.[3] | Requires derivatization, which adds complexity.[3] |
| HPLC-FLD | LOD: 1.3–5.4 nM; LOQ: 4.2–18 nM[10][11] | Extremely sensitive.[7] | Requires pre-column derivatization.[3] |
| HPLC-Q-TOF/MS | LOQ: 0.06–0.23 μmol L⁻¹ (serum); 0.09–0.27 nmol g⁻¹ (muscle)[2][12] | High selectivity and sensitivity, often without derivatization.[3] | Higher instrumentation cost. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Quantification of α-KIC in Urine by GC-MS
This protocol outlines a typical workflow for analyzing α-KIC in urine samples.[4][5]
-
Sample Preparation and Extraction:
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
Transfer a 1 mL aliquot to a clean glass tube and add a suitable internal standard (e.g., [²H₇]α-ketoisocaproic acid).[9]
-
Acidify the sample by adding 50 µL of 6M HCl.
-
Perform liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3000 rpm for 5 minutes.
-
Repeat the extraction and combine the organic layers.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.[5]
-
-
Derivatization:
-
Oximation: To the dried extract, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. Incubate at a slightly elevated temperature (e.g., 37°C) for about 90 minutes.[3][5] This step protects the keto group.[3][4]
-
Silylation: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). Cap the tube tightly, vortex for 1 minute, and incubate at 60°C for 30 minutes.[5]
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[5]
-
Injector Temperature: 250°C.[5]
-
Injection Mode: Splitless.[5]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.[5]
-
-
Mass Spectrometer (MS) Conditions:
-
Protocol 2: Quantification of α-KIC in Serum by HPLC-FLD
This protocol details a highly sensitive method using fluorescence detection.[1][10]
-
Sample Preparation and Protein Precipitation:
-
Thaw frozen serum samples on ice.
-
Add an internal standard to 100 µL of serum.
-
Add 900 µL of an extraction solution (e.g., methanol:water, 8:2, v:v).[1]
-
Vortex vigorously for 1 minute and centrifuge at 14,000 x g for 15 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
-
Derivatization with DMB:
-
Prepare the DMB solution by dissolving 1.6 mg of DMB·2HCl in 1.0 mL of a solution containing 4.9 mg sodium sulfite, 70 µL of 2-mercaptoethanol, and 58 µL of concentrated HCl in 0.87 mL of water.[1][10]
-
Reconstitute the dried extract in 40 µL of ultrapure water.
-
Add 40 µL of the DMB solution to the sample.
-
Dilute the solution fivefold with 65 mM NaOH aqueous solution.[10]
-
-
HPLC Analysis:
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the metabolic context of α-KIC and typical analytical workflows.
Caption: Branched-Chain Amino Acid (BCAA) catabolic pathway highlighting α-KIC.
Caption: Experimental workflow for the GC-MS analysis of α-KIC.
Caption: Logical troubleshooting workflow for low α-KIC recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Analysis of femtomole concentrations of alpha-ketoisocaproic acid in brain tissue by precolumn fluorescence derivatization with 4,5-dimethoxy-1,2-diaminobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of alpha-ketoisocaproate binding to albumin in vivo by free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gas chromatographic-mass spectrometric determination of alpha-ketoisocaproic acid and [2H7]alpha-ketoisocaproic acid in plasma after derivatization with N-phenyl-1,2-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 4-Methyl-2-oxopentanoate Analysis: Immunoassay vs. LC-MS
For researchers, scientists, and drug development professionals, the accurate quantification of metabolites is paramount. 4-Methyl-2-oxopentanoate, also known as α-ketoisocaproate, is a key branched-chain keto acid and a critical biomarker in the study of metabolic disorders like Maple Syrup Urine Disease (MSUD).[1][2][3] This guide provides a comprehensive cross-validation comparison of two prominent analytical techniques for its measurement: Immunoassay and Liquid Chromatography-Mass Spectrometry (LC-MS).
While LC-MS is a well-established and widely used method for the quantification of small molecules like this compound, specific commercial immunoassays for this analyte are less common.[1] This guide, therefore, compares the robust, quantitative LC-MS methodology with the expected performance and workflow of a competitive immunoassay, based on the general capabilities of immunoassay technology for similar small molecules.[4][5][6]
Quantitative Performance Comparison
The choice of analytical method often depends on a balance of sensitivity, specificity, throughput, and cost. LC-MS methods generally offer higher specificity and the ability to multiplex, while immunoassays can provide high throughput for large sample numbers.[4][5]
| Performance Metric | Immunoassay (Representative) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Specificity | Can be prone to cross-reactivity with structurally similar molecules. | High specificity due to chromatographic separation and mass-to-charge ratio detection.[4] |
| Sensitivity (LOD/LOQ) | Typically in the low ng/mL to pg/mL range. | High sensitivity, with Limits of Detection (LOD) reported from 0.001 to 0.03 ng/mL and Limits of Quantification (LOQ) from 0.02 to 0.09 ng/mL for similar analytes.[7] |
| Accuracy | Generally good, but can be affected by matrix effects and cross-reactivity.[6] | High accuracy, often within ±15% of the nominal concentration.[7] |
| Precision | Intra- and inter-assay CVs typically <15%. | High precision, with coefficients of variation (CV%) often ≤ 8.5%.[7] |
| Linearity | Good over a defined concentration range. | Excellent linearity, with R² values typically ≥ 0.99.[7] |
| Throughput | High, suitable for screening large numbers of samples in parallel (e.g., 96-well plates). | Lower to moderate, dependent on chromatographic run time. |
| Cost per Sample | Generally lower, especially for large batches. | Higher, due to instrument cost, maintenance, and solvent usage. |
| Multiplexing | Typically limited to a single analyte per assay. | Capable of measuring multiple analytes in a single run.[5] |
Experimental Protocols
Detailed and validated methodologies are crucial for reproducible and reliable results. Below are representative protocols for both an immunoassay and an LC-MS method for the analysis of this compound.
Immunoassay Protocol (Competitive ELISA - Representative)
This protocol describes a typical competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of a small molecule like this compound.
-
Coating: A 96-well microplate is coated with a this compound-protein conjugate. The plate is then washed and blocked to prevent non-specific binding.
-
Standard and Sample Preparation: A standard curve is prepared by serially diluting a known concentration of this compound. Biological samples (e.g., plasma, urine) are prepared, which may involve deproteinization and dilution.
-
Competition: The prepared standards and samples are added to the coated wells along with a specific primary antibody against this compound. The plate is incubated, allowing the free analyte in the sample/standard and the coated analyte to compete for binding to the primary antibody.
-
Secondary Antibody Incubation: The plate is washed to remove unbound antibodies and sample components. A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody is added to each well and incubated.
-
Substrate Addition and Detection: After another wash step, a substrate for the enzyme is added. The enzyme converts the substrate into a detectable signal (e.g., color change). The reaction is stopped, and the signal is measured using a microplate reader. The concentration of this compound in the samples is inversely proportional to the signal intensity and is calculated from the standard curve.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol is based on established methods for the analysis of branched-chain keto acids in biological matrices.[3][8]
-
Sample Preparation:
-
Internal Standard Addition: A known amount of a stable isotope-labeled internal standard (e.g., this compound-¹³C₅) is added to the biological sample (e.g., plasma, serum).
-
Deproteinization: Proteins are precipitated by adding a solvent like methanol or acetonitrile. The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The clear supernatant is collected for analysis.
-
-
Derivatization (Optional but common): To improve chromatographic properties and detection sensitivity, the keto acid in the supernatant may be derivatized. A common method involves reaction with 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[8]
-
LC Separation:
-
Injection: The prepared sample extract is injected into the LC system.
-
Chromatography: The sample is passed through a reverse-phase HPLC column (e.g., C18). A gradient elution with mobile phases such as water with formic acid (A) and acetonitrile with formic acid (B) is used to separate this compound from other sample components.
-
-
MS Detection:
-
Ionization: The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).
-
Acquisition Mode: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the native analyte and the internal standard are monitored.
-
Quantification: The peak area ratio of the analyte to the internal standard is used to calculate the concentration of this compound in the sample by comparing it to a calibration curve prepared with known concentrations of the analyte.
-
Visualizing the Workflows and Cross-Validation
To better illustrate the processes, the following diagrams outline the experimental workflows and the logical approach to cross-validation.
Conclusion
Both immunoassays and LC-MS offer viable, though different, approaches to the quantification of this compound. LC-MS stands out for its high specificity, accuracy, and multiplexing capabilities, making it a gold standard for research and clinical applications where precise and reliable quantification is essential.[4][5] Immunoassays, on the other hand, provide a high-throughput and cost-effective solution, which can be ideal for large-scale screening studies, provided that potential cross-reactivity and matrix effects are carefully evaluated. The choice between these methods should be guided by the specific requirements of the study, including the need for specificity, sensitivity, sample throughput, and budget constraints. A thorough cross-validation against a reference method like LC-MS is critical when considering the implementation of a new immunoassay.
References
- 1. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparing ELISA and LC-MS-MS: A Simple, Targeted Postmortem Blood Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uu.diva-portal.org [uu.diva-portal.org]
- 6. Comparison of immunoassay screening tests and LC-MS-MS for urine detection of benzodiazepines and their metabolites: results of a national proficiency test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Automated and Fully Validated High-Throughput LC-MS/MS Assay for Analyzing Multiple Drugs of Abuse in Oral Fluids Using Novel Features in Sample Preparation and Chromatographic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cross-Validation of Metabolic Phenotypes in SARS-CoV-2 Infected Subpopulations Using Targeted Liquid Chromatography–Mass Spectrometry (LC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
4-Methyl-2-oxopentanoate and Leucine: A Comparative Analysis of Their Roles in Stimulating Protein Synthesis
A comprehensive guide for researchers and drug development professionals on the differential effects of 4-Methyl-2-oxopentanoate (KIC) and its parent amino acid, Leucine, on the stimulation of protein synthesis. This document provides a detailed comparison, supported by experimental data, methodologies, and signaling pathway visualizations.
The regulation of protein synthesis is a cornerstone of cellular growth and maintenance, with significant implications for muscle physiology, metabolic health, and therapeutic interventions. Among the key signaling molecules, the branched-chain amino acid Leucine has been extensively recognized for its potent ability to stimulate muscle protein synthesis. Its keto-analog, this compound, also known as α-ketoisocaproate (KIC), has also been investigated for similar anabolic properties. This guide provides an objective comparison of their efficacy in stimulating protein synthesis, drawing upon key experimental findings.
Comparative Efficacy in Stimulating Protein Synthesis
Experimental evidence, primarily from studies in neonatal pigs and rodents, indicates that both Leucine and KIC are capable of stimulating protein synthesis, particularly in skeletal muscle. A key study demonstrated that infusion of either Leucine or KIC in neonatal pigs resulted in a significant increase in muscle protein synthesis compared to a control group.[1][2] Notably, the stimulatory effect of KIC is often attributed to its conversion to Leucine in tissues via the action of branched-chain amino acid aminotransferases (BCAT).[3][4] This metabolic interconversion is a critical factor in understanding the mechanistic actions of KIC.
The stimulatory effects of both compounds are mediated through the activation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of protein synthesis.[3][5] Activation of mTORC1 leads to the phosphorylation of key downstream effectors, including eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) and ribosomal protein S6 kinase 1 (S6K1), which ultimately enhances the translation initiation process.[3][5]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies comparing the effects of Leucine and KIC on protein synthesis and related signaling pathways.
Table 1: Effect of Leucine and KIC on Skeletal Muscle Protein Synthesis in Neonatal Pigs
| Treatment Group | Fractional Protein Synthesis Rate (%/day) |
| Saline (Control) | 8.5 ± 0.6 |
| Leucine | 12.5 ± 0.8 |
| KIC | 11.8 ± 0.7 |
*Data are presented as means ± SEM. *Significantly different from the saline group (P < 0.05). Data adapted from Escobar et al. (2010).[3]
Table 2: Activation of Translation Initiation Factors in Skeletal Muscle of Neonatal Pigs
| Treatment Group | Phosphorylation of 4E-BP1 (Arbitrary Units) | eIF4E•eIF4G Complex Abundance (Arbitrary Units) |
| Saline (Control) | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Leucine | 1.8 ± 0.2 | 1.7 ± 0.2 |
| KIC | 1.7 ± 0.2 | 1.6 ± 0.2 |
*Data are presented as means ± SEM. *Significantly different from the saline group (P < 0.05). Data adapted from Escobar et al. (2010).[3]
Signaling Pathways and Metabolic Conversion
The anabolic effects of both Leucine and KIC converge on the mTORC1 pathway. Leucine directly activates mTORC1, while KIC's effect is largely dependent on its conversion to Leucine.
References
- 1. Leucine and alpha-ketoisocaproic acid, but not norleucine, stimulate skeletal muscle protein synthesis in neonatal pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Leucine acts as a nutrient signal to stimulate protein synthesis in neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ketoisocaproic acid, a metabolite of leucine, suppresses insulin-stimulated glucose transport in skeletal muscle cells in a BCAT2-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]
The Crossroads of Metabolism: A Comparative Guide to Alpha-Ketoisocaproate and Other Keto Acids
For researchers, scientists, and drug development professionals, understanding the nuanced roles of alpha-ketoisocaproate (KIC) and other keto acids is paramount for advancements in metabolic disease research. This guide provides a comprehensive comparison of the metabolomics of KIC, the keto analog of leucine, with other key branched-chain keto acids (BCKAs), alpha-keto-beta-methylvalerate (KMV) from isoleucine, and alpha-ketoisovalerate (KIV) from valine. Dysregulation of these critical metabolic intermediates is implicated in a spectrum of disorders, from the rare genetic condition Maple Syrup Urine Disease (MSUD) to the widespread epidemic of type 2 diabetes.[1][2]
This guide synthesizes experimental data to illuminate the distinct and overlapping effects of these molecules on crucial cellular processes, presents detailed experimental methodologies for their study, and visualizes the intricate signaling pathways they modulate.
Comparative Metabolic Effects of Branched-Chain Keto Acids
The metabolic influence of KIC, KMV, and KIV varies, with KIC being the most extensively studied.[1] Their impact on insulin signaling, glucose metabolism, and mitochondrial function are critical areas of investigation.
| Parameter | α-Ketoisocaproate (KIC) | α-Ketoisovalerate (KIV) | α-Keto-β-methylvalerate (KMV) |
| Insulin-Stimulated AKT Phosphorylation (Ser473) | Significant reduction | Significant reduction | No significant effect |
| Insulin-Stimulated Glucose Uptake | Decreased | Decreased | No significant effect |
| IRS-1 Phosphorylation (Tyr612) | Reduced upon stimulation in C2C12 cells | Data not available | Data not available |
| Data synthesized from studies on C2C12 myotubes.[1] |
| Parameter | α-Ketoisocaproate (KIC) | α-Ketoisovalerate (KIV) & α-Keto-β-methylvalerate (KMV) |
| ATP Production | High concentrations can inhibit mitochondrial ATP production.[1] | Not considered potent modulators of ATP production in the same manner as KIC.[1] |
| Electron Transport Chain (ETC) Complex Activity | Markedly inhibits the activity of α-ketoglutarate dehydrogenase.[1] | Limited direct evidence of significant inhibition of ETC complexes compared to KIC.[1] |
| Data based on comparative effects on mitochondrial respiration.[1] |
Signaling Pathways and Experimental Workflows
The intricate interplay of these keto acids with cellular signaling pathways is central to their metabolic effects. The following diagrams, rendered using Graphviz, illustrate these relationships and a general workflow for their investigation.
Caption: Overview of the Branched-Chain Amino Acid (BCAA) catabolic pathway.
Caption: Interplay between Insulin and mTORC1 signaling pathways affected by BCKAs.
Caption: General experimental workflow for studying BCKA effects on metabolic signaling.
Detailed Experimental Protocols
Accurate and reproducible data are the bedrock of scientific advancement. The following are summarized protocols for key experiments in the study of keto acid metabolomics.
Protocol 1: Quantification of Branched-Chain Keto Acids by LC-MS/MS
This protocol outlines the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of KIC, KMV, and KIV in biological samples.
1. Sample Preparation:
-
Serum/Plasma: To 100 µL of sample, add an internal standard mixture containing stable isotope-labeled KIC, KMV, and KIV.[3]
-
Protein Precipitation: Add 400 µL of ice-cold methanol to precipitate proteins.
-
Centrifugation: Vortex and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.[4]
-
Supernatant Collection: Transfer the supernatant to a new tube.
2. Derivatization (for enhanced sensitivity and chromatographic separation):
-
Reagent: Use a derivatizing agent such as o-phenylenediamine (OPD) or Girard's Reagent T.[5]
-
Reaction: Mix the supernatant with the derivatization reagent and incubate under optimized conditions (e.g., specific temperature and time).[5]
-
Quenching: Stop the reaction as per the specific reagent's protocol.
3. LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column for separation.
-
Mobile Phase: Employ a gradient of water and acetonitrile, both containing a small percentage of formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in negative or positive ionization mode, depending on the derivatization agent, using multiple reaction monitoring (MRM) to detect the specific parent and daughter ions for each keto acid and their internal standards.[3]
4. Data Analysis:
-
Quantification: Generate a calibration curve using known concentrations of derivatized keto acid standards.
-
Normalization: Normalize the results to the internal standard to account for variations in sample preparation and instrument response.
Protocol 2: Western Blot for Insulin Signaling Proteins
This protocol details the procedure for assessing the phosphorylation status of key proteins in the insulin signaling pathway, such as Akt and IRS-1.
1. Cell Lysis:
-
After treatment with keto acids and/or insulin, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
2. Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard method like the BCA assay.
3. Gel Electrophoresis and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-Akt Ser473, total Akt, p-IRS-1 Tyr612, total IRS-1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
5. Detection and Analysis:
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
Alpha-ketoisocaproate and its fellow branched-chain keto acids are not merely metabolic intermediates but potent signaling molecules that exert significant influence over fundamental cellular processes.[2] Their comparative metabolomic analysis reveals distinct profiles that are crucial for understanding the pathophysiology of metabolic diseases. As research in this area continues, the application of robust and standardized experimental protocols will be essential for uncovering novel therapeutic targets and developing effective interventions for conditions such as insulin resistance and type 2 diabetes.
References
The Efficacy of Alpha-Ketoisocaproate vs. HMB Supplementation: A Comparative Guide for Researchers
An objective analysis of two key leucine metabolites, alpha-ketoisocaproate (aKIC) and beta-hydroxy-beta-methylbutyrate (HMB), on muscle metabolism, supported by experimental data and detailed protocols.
Introduction
The branched-chain amino acid (BCAA) leucine is a well-established activator of muscle protein synthesis (MPS). Its anabolic effects are attributed not only to its role as a substrate for protein synthesis but also to its function as a signaling molecule. Two of its key metabolites, alpha-ketoisocaproate (aKIC) and beta-hydroxy-beta-methylbutyrate (HMB), have garnered significant attention for their potential roles in promoting muscle growth and attenuating muscle breakdown. aKIC is the initial product of leucine transamination, while HMB is a subsequent metabolite of aKIC. It is estimated that only about 5-10% of leucine is converted to HMB under normal physiological conditions. This guide provides a detailed comparison of the efficacy of aKIC and HMB, drawing on available experimental data to inform researchers, scientists, and drug development professionals.
Metabolic Pathway and Signaling
Both aKIC and HMB are believed to exert their effects, at least in part, through the activation of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis. However, evidence suggests they may do so through distinct mechanisms. HMB is considered a more direct and potent activator of the mTOR pathway. Some studies suggest that HMB's activation of mTORC1 is independent of the typical leucine-sensing pathway involving Sestrin2 and the Rag proteins. aKIC, on the other hand, can be reversibly transaminated back to leucine, thus potentially influencing mTOR signaling indirectly. Furthermore, aKIC has been shown to suppress the expression of myostatin, a negative regulator of muscle growth.
Comparative Efficacy: Experimental Data
Direct head-to-head clinical trials comparing the efficacy of aKIC and HMB supplementation on muscle hypertrophy and performance are scarce. The majority of research has focused on HMB. The following tables summarize the available quantitative data for each compound from separate studies.
Table 1: Effects of HMB Supplementation on Muscle Mass and Strength
| Study Population | Duration | HMB Dosage | Key Findings |
| Resistance-trained individuals | 12 weeks | 3g/day (Free Acid) | Lean Body Mass: +7.4 kg (HMB) vs. +2.1 kg (Placebo)Total Strength (Squat, Bench, Deadlift): +77.1 kg (HMB) vs. +25.3 kg (Placebo)[1] |
| Healthy older men | 6 weeks | 3g/day (Free Acid) | Thigh Lean Mass: Increased by 5.8% in the HMB group (significant) vs. 3.0% in the placebo group (not significant)[2] |
| Untrained males | 3 weeks | 3g/day | Lean Body Mass Gain: 1.2 kg (HMB) vs. 0.4 kg (Placebo)Total Weight Lifted: +18.4% (HMB) vs. +8% (Placebo) |
Table 2: Effects of HMB Supplementation on Muscle Protein Synthesis (MPS) and Breakdown (MPB)
| Study Population | Dosage | Key Findings |
| Healthy individuals | 3.42g (Free Acid) | MPS: +70% increaseMPB: -57% decrease[3] |
| Healthy older men | 3g/day (Free Acid) | MPS: Significantly increased in the exercised leg with HMB supplementation during the first 2 weeks of training.[2] |
Table 3: Effects of aKIC Supplementation on Performance and Muscle Atrophy
| Study Population | Duration | aKIC Dosage | Key Findings | | :--- | :--- | :--- | | Resistance-trained men | Acute | 1.5g or 9.0g | No significant difference in leg press or chest press repetitions to failure, or vertical jump performance compared to placebo.[4][5] | | Cancer cachexia mouse model | 28 days | Not specified | Body Weight: +11.11% increaseGrip Strength: +24.76% increaseSuppressed mRNA expression of myostatin more effectively than leucine.[6] | | Neonatal pigs | Acute Infusion | 400 µmol·kg⁻¹·h⁻¹ | Increased muscle protein synthesis to a similar extent as leucine infusion.[7] |
Experimental Protocols
Key Experiment 1: HMB Supplementation in Resistance-Trained Individuals
-
Objective: To investigate the effects of 12 weeks of HMB free acid (HMB-FA) supplementation on muscle mass, strength, and power in resistance-trained individuals.
-
Study Design: A randomized, double-blind, placebo-controlled study.
-
Participants: Resistance-trained individuals were randomly assigned to receive either HMB-FA (3g per day) or a placebo.
-
Protocol:
-
Training: All participants engaged in a supervised, periodized 12-week resistance training program.
-
Supplementation: Participants consumed their assigned supplement daily.
-
Measurements: Muscle mass (via DXA), muscle thickness (via ultrasound), and strength (1-repetition maximum on squat, bench press, and deadlift) were assessed at baseline and at weeks 4, 8, and 12.
-
Data Analysis: Changes in muscle mass, thickness, and strength were compared between the HMB-FA and placebo groups.[1]
-
Key Experiment 2: aKIC Supplementation and Acute Exercise Performance
-
Objective: To examine the efficacy of acute aKIC supplementation on single-bout exercise performance.
-
Study Design: A randomized, double-blind, placebo-controlled crossover experiment.
-
Participants: Thirteen resistance-trained men.
-
Protocol:
-
Supplementation: Participants ingested either a low (1.5g) or high (9.0g) dose of aKIC or an isocaloric placebo immediately before exercise. Each participant completed all four conditions in a randomized order.
-
Exercise Protocol: Following supplementation, participants performed leg press and chest press repetitions to failure at a moderate intensity, and 30 seconds of repeated maximal vertical jumps.
-
Measurements: Total repetitions for resistance exercises and peak and mean vertical jump performance were recorded.
-
Data Analysis: Performance metrics were compared across the different supplement conditions.[4][5]
-
Conclusion
The available evidence strongly supports the efficacy of HMB supplementation, particularly in conjunction with resistance training, for increasing muscle mass and strength, as well as enhancing recovery by stimulating muscle protein synthesis and reducing breakdown.[1][2][3] Data on the effects of aKIC supplementation alone on muscle hypertrophy and performance in healthy, exercising individuals is limited and less conclusive.[4][5] However, preclinical studies and research in specific contexts, such as cachexia and neonatal development, suggest that aKIC does possess anabolic properties and may act through different or complementary mechanisms to HMB, such as myostatin inhibition.[6][7]
For drug development professionals and researchers, HMB appears to be a more direct and well-supported agent for promoting muscle anabolism. However, the potential for aKIC to act as a pro-drug for leucine and to influence other regulatory pathways warrants further investigation. Future research should prioritize direct, head-to-head comparative studies of aKIC and HMB to elucidate their relative potencies and to determine if a synergistic effect exists when they are co-administered.
References
- 1. The effects of 12 weeks of beta-hydroxy-beta-methylbutyrate free acid supplementation on muscle mass, strength, and power in resistance-trained individuals: a randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A double-blind placebo controlled trial into the impacts of HMB supplementation and exercise on free-living muscle protein synthesis, muscle mass and function, in older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of short-term alpha-ketoisocaproic acid supplementation on exercise performance: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of short-term alpha-ketoisocaproic acid supplementation on exercise performance: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha‐Ketoisocaproate Attenuates Muscle Atrophy in Cancer Cachexia Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leucine and α-Ketoisocaproic Acid, but Not Norleucine, Stimulate Skeletal Muscle Protein Synthesis in Neonatal Pigs - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Neurotoxicity: A Comparative Analysis of Alpha-Ketoisocaproate and Branched-Chain Amino acids
For Immediate Release
Criciúma, Santa Catarina – A comprehensive examination of the neurotoxic potential of alpha-ketoisocaproate (KIC) and its precursor branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—reveals distinct mechanisms of neuronal damage. This guide synthesizes findings from multiple experimental studies to provide researchers, scientists, and drug development professionals with a comparative overview of their neurotoxic profiles, supported by quantitative data and detailed experimental methodologies.
The accumulation of KIC and BCAAs is a hallmark of Maple Syrup Urine Disease (MSUD), a metabolic disorder associated with severe neurological symptoms.[1][2] Beyond this specific pathology, high concentrations of BCAAs, often seen in dietary supplementation, have also been linked to neurotoxic effects.[3] Understanding the differential neurotoxicity of these compounds is crucial for developing targeted therapeutic strategies.
Comparative Neurotoxicity: A Data-Driven Overview
Experimental evidence suggests that both KIC and BCAAs can induce neuronal cell death, albeit through different pathways. The following tables summarize quantitative data from key studies, highlighting the dose-dependent effects of these compounds on neuronal viability and markers of cellular stress.
Table 1: Neurotoxic Effects of Alpha-Ketoisocaproate (KIC) on Neuronal Cells
| Cell Type | Concentration | Exposure Time | Endpoint Assessed | Result | Reference |
| HT-22 Hippocampal Neurons | 1-10 mM | 6, 12, 24 h | Metabolic Activity (MTT Assay) | Reduced cell viability | [1] |
| HT-22 Hippocampal Neurons | 1-10 mM | 6, 12, 24 h | Reactive Species (RS) Production | Increased RS production | [1] |
| Rat Hippocampus (in vivo) | Intracerebroventricular injection | 1 h | Mitochondrial Complex Activities | Reduced activities | [1] |
| Rat Hippocampus (in vivo) | Intracerebroventricular injection | 1 h | Reactive Species (RS) Production | Increased RS formation | [1] |
Table 2: Neurotoxic Effects of Branched-Chain Amino Acids (BCAAs) on Neuronal Cells
| Cell Type | Concentration | Exposure Time | Endpoint Assessed | Result | Reference |
| Rat Cortical Cultures | 2.5-25 mM | Not specified | Neuronal Viability | Induced toxicity | |
| Rat Cortical Cultures | High concentrations | Not specified | Excitotoxicity | Increased excitotoxicity | [3] |
| Rat Cortical Cultures | High concentrations | Not specified | NMDA Receptor-Mediated Toxicity | Toxicity abolished by MK-801 | [3] |
Note: A direct quantitative comparison of the neurotoxic potency of KIC versus individual BCAAs at equivalent molar concentrations under identical experimental conditions is limited in the currently available literature. The presented data is derived from separate studies focusing on either KIC or a mixture of BCAAs.
Delving into the Mechanisms: Distinct Pathways to Neuronal Damage
The neurotoxicity of KIC and BCAAs appears to be driven by fundamentally different cellular and molecular events. KIC predominantly impacts mitochondrial function and induces oxidative stress, while BCAA toxicity is largely mediated by excitotoxic mechanisms involving NMDA receptor overstimulation and is dependent on the presence of astrocytes.
Alpha-Ketoisocaproate: A Mitochondrial Toxin
KIC is considered a significant neurotoxic metabolite in MSUD, with its elevated plasma concentrations correlating with neurological symptoms.[1] Experimental studies indicate that KIC impairs mitochondrial function in hippocampal neurons, leading to reduced activity of mitochondrial complexes and an increase in the production of reactive oxygen species (ROS).[1] This impairment of mitochondrial bioenergetics and the resulting oxidative stress are believed to be central to KIC-induced neurotoxicity.[4]
Branched-Chain Amino Acids: Excitotoxicity and Astrocyte Dependence
High concentrations of BCAAs have been shown to be neurotoxic to cortical neurons.[3] This toxicity is linked to the overstimulation of NMDA receptors, a key player in excitotoxic neuronal death. The neurotoxic effects of BCAAs are abolished in the presence of MK-801, a specific NMDA channel blocker, confirming the involvement of this receptor.[3]
A critical finding is that BCAA-induced neurotoxicity is dependent on the presence of astrocytes.[3] This suggests a complex interplay between neurons and astrocytes in mediating the detrimental effects of high BCAA levels.
Experimental Protocols: A Guide to Methodologies
The following sections detail the experimental protocols used to generate the data presented in this guide.
Cell Culture and Treatment
-
Neuronal Cell Lines: Studies on KIC neurotoxicity have utilized the HT-22 immortalized mouse hippocampal cell line.[1] For BCAA neurotoxicity, primary cortical cultures from rats have been employed.[3]
-
Treatment: Cells were incubated with varying concentrations of KIC (1-10 mM) or BCAAs (2.5-25 mM) for specified durations (6 to 24 hours).[1]
Assessment of Neuronal Viability
A common method to assess cell viability is the MTT assay.
-
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Treat cells with the desired concentrations of KIC or BCAAs for the specified time.
-
Add MTT solution to each well and incubate for a period to allow formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance of the solution using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Calculate cell viability as a percentage of the untreated control.
-
Measurement of Oxidative Stress
The production of reactive oxygen species (ROS) is a key indicator of oxidative stress.
-
Principle: Dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). The intensity of the fluorescence is proportional to the amount of ROS.
-
Procedure:
-
Load cells with DCFH-DA.
-
Treat cells with KIC or BCAAs.
-
Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscopy.
-
Conclusion
The available evidence clearly indicates that both alpha-ketoisocaproate and high concentrations of branched-chain amino acids are neurotoxic, but they act through distinct mechanisms. KIC's neurotoxicity is intrinsically linked to mitochondrial dysfunction and oxidative stress, making it a key target for therapies aimed at mitigating the neurological damage in MSUD. In contrast, the neurotoxicity of BCAAs is mediated by excitotoxic pathways involving NMDA receptors and is dependent on astrocyte function, suggesting that strategies to modulate glutamatergic neurotransmission or astrocyte-neuron interactions could be beneficial in conditions of BCAA overload. Further research is warranted to directly compare the neurotoxic potency of KIC with individual BCAAs to provide a more complete picture for risk assessment and therapeutic development.
References
- 1. Dysfunctional BCAA degradation triggers neuronal damage through disrupted AMPK-mitochondrial axis due to enhanced PP2Ac interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Supplementation with Branched-Chain Amino Acids Induces Unexpected Deleterious Effects on Astrocyte Survival and Intracellular Metabolism with or without Hyperammonemia: A Preliminary In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Branched-chain amino acids induce neurotoxicity in rat cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-ketoisocaproic acid and leucine provoke mitochondrial bioenergetic dysfunction in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 4-Methyl-2-oxopentanoate's Role in mTORC1 Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Methyl-2-oxopentanoate (also known as α-ketoisocaproate or KIC) in the activation of the mTORC1 signaling pathway. We will objectively compare its performance with other known mTORC1 activators, supported by experimental data, and provide detailed methodologies for key experiments.
Introduction to this compound and mTORC1 Signaling
The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism.[1] Its activation is tightly controlled by various upstream signals, including amino acids, growth factors, and cellular energy status. Leucine, a branched-chain amino acid (BCAA), is a well-established and potent activator of mTORC1.[2][3][4] this compound (KIC) is the first major metabolite in the leucine catabolic pathway, formed by the action of branched-chain amino acid aminotransferases (BCATs).[3] Emerging evidence indicates that KIC itself can play a significant role in modulating mTORC1 signaling, making it a molecule of interest for therapeutic and research applications.[5][6][7][8]
Comparative Analysis of mTORC1 Activators
This section compares the effects of KIC on mTORC1 signaling with other key activators. The primary readout for mTORC1 activity is the phosphorylation of its downstream targets, p70 ribosomal protein S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1]
Quantitative Data Summary
The following table summarizes the comparative effects of different stimuli on the phosphorylation of key mTORC1 downstream targets. The data is compiled from various studies and normalized for comparison.
| Stimulus | Cell Type | Target Protein | Fold Change in Phosphorylation (vs. Control) | Reference |
| This compound (KIC) | L6 Myotubes | p-S6K1 (Thr389) | ~1.5 - 2.5 | [6] |
| L6 Myotubes | p-IRS-1 (Ser612) | Significant Increase | [5] | |
| Perfused Heart | p-4E-BP1 | Significant Increase | [7] | |
| Leucine | L6 Myotubes | p-S6K1 (Thr389) | ~2.0 - 3.0 | [8] |
| HeLa Cells | p-S6K1 (Thr389) | Significant Increase | [9][10] | |
| Other BCAAs (Isoleucine, Valine) | Various | p-S6K1 (Thr389) | Moderate Increase (less potent than Leucine) | [11][12] |
| Insulin | L6 Myotubes | p-Akt (Ser473) | Strong Increase | [6] |
| L6 Myotubes | p-S6K1 (Thr389) | Strong Increase | [6] | |
| Acetyl-CoA (Leucine Metabolite) | HeLa Cells | p-S6K1 (Thr389) | Rescued activity in starved cells | [9][10][13] |
Signaling Pathways and Mechanisms of Action
The activation of mTORC1 is a complex process involving multiple pathways. Below are diagrams illustrating the signaling cascades for KIC/Leucine and the alternative pathway initiated by growth factors like insulin.
Caption: KIC and Leucine-mediated mTORC1 signaling pathway.
A novel mechanism suggests that the downstream metabolite of leucine and KIC, Acetyl-CoA, activates mTORC1 by promoting the EP300-mediated acetylation of the mTORC1 component, Raptor.[9][10][13]
Caption: Growth factor-mediated mTORC1 signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the role of KIC in mTORC1 signaling.
Cell Culture and Treatment
-
Cell Line: L6 myotubes are a common model for studying skeletal muscle cell signaling.
-
Culture Media: Cells are typically cultured in Alpha Modification of Eagle's Medium (AMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Differentiation: Myoblasts are differentiated into myotubes by switching to a low-serum medium.
-
Starvation: Prior to stimulation, cells are often starved of amino acids and/or serum for a defined period (e.g., 2-3 hours) to establish a baseline of low mTORC1 activity.[6]
-
Stimulation: Cells are then treated with specific concentrations of KIC (e.g., 200 μM), leucine (e.g., 150 μM), or insulin (e.g., 100 nM) for a specified duration (e.g., 20-30 minutes).[5][6]
Western Blot Analysis for Protein Phosphorylation
Western blotting is the standard method for quantifying changes in protein phosphorylation.
Caption: Experimental workflow for Western Blot analysis.
-
Lysis Buffer: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading onto the gel.
-
Electrophoresis and Transfer: Proteins are separated by size using SDS-PAGE and then transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the phosphorylated form of the target protein (e.g., phospho-S6K1 at Thr389). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.
-
Detection and Analysis: The signal from the secondary antibody is detected, and the intensity of the bands is quantified to determine the relative amount of phosphorylated protein.
Conclusion
The evidence presented in this guide validates the role of this compound as a significant activator of mTORC1 signaling. Its effects are comparable to, though in some contexts potentially less potent than, its parent amino acid, leucine. The discovery of the Acetyl-CoA-mediated mechanism of mTORC1 activation provides a novel framework for understanding how leucine and its metabolites regulate this critical pathway.[9][10][13] For researchers and drug development professionals, KIC represents a valuable tool for modulating mTORC1 activity, with potential applications in various physiological and pathological contexts, including muscle metabolism and insulin resistance.[5][6] Further research is warranted to fully elucidate the cell-type-specific and context-dependent effects of KIC on mTORC1 signaling and its downstream consequences.
References
- 1. mdpi.com [mdpi.com]
- 2. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Leucine - Wikipedia [en.wikipedia.org]
- 5. Elevated BCAA catabolism reverses the effect of branched-chain ketoacids on glucose transport in mTORC1-dependent manner in L6 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Branched-chain α-ketoacids are preferentially reaminated and activate protein synthesis in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Leucine Signals to mTORC1 via Its Metabolite Acetyl-Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Amino Acids Regulate mTORC1 by an Obligate Two-step Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amino Acids Regulate mTORC1 by an Obligate Two-step Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Leucine Signals to mTORC1 via Its Metabolite Acetyl-Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Replication and Comparative Analysis of Alpha-Ketoisocaproate's (KIC) Impact on Insulin Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the independently researched effects of alpha-ketoisocaproate (KIC), a metabolite of the branched-chain amino acid leucine, on insulin resistance. It compares its performance with its precursor, leucine, and delves into the underlying molecular mechanisms. The information is compiled from multiple studies to offer a broad and objective overview, supported by experimental data and detailed protocols.
Executive Summary
Alpha-ketoisocaproate (KIC) has been a subject of interest in the context of insulin resistance, a condition often associated with elevated levels of branched-chain amino acids (BCAAs) and their metabolites. Independent research confirms that KIC can modulate insulin signaling and glucose metabolism, but its effects are complex, tissue-specific, and mechanistically distinct from its parent amino acid, leucine.
-
In Vitro Evidence: In skeletal muscle cells (L6 myotubes), KIC has been shown to suppress insulin-stimulated glucose uptake.[1][2][3][4] This effect is largely dependent on its conversion back to leucine and is mediated through the mTORC1 signaling pathway.[3][4]
-
In Vivo Evidence: In rodent models, the impact of KIC on whole-body insulin sensitivity is less clear. Oral administration of KIC in rats was found to activate mTORC1 signaling in the liver but not in skeletal muscle or the heart, and it did not alter overall insulin tolerance.[1][5] This contrasts with leucine, which activates the mTORC1 pathway in all three tissues.[1][5]
-
Dual Role in Glucose Homeostasis: A critical aspect of KIC's physiology is its potent ability to stimulate insulin secretion from pancreatic β-cells, an effect that is distinct from its impact on insulin sensitivity in peripheral tissues.[6][7][8][9]
This guide will dissect these findings, presenting the data in comparative tables, outlining the experimental methodologies, and visualizing the key signaling pathways and workflows.
Comparative Data on KIC and Leucine Effects
The following tables summarize the quantitative findings from various studies, comparing the effects of KIC and leucine on key markers of insulin signaling and glucose metabolism.
Table 1: In Vitro Effects on Insulin-Stimulated Glucose Transport in L6 Myotubes
| Compound | Concentration | Change in Insulin-Stimulated Glucose Transport | mTORC1 Dependent | Reference |
| Alpha-Ketoisocaproate (KIC) | 200 µM | ~34% decrease | Yes | [3][4] |
| Leucine | Varies | Suppression (dampened in the presence of other amino acids) | Yes | [3][4] |
Table 2: In Vivo Effects on Tissue-Specific Insulin Signaling in Rats
| Compound | Tissue | Key Signaling Effect (Phosphorylation) | Effect on Whole-Body Insulin Tolerance | Reference |
| Alpha-Ketoisocaproate (KIC) | Liver | Increased S6 (Ser235/6) | No significant change | [1][5] |
| Skeletal Muscle | No significant change in Akt (Ser473) | No significant change | [1][5] | |
| Heart | No significant change in Akt (Ser473) | No significant change | [1][5] | |
| Leucine | Liver | Increased S6 (Ser235/6) | No significant change | [1][5] |
| Skeletal Muscle | Increased S6K1 (Thr389), S6 (Ser235/6), IRS-1 (Ser612) | No significant change | [1] | |
| Heart | Increased S6 (Ser235/6) | No significant change | [1] |
Signaling Pathways and Experimental Workflows
KIC and Leucine's Divergent Effects on Insulin Signaling
The diagram below illustrates the proposed mechanism by which KIC and leucine can induce insulin resistance at the cellular level, primarily through the mTORC1/S6K1 pathway, which leads to inhibitory phosphorylation of Insulin Receptor Substrate 1 (IRS-1).
Caption: KIC and Leucine's impact on insulin signaling.
Experimental Workflow for In Vivo Analysis
The following diagram outlines a typical experimental workflow used to assess the in vivo effects of KIC administration on insulin sensitivity in a rat model.
Caption: Workflow for in vivo KIC studies in rats.
Detailed Experimental Protocols
This section provides a synthesized overview of the methodologies employed in the cited studies to investigate the effects of KIC.
Cell Culture and In Vitro Glucose Transport Assay
-
Cell Line: L6 myoblasts are cultured in α-MEM supplemented with 10% fetal bovine serum and 1% antibiotic-antimycotic solution. Differentiation into myotubes is induced by switching to α-MEM with 2% horse serum for 5-7 days.
-
Treatment: Differentiated myotubes are serum-starved for 3-4 hours before treatment with KIC (e.g., 200 µM) or leucine for a specified duration. For mTORC1 inhibition experiments, cells are co-incubated with rapamycin (e.g., 50 nM).
-
Glucose Transport Assay: Following treatment, cells are stimulated with insulin (e.g., 100 nM for 20 minutes). Glucose uptake is measured by incubating the cells with 2-deoxy-[³H]-glucose. The reaction is stopped, cells are lysed, and radioactivity is measured using a scintillation counter.
Animal Studies and Insulin Tolerance Test
-
Animal Model: Male Sprague-Dawley rats (e.g., 5 weeks old) are typically used.[1][5]
-
Acclimatization and Diet: Animals are housed under standard conditions with free access to chow and water. Prior to the experiment, they undergo a period of fasting (e.g., 24 hours) to establish a baseline.[5]
-
Gavage Administration: Animals are orally gavaged with a solution of KIC (e.g., 30 g/L), leucine (e.g., 22.3 g/L), or water as a control. The volume is typically adjusted for body weight (e.g., 0.75 ml/100g).[5]
-
Insulin Tolerance Test (ITT): A subset of animals from each treatment group is injected intraperitoneally with insulin (e.g., 0.75 U/kg body weight). Blood glucose levels are measured from tail vein blood at regular intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-injection.
-
Tissue Collection and Western Blotting: At designated time points post-gavage, animals are euthanized, and tissues (liver, skeletal muscle, heart) are rapidly dissected and snap-frozen in liquid nitrogen. Tissues are later homogenized, and protein lysates are subjected to Western blot analysis to determine the phosphorylation status of key insulin signaling proteins like Akt, S6K1, S6, and IRS-1.
Conclusion and Future Directions
The independent replication of research on alpha-ketoisocaproate reveals a nuanced role in insulin resistance. While in vitro studies consistently demonstrate its ability to impair insulin-stimulated glucose uptake in muscle cells, this effect appears to be largely mediated by its conversion to leucine and subsequent activation of the mTORC1 pathway. In vivo, KIC's impact is more localized to the liver, with minimal effect on whole-body insulin sensitivity, distinguishing it from leucine.
For drug development professionals, this suggests that targeting KIC metabolism or its specific downstream effects may not be a straightforward strategy for improving insulin sensitivity. The divergent, tissue-specific actions of KIC and leucine highlight the complexity of BCAA metabolism in the context of metabolic disease.
Future research should focus on:
-
Long-term studies of KIC administration to better understand its chronic effects on insulin resistance and glucose homeostasis.
-
Human studies to validate the findings from rodent models.
-
Further investigation into the mechanisms that differentiate the systemic effects of KIC from those of leucine.
-
Exploring the interplay between KIC's role as an insulin secretagogue and its effects on peripheral insulin sensitivity.
References
- 1. KIC (ketoisocaproic acid) and leucine have divergent effects on tissue insulin signaling but not on whole-body insulin sensitivity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KIC (ketoisocaproic acid) and leucine have divergent effects on tissue insulin signaling but not on whole-body insulin sensitivity in rats | PLOS One [journals.plos.org]
- 3. Ketoisocaproic acid, a metabolite of leucine, suppresses insulin-stimulated glucose transport in skeletal muscle cells in a BCAT2-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. KIC (ketoisocaproic acid) and leucine have divergent effects on tissue insulin signaling but not on whole-body insulin sensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of the insulin-releasing action of alpha-ketoisocaproate and related alpha-keto acid anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha-Ketoisocaproate-induced hypersecretion of insulin by islets from diabetes-susceptible mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Preserved initiatory and potentiatory effect of alpha-ketoisocaproate on insulin release in islets of glucose intolerant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Prognostic Value of 4-Methyl-2-oxopentanoate in Maple Syrup Urine Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Maple Syrup Urine Disease (MSUD) is an inborn error of metabolism characterized by the deficiency of the branched-chain α-ketoacid dehydrogenase (BCKDH) complex. This enzymatic defect leads to the accumulation of branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine — and their corresponding branched-chain α-ketoacids (BCKAs) in bodily fluids. Among these, leucine and its ketoacid, 4-methyl-2-oxopentanoate, also known as α-ketoisocaproate (α-KIC), are considered the primary neurotoxic compounds responsible for the severe neurological damage observed in MSUD patients.[1][2] This guide provides a comparative analysis of this compound as a biomarker for clinical outcomes in MSUD, alongside other key metabolic markers, supported by experimental data and detailed methodologies.
Correlation of this compound with Clinical Outcomes
Elevated levels of this compound are directly linked to the pathophysiology of neurological damage in MSUD.[1][2] While plasma leucine concentrations are more routinely monitored and have been directly correlated with long-term cognitive outcomes, the neurotoxicity of this compound is a critical factor in the disease's progression.[3] Increased concentrations of this ketoacid are associated with the onset and severity of neurological symptoms during metabolic decompensation.[4]
The neurotoxic effects of this compound are multifactorial, contributing to cerebral edema, impaired energy metabolism, and neurotransmitter imbalances.[5][6] Studies have demonstrated that this compound can uncouple oxidative phosphorylation and inhibit key enzymes in the citric acid cycle within brain mitochondria, leading to a cerebral energy deficit.[7] Furthermore, it contributes to a reduction in brain glutamate levels, a major excitatory neurotransmitter, by reversing the flux through cerebral transaminases.[5] This depletion of glutamate and its derivative, GABA (an inhibitory neurotransmitter), disrupts normal brain function and contributes to the encephalopathy seen in MSUD.[5]
Damage to neuronal cells in MSUD is presumed to be a direct consequence of high concentrations of both BCAAs and BCKAs, with a particular emphasis on α-ketoisocaproic acid.[8]
Comparison with Alternative Biomarkers
While this compound is a key pathological metabolite, routine clinical monitoring in MSUD often focuses on plasma amino acid concentrations, particularly leucine. The following table compares this compound with other relevant biomarkers.
| Biomarker | Role in MSUD | Correlation with Clinical Outcomes | Typical Monitoring Frequency |
| This compound (α-KIC) | Neurotoxic ketoacid derivative of leucine.[1] | Directly contributes to neurological damage; elevated levels are associated with acute encephalopathy.[2][4] | Less frequent than leucine; often measured during metabolic crises or in research settings. |
| Leucine | Essential BCAA that accumulates to toxic levels.[9] | Strong inverse correlation with global IQ.[3][10] Lower long-term leucine concentrations are associated with higher IQ in classic MSUD.[3] | Frequent; routine monitoring is central to dietary management. |
| Isoleucine and Valine | Essential BCAAs that also accumulate. | Elevated levels are diagnostic but less directly correlated with neurological outcomes compared to leucine. | Monitored alongside leucine. |
| Alloisoleucine | A specific and sensitive diagnostic marker for all forms of MSUD. | Presence is pathognomonic for MSUD; levels reflect overall metabolic control. | Used for initial diagnosis and periodic monitoring. |
Quantitative Data Summary
The following table summarizes quantitative data from clinical studies on MSUD patients, highlighting the levels of key biomarkers and their correlation with clinical outcomes.
| Parameter | Patient Group | Value | Clinical Correlation/Significance | Reference |
| Global IQ | Classic MSUD (cMSUD) with lower long-term leucine control | 80 | Lower IQ associated with poorer metabolic control. | [3] |
| Global IQ | cMSUD with better long-term leucine control | 95.5 | Higher IQ associated with better metabolic control. | [3] |
| Median Peak Leucine (initial) | cMSUD | 1712 µmol/L | Inversely correlated with global IQ (P = .04). | [10] |
| Median Leucine (long-term) | cMSUD - Subgroup 1 | 162 µmol/L | Represents better long-term metabolic control. | [10] |
| Median Leucine (long-term) | cMSUD - Subgroup 2 | 278 µmol/L | Represents poorer long-term metabolic control. | [10] |
| α-Ketoisocaproate | MSUD patients on a diet-restricted (DR) regimen | Elevated (p = 0.0570 vs. controls) | Persistently elevated levels indicate ongoing metabolic imbalance despite treatment. | [8] |
| α-Ketoisocaproate | MSUD patients post-liver transplant (LT) | Elevated (p = 0.0631 vs. controls) | Liver transplantation does not fully normalize all metabolic abnormalities. | [8] |
Experimental Protocols
Accurate quantification of this compound is crucial for research and potentially for refined clinical management of MSUD. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common analytical techniques employed.
Protocol 1: Quantification of this compound by GC-MS
This method requires derivatization to increase the volatility of the ketoacid.
1. Sample Preparation:
- Deproteinize biological samples (e.g., plasma, serum) using an acid such as perchloric acid, followed by centrifugation.
- Add an internal standard (e.g., a stable isotope-labeled α-KIC) to the sample before extraction.
- Collect the supernatant and dry it under a stream of nitrogen.
2. Derivatization:
- Oximation: React the dried sample with an oximation reagent (e.g., hydroxylamine hydrochloride in pyridine) to convert the keto group to an oxime. This is typically done at 60-80°C for 30-60 minutes.
- Silylation: Following oximation, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). This step converts the acidic carboxyl group into a non-polar silyl ester. The reaction is completed by heating at 60-80°C for 30-60 minutes.
3. GC-MS Analysis:
- Gas Chromatograph (GC):
- Column: Use a non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column.
- Injection: Inject 1 µL of the derivatized sample in splitless mode.
- Oven Temperature Program: Employ a temperature gradient, for example, starting at 80°C, holding for a few minutes, then ramping up to 280-300°C.
- Mass Spectrometer (MS):
- Ionization: Use Electron Impact (EI) ionization.
- Detection: Operate in Selected Ion Monitoring (SIM) mode for high specificity and sensitivity, monitoring for the characteristic ions of the derivatized this compound and the internal standard.
Protocol 2: Quantification of this compound by HPLC
This method often involves derivatization to allow for UV or fluorescence detection.
1. Sample Preparation:
- To a 1 mL plasma or urine sample, add internal standards (e.g., α-ketovalerate).
- Pass the sample through a weak anion-exchange resin at neutral pH.
- Wash the resin with distilled water to remove interfering substances.
- Elute the α-keto acids with a solution of 4 M hydrochloric acid.
2. Derivatization (Pre-column):
- React the eluted sample with a derivatizing agent such as o-phenylenediamine (OPD) to form a fluorescent derivative.
3. HPLC Analysis:
- Column: A C18 reversed-phase column is commonly used.[2]
- Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mmol/L ammonium acetate) and an organic solvent (e.g., acetonitrile).[2]
- Detection: Use a fluorescence or UV detector set to the appropriate excitation and emission wavelengths for the chosen derivative.
- Quantification: Calculate the concentration based on the peak area of the derivatized this compound relative to the internal standard.
Visualizing Pathophysiology and Workflows
To better understand the role of this compound in MSUD, the following diagrams illustrate the metabolic pathway, its neurotoxic effects, and a typical analytical workflow.
References
- 1. Simultaneous quantification of plasma levels of alpha-ketoisocaproate and leucine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuropsychometric outcome predictors for adults with maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-ketoisocaproic acid and leucine provoke mitochondrial bioenergetic dysfunction in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Markers associated with inborn errors of metabolism of branched-chain amino acids and their relevance to upper levels of intake in healthy people: an implication from clinical and molecular investigations on maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Maple Syrup Urine Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Gas chromatographic-mass spectrometric determination of alpha-ketoisocaproic acid and [2H7]alpha-ketoisocaproic acid in plasma after derivatization with N-phenyl-1,2-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Gene Regulation by Alpha-Ketoisocaproate and Leucine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the molecular mechanisms underlying gene regulation by the essential amino acid leucine and its ketoacid metabolite, alpha-ketoisocaproate (KIC). By examining their differential effects on key signaling pathways and presenting supporting experimental data, this document aims to elucidate the distinct and overlapping roles these molecules play in cellular processes.
Introduction
Leucine, a branched-chain amino acid (BCAA), is a well-established activator of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[1][2] Alpha-ketoisocaproate (KIC) is the first major metabolite in the leucine catabolic pathway, formed through a reversible transamination reaction.[3][4] While often considered a proxy for leucine, emerging evidence suggests that KIC has distinct biological activities and regulatory functions that are not solely attributable to its conversion back to leucine. This guide explores these differences, providing a comparative analysis of their impact on gene and protein expression.
Core Signaling Pathways: mTORC1 Activation
Both leucine and KIC can stimulate the mTORC1 pathway, but their mechanisms and tissue-specific effects differ. Leucine is a potent, direct activator, while KIC's influence can be contingent on its metabolic conversion and cellular context.
Leucine directly activates mTORC1, leading to the phosphorylation of downstream targets like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promote protein synthesis.[4] KIC has also been shown to stimulate mTORC1 signaling.[5][6] However, studies indicate that leucine gavage in rats exerts a greater effect on mTORC1 signaling in muscle and liver compared to KIC.[7][8] Specifically, leucine activates the S6K1-IRS-1 signaling axis in skeletal muscle, liver, and heart, whereas KIC's effects are primarily observed in the liver.[7][8]
The following diagram illustrates the convergent and divergent points of the leucine and KIC signaling pathways leading to mTORC1 activation.
References
- 1. Leucine - Wikipedia [en.wikipedia.org]
- 2. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]
- 5. Ketoisocaproic acid, a metabolite of leucine, suppresses insulin-stimulated glucose transport in skeletal muscle cells in a BCAT2-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. KIC (ketoisocaproic acid) and leucine have divergent effects on tissue insulin signaling but not on whole-body insulin sensitivity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KIC (ketoisocaproic acid) and leucine have divergent effects on tissue insulin signaling but not on whole-body insulin sensitivity in rats | PLOS One [journals.plos.org]
Safety Operating Guide
Proper Disposal of 4-Methyl-2-oxopentanoate: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Methyl-2-oxopentanoate, also known as 4-methyl-2-oxovaleric acid. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety Precautions
Before handling this compound, it is crucial to be aware of its hazards. According to safety data sheets, this compound is classified as a corrosive substance that can cause severe skin burns and eye damage[1]. Therefore, the use of appropriate personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves.
-
Skin and Body Protection: A lab coat or other impervious clothing to prevent skin contact[1].
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhaling vapors, mists, or dust[1].
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation. For significant spills, it may be necessary to move upwind[2].
-
Containment: Prevent the spill from spreading and from entering drains or waterways[1][2]. Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill[1][2].
-
Cleanup: Carefully collect the absorbed material into a suitable, clearly labeled container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly. Surfaces and equipment can be decontaminated by scrubbing with alcohol[1].
-
Personal Decontamination: If skin or eye contact occurs, immediately flush the affected area with large amounts of water for at least 15 minutes and seek medical attention[1][3]. Remove contaminated clothing promptly[1][2].
Disposal Procedures
All waste containing this compound must be treated as hazardous waste and handled in accordance with local, state, and federal regulations[2].
-
Waste Collection: Collect all waste material, including contaminated absorbent materials and disposable PPE, in a designated and compatible hazardous waste container[4]. The container must be kept tightly sealed except when adding waste[4].
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the chemical name "this compound"[4]. The label should also include the accumulation start date[4].
-
Storage: Store the hazardous waste container in a designated, secure area, away from incompatible materials such as strong bases, oxidizing agents, and certain metals like mild or galvanized steel[2].
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved hazardous waste disposal facility. Do not dispose of this chemical in the regular trash or down the drain[5].
Hazard Summary
For quick reference, the following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Hazard Statement | Precautionary Statements |
| Skin Corrosion/Irritation (Category 1A, 1B, 1C)[1] | H314: Causes severe skin burns and eye damage[1] | P260, P264, P280, P301+P330+P331, P304+P340, P363, P405, P501[1] |
| Serious Eye Damage/Irritation | Risk of serious damage to eyes[2] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Disposal Workflow Diagram
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 4-Methyl-2-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety, handling, and disposal information for 4-Methyl-2-oxopentanoate (also known as α-Ketoisocaproic acid), a metabolite of L-leucine involved in energy metabolism. Adherence to these protocols is critical for ensuring laboratory safety and regulatory compliance. The compound is classified as causing severe skin burns and eye damage[1][2].
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment are the first line of defense against potential exposure. The following table summarizes the minimum PPE requirements for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields meeting EN166 or ANSI Z87.1 standards. A face shield is recommended when there is a significant risk of splashing. | Protects against splashes and airborne particles that could cause serious eye irritation or injury[1][3]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene) inspected before each use. For extended contact, consider double-gloving. | Prevents skin contact, as the compound can cause severe skin burns[1][3]. |
| Body Protection | A laboratory coat (preferably disposable, fluid-resistant) with long sleeves and a solid front. For larger quantities or increased risk, chemical-resistant aprons are advised. | Minimizes skin exposure to spills and contamination of personal clothing[3][4]. |
| Respiratory Protection | To be used in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or if aerosols/dust are generated, a NIOSH-approved respirator is necessary. | Proper ventilation is crucial to minimize respiratory exposure[1][3]. Do not breathe dust, fume, gas, mist, vapors, or spray[1]. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for minimizing risk.
1. Preparation:
-
Designate a specific, well-ventilated work area, preferably a chemical fume hood[1][3].
-
Ensure an eyewash station and safety shower are readily accessible[1][3].
-
Before handling, put on all required PPE as detailed in the table above[1].
-
Assemble all necessary equipment, including glassware, reagents, and a chemical spill kit.
2. Handling:
-
Avoid inhalation, contact with eyes and skin[1].
-
Avoid the formation of dust and aerosols[1].
-
Use only in areas with appropriate exhaust ventilation[1].
-
Wash hands thoroughly after handling[1].
3. Storage:
-
Keep containers securely sealed and store away from incompatible materials and foodstuff containers[4].
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure | Rationale |
| Unused or Excess Chemical | Dispose of as hazardous chemical waste through a licensed disposal company. Do not dispose of down the drain or in general waste[1][2][5]. | Prevents environmental release and complies with hazardous waste regulations[2]. |
| Contaminated Labware (e.g., gloves, wipes) | Place in a designated, sealed, and clearly labeled hazardous waste container[3][5]. | Prevents cross-contamination and ensures proper handling by waste management personnel[3]. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Puncture the container to prevent reuse before disposal[3][5]. | Ensures that residual chemical is properly managed and containers cannot be reused inappropriately[3]. |
Experimental Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
